Product packaging for (1R)-AZD-1480(Cat. No.:CAS No. 935666-88-9)

(1R)-AZD-1480

Cat. No.: B1684625
CAS No.: 935666-88-9
M. Wt: 348.76 g/mol
InChI Key: PDOQBOJDRPLBQU-QMMMGPOBSA-N
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Description

AZD1480 has been used in trials studying the treatment of Solid Malignancies, Post-Polycythaemia Vera, Primary Myelofibrosis (PMF), and Essential Thrombocythaemia Myelofibrosis.
JAK2 Inhibitor AZD1480 is an orally bioavailable inhibitor of Janus-associated kinase 2 (JAK2) with potential antineoplastic activity. JAK2 inhibitor AZD1480 inhibits JAK2 activation, leading to the inhibition of the JAK/STAT (signal transducer and activator of transcription) signaling including activation of STAT3. This may lead to induction of tumor cell apoptosis and a decrease in cellular proliferation. JAK2, often upregulated or mutated in a variety of cancer cells, mediates STAT3 activation and plays a key role in tumor cell proliferation and survival.
AZD-1480 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14ClFN8 B1684625 (1R)-AZD-1480 CAS No. 935666-88-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN8/c1-7-3-11(24-23-7)21-13-10(15)6-19-14(22-13)20-8(2)12-17-4-9(16)5-18-12/h3-6,8H,1-2H3,(H3,19,20,21,22,23,24)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOQBOJDRPLBQU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)NC2=NC(=NC=C2Cl)N[C@@H](C)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239469
Record name AZD-1480
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Molecular Weight

348.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935666-88-9
Record name AZD-1480
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Record name AZD-1480
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Record name AZD-1480
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Record name 5-chloro-N2-[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)-2,4-pyrimidinediamine
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Record name AZD-1480
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(1R)-AZD-1480: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of (1R)-AZD-1480, a potent small-molecule inhibitor of Janus kinases (JAKs), in the context of cancer cell biology. This document summarizes key preclinical findings, presents quantitative data in a structured format, outlines experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows involved in its investigation.

Core Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway

This compound is an ATP-competitive inhibitor of JAK1 and JAK2 kinases.[1][2][3] The JAK/STAT signaling pathway is a critical mediator of cellular responses to cytokines and growth factors, and its aberrant activation is a hallmark of many cancers, contributing to tumor cell proliferation, survival, and inflammation.[4][5][6] AZD1480 potently blocks the phosphorylation and activation of JAK2, which in turn prevents the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[7][8][9] This inhibition of STAT3 activation is a central event in the anticancer activity of AZD1480, as constitutively active STAT3 is a key driver of oncogenesis in various solid tumors and hematological malignancies.[9][10]

The inhibition of JAK2-mediated STAT3 signaling by AZD1480 leads to the downregulation of numerous STAT3 target genes involved in cell cycle progression (e.g., Cyclin D1, Cyclin D2, c-Myc), and apoptosis resistance (e.g., Bcl-2, survivin).[4][5][11] Consequently, treatment of cancer cells with AZD1480 results in decreased cell proliferation, induction of caspase-dependent apoptosis, and cell cycle arrest, typically at the G2/M phase.[7][11][12][13]

Beyond its direct effects on tumor cells, AZD1480 has also been shown to impact the tumor microenvironment by inhibiting tumor angiogenesis and metastasis.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of AZD1480

Target/Cell LineAssay TypeIC50/GI50/EC50ATP ConcentrationReference
JAK1Cell-free enzyme assay1.3 nMNot Specified[1]
JAK2Cell-free enzyme assay<0.4 nMNot Specified[1]
JAK2Cell-free enzyme assay0.26 nM (Ki)Not Specified[7][9]
JAK2Cell-based signaling assay58 nM5 mM[8]
TEL-Jak2 driven Ba/F3 cellsSTAT5 phosphorylation46 nMNot Applicable[9]
TEL-Jak2 driven Ba/F3 cellsGrowth Inhibition60 nMNot Applicable[8][9]
Pediatric Solid Tumor Cell Lines (Median)Cell Viability1.5 µMNot Applicable[4]
Pediatric Solid Tumor Cell Lines (Range)Cell Viability0.36 - 5.37 µMNot Applicable[4]
HN5 (Head and Neck Cancer)Growth Inhibition3.81 ± 1.99 µMNot Applicable[7]
PPTP Cell Lines (Median)Relative IC501.5 µMNot Applicable[2][3]
PPTP Cell Lines (Range)Relative IC500.3 - 5.9 µMNot Applicable[2][3]
Small Cell Lung Cancer Cell Lines (Range)Growth Inhibition0.73 - 3.08 µmol/LNot Applicable[12]

Table 2: In Vivo Antitumor Efficacy of AZD1480

Tumor ModelDosing RegimenTumor Growth InhibitionReference
DU145 (Prostate Cancer) XenograftNot Specified81% (p < 0.001)[9]
MDA-MB-468 (Breast Cancer) XenograftNot Specified111% (p < 0.001)[9]
MDAH2774 (Ovarian Cancer) Xenograft10 mg/kg BID71% (p < 0.001)[9]
MDAH2774 (Ovarian Cancer) Xenograft30 mg/kg BID139% (regression, p < 0.001)[9]
Pediatric Solid Tumor Xenografts60 mg/kg SID x 5, for 3 weeksStatistically significant EFS difference in 89% of models[2][3]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the core signaling pathway affected by AZD1480 and a typical experimental workflow for its evaluation.

AZD1480_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation STAT3_inactive STAT3 (inactive) JAK2->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation AZD1480 This compound AZD1480->JAK2 Inhibition Gene_Expression Target Gene Transcription DNA->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Increased Apoptosis Apoptosis Gene_Expression->Apoptosis Decreased Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Increased

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Cell-Free Kinase Assay (IC50 Determination) Treatment AZD1480 Treatment (Dose-Response) Kinase_Assay->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Western_Blot Western Blot (p-JAK2, p-STAT3) Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., CCK-8, MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Assay Xenograft Tumor Xenograft Model (e.g., Nude Mice) Dosing AZD1480 Administration (e.g., Oral Gavage) Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement IHC Immunohistochemistry (p-STAT3, Ki-67, CD31) Tumor_Measurement->IHC

Caption: A generalized experimental workflow for preclinical evaluation of this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Cell-Free Kinase Inhibition Assay
  • Objective: To determine the direct inhibitory effect of AZD1480 on JAK kinase activity.

  • Materials: Recombinant human JAK1, JAK2, and JAK3 enzymes; peptide substrate (e.g., FAM-SRCtide); ATP; AZD1480; assay buffer (50 mM HEPES pH 7.3, 1 mM DTT, 0.01% Tween-20, 50 µg/ml BSA, 10 mM MgCl2).[7]

  • Procedure:

    • Prepare serial dilutions of AZD1480 (e.g., from 8.3 µM to 0.3 nM in half-log steps).[7]

    • In a 96-well plate, combine the recombinant JAK enzyme, peptide substrate, and AZD1480 dilutions.

    • Initiate the kinase reaction by adding ATP at a concentration near the Km for each respective enzyme (e.g., JAK1: 55 µM, JAK2: 15 µM, JAK3: 3 µM).[7]

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Quantify the levels of phosphorylated and unphosphorylated peptide using a suitable method, such as a Caliper LC3000 system.[7]

    • Calculate the percent inhibition for each AZD1480 concentration and determine the IC50 value by non-linear regression analysis.

Western Blot Analysis for Phospho-STAT3
  • Objective: To assess the effect of AZD1480 on STAT3 phosphorylation in cancer cells.

  • Materials: Cancer cell lines with constitutive STAT3 activation (e.g., HCT116, HT29, SW480); cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors); primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin); HRP-conjugated secondary antibodies; ECL detection reagents.

  • Procedure:

    • Seed cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of AZD1480 (e.g., 0.5, 1, 2.5 µM) for a specified duration (e.g., 1-24 hours).[5][11]

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an ECL detection system.

    • Quantify band intensities using densitometry software.

Cell Proliferation Assay (CCK-8)
  • Objective: To measure the effect of AZD1480 on cancer cell proliferation.

  • Materials: Cancer cell lines; 96-well plates; complete cell culture medium; AZD1480; Cell Counting Kit-8 (CCK-8) solution.

  • Procedure:

    • Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.

    • Treat the cells with a range of AZD1480 concentrations for different time points (e.g., 24, 48, 72 hours).[5]

    • At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.

In Vivo Tumor Xenograft Study
  • Objective: To evaluate the antitumor efficacy of AZD1480 in a living organism.

  • Materials: Immunocompromised mice (e.g., athymic nude or BALB/c); cancer cell line for tumor implantation; AZD1480 formulated for oral administration (e.g., in 0.5% hydroxypropyl methyl cellulose/0.1% Tween 80).[3]

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into vehicle control and AZD1480 treatment groups.

    • Administer AZD1480 or vehicle daily via oral gavage at specified doses (e.g., 30 or 60 mg/kg).[2][3]

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).

    • Monitor animal body weight and general health as indicators of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Conclusion

This compound is a potent and selective inhibitor of JAK1 and JAK2, with a well-defined mechanism of action centered on the disruption of the JAK/STAT3 signaling axis in cancer cells. Preclinical data robustly demonstrate its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in vivo across a range of cancer types. The information presented in this guide provides a comprehensive technical foundation for researchers and drug development professionals working on or interested in the therapeutic potential of JAK inhibition in oncology. However, it is important to note that the clinical development of AZD1480 was halted due to a narrow therapeutic window and off-target neurological toxicities observed in a Phase I trial.[14][15] Despite this, AZD1480 remains a valuable tool for preclinical research into the role of JAK/STAT signaling in cancer.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to (1R)-AZD-1480 Inhibition of the JAK/STAT Signaling Pathway

Introduction

This compound, hereafter referred to as AZD-1480, is a potent, orally bioavailable, and ATP-competitive small-molecule inhibitor targeting the Janus-associated kinases 1 and 2 (JAK1 and JAK2).[1][2][3] The JAK/STAT (Signal Transducer and Activator of Transcription) signaling pathway is a critical mediator of cytokine signaling, playing a fundamental role in cellular processes such as proliferation, differentiation, survival, and immunity.[4][5] Dysregulation and persistent activation of this pathway, particularly through JAK1/2 and its downstream effector STAT3, are implicated in the pathogenesis of numerous malignancies, including myeloproliferative neoplasms, solid tumors, and hematological cancers.[5][6][7] AZD-1480 was developed to therapeutically target this aberrant signaling, and has demonstrated significant anti-tumor activity in a wide range of preclinical models.[7][8] This document provides a comprehensive technical overview of AZD-1480, its mechanism of action, quantitative data, and detailed experimental protocols relevant to its study.

Core Mechanism of Action

The canonical JAK/STAT pathway is initiated when a cytokine binds to its corresponding transmembrane receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs.[5] Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins.[4] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA sequences to regulate the transcription of target genes.[4][5]

AZD-1480 exerts its inhibitory effect by competing with ATP for the binding site on JAK1 and JAK2 kinases.[6][9] This blockade prevents the autophosphorylation and activation of JAKs, thereby inhibiting the entire downstream signaling cascade.[10] The primary consequence is the abrogation of STAT3 phosphorylation at Tyr705, which is essential for its dimerization and nuclear translocation.[6] This leads to the downregulation of STAT3 target genes that promote cell survival (e.g., Bcl-2, Survivin), cell cycle progression (e.g., Cyclin D1), and angiogenesis.[4][5] The inhibition of this pathway by AZD-1480 ultimately results in decreased cell proliferation, induction of G2/M cell cycle arrest, and caspase-dependent apoptosis in cancer cells with constitutive JAK/STAT activation.[4][11]

Quantitative Data Presentation

The following tables summarize the quantitative data for AZD-1480's activity from various preclinical and clinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

TargetParameterValue (nM)ATP ConcentrationReference
JAK2Ki0.26N/A[6]
JAK2IC50<0.4N/A[12]
JAK1IC501.3N/A[12]
JAK2IC50585 mM[13][14]
JAK1IC50415 mM[13]
JAK3IC5013635 mM[13]

Table 2: Cellular Proliferation and Growth Inhibition

Cell Line TypeModelParameterValue (nM)Reference
Ba/F3 (TEL-Jak2)Engineered Murine Pro-BGI5060[6]
Ba/F3 (TEL-Jak2)Engineered Murine Pro-BIC50 (pSTAT5)46[6]
Pediatric Solid TumorsNeuroblastoma, RMS, ESFTEC50 (Median)1500[4]
Hodgkin LymphomaL-540, HD-LM2, L-428IC50 (72h)1000 - 8000[11]

Table 3: In Vivo Preclinical Efficacy in Xenograft Models

Tumor TypeAnimal ModelDosing RegimenOutcomeReference
Prostate (DU145)Mouse Xenograft50 mg/kg, PO, QD (5 days/week)Significant tumor growth inhibition[6]
Ovarian (MDAH2774)Mouse Xenograft30 mg/kg, PO, BIDDose-dependent tumor growth reduction[6]
GlioblastomaMouse XenograftN/AInhibition of tumor growth, increased survival[15][16]
Uterine LeiomyomaPatient-Derived Xenograft50 mg/kg, PO, QD (5 days/week)59.5% reduction in xenograft volume[17]

Table 4: Phase I Clinical Trial Pharmacokinetics & Pharmacodynamics

ParameterValueDosingReference
Time to Cmax~1 hourQD or BID[1][2]
Terminal Half-life (t1/2)~2.45 - 8.06 hoursQD or BID[13][18]
pSTAT3 Inhibition (max)Coincident with Cmax (1-2 hours post-dose)QD or BID[1][2]
Average pSTAT3 Inhibition56% (±21%)70 mg QD (at steady state)[1][2]

Development of AZD-1480 was discontinued due to dose-limiting neurological adverse events observed in Phase I trials, including dizziness, ataxia, and memory loss.[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay (for IC50 Determination)

This protocol outlines a general method for determining the enzymatic inhibitory activity of AZD-1480.

  • Reagents and Materials: Recombinant human JAK1, JAK2, or JAK3 enzymes; peptide substrate (e.g., FAM-SRCtide for JAK2/3, FITC-C6-KKHTDDGYMPMSPGVA-NH2 for JAK1); ATP; AZD1480 stock solution (in DMSO); assay buffer (e.g., 50 mM HEPES pH 7.3, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20); 96-well plates.[9]

  • Procedure:

    • Prepare serial dilutions of AZD1480 in DMSO, then further dilute into the assay buffer. A typical 10-point dose response curve might range from 0.3 nM to 8.3 µM.[9]

    • In a 96-well plate, add the diluted AZD1480, the specific JAK enzyme, and the peptide substrate.

    • Initiate the kinase reaction by adding ATP. Assays should be run at both the Km concentration of ATP for each enzyme and at a physiological concentration (e.g., 5 mM) to assess potency under more relevant cellular conditions.[6][9]

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Quantify the ratio of phosphorylated to unphosphorylated peptide substrate using a suitable detection system, such as a Caliper LC3000 mobility shift assay.[9]

    • Calculate the percent inhibition for each AZD1480 concentration relative to a DMSO control and plot the data to determine the IC50 value using non-linear regression analysis.

Cell-Based Assays

A. Cell Proliferation Assay (MTS/WST-1)

This assay measures the metabolic activity of cells as an indicator of viability and proliferation.

  • Reagents and Materials: Cancer cell lines of interest; complete culture medium; AZD1480 stock solution; 96-well cell culture plates; MTS or WST-1 reagent.

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[4][15]

    • Treat the cells in triplicate with a range of AZD1480 concentrations (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO).

    • Incubate the cells for a specified duration (e.g., 72 hours).[11]

    • Add the MTS or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 or IC50 value.

B. Apoptosis Assay (Caspase-Glo 3/7)

This assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.

  • Reagents and Materials: Cancer cell lines; complete culture medium; AZD1480; 96-well opaque-walled plates; Caspase-Glo 3/7 Assay Kit (Promega).

  • Procedure:

    • Seed cells in an opaque-walled 96-well plate (e.g., 1 x 10⁴ cells/well) and culture overnight.[4]

    • Treat cells with various concentrations of AZD1480 (e.g., 0.5, 1.0, 2.5 µM) for a set time, typically 24 hours.[4]

    • Equilibrate the plate to room temperature.

    • Add the Caspase-Glo 3/7 reagent to each well, mix gently, and incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.

    • Compare the signals from treated cells to vehicle-treated controls to determine the fold-increase in apoptosis.

C. Western Blot for Phospho-STAT3 Inhibition

This technique is used to directly visualize the inhibition of STAT3 phosphorylation.

  • Reagents and Materials: Cell lines; AZD1480; cytokine for stimulation (e.g., Oncostatin M (OSM) or IL-6)[10][19]; cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors; primary antibodies (anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH); HRP-conjugated secondary antibodies; ECL substrate.

  • Procedure:

    • Plate cells and allow them to grow to 70-80% confluency.

    • Pre-treat the cells with desired concentrations of AZD1480 or vehicle for a specified time (e.g., 2 hours).[10][19]

    • For stimulus-induced models, add a cytokine like OSM (e.g., 1 ng/mL) for a short period (e.g., 15 minutes) to activate the pathway.[19] For constitutive models, this step is omitted.[4]

    • Wash cells with cold PBS and lyse them on ice.

    • Quantify protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an ECL substrate and an imaging system. Compare the levels of p-STAT3 to total STAT3 and a loading control (GAPDH) to assess inhibition.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of AZD1480 in a murine model.

  • Materials: Immunodeficient mice (e.g., NOD/SCID or nude mice); cancer cells for injection or patient-derived tissue; AZD1480 formulation (e.g., suspended in 0.5% hypromellose and 0.1% Tween 80)[4]; vehicle control; calipers.

  • Procedure:

    • Implant tumor cells (e.g., 2.5 x 10⁶ cells) subcutaneously into the flank of the mice. For patient-derived xenografts (PDX), surgically implant small tissue fragments.[6][17]

    • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and vehicle control groups.

    • Administer AZD1480 orally (p.o.) via gavage at a specified dose and schedule (e.g., 30-60 mg/kg, once or twice daily).[6][20]

    • Measure tumor volume with calipers regularly (e.g., 2-3 times per week) and monitor animal body weight as an indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for p-STAT3) to confirm target engagement.[4]

Mandatory Visualizations

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine->Receptor 1. Binding JAK Receptor->JAK 2. Dimerization & JAK Association STAT STAT Receptor->STAT 5. STAT Recruitment pJAK JAK->pJAK 3. Activation & Autophosphorylation pJAK->Receptor 4. Receptor Phosphorylation pJAK->STAT 6. STAT Phosphorylation pSTAT P-STAT pSTAT_dimer P-STAT Dimer pSTAT->pSTAT_dimer 7. Dimerization DNA DNA (Target Genes) pSTAT_dimer->DNA 8. Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 9. Regulation AZD1480_Inhibition cluster_pathway JAK/STAT Pathway cluster_inhibitor Inhibitor Action Cytokine Cytokine Receptor JAK JAK1 / JAK2 Cytokine->JAK STAT STAT3 JAK->STAT pSTAT P-STAT3 (Active) STAT->pSTAT Nucleus Nuclear Translocation pSTAT->Nucleus Transcription Gene Transcription (e.g., Cyclin D1, Bcl-2) Nucleus->Transcription AZD1480 AZD-1480 AZD1480->JAK Competitive Inhibition ATP ATP ATP->JAK Blocked Experimental_Workflow cluster_assay Assay-Specific Step start 1. Seed Cells in 96-well plate incubation1 2. Incubate Overnight (Allow Adherence) start->incubation1 treatment 3. Treat with AZD-1480 (Dose-Response) & Vehicle incubation1->treatment incubation2 4. Incubate for 24-72h treatment->incubation2 assay_step 5. Add Assay Reagent (e.g., MTS, Caspase-Glo) incubation2->assay_step readout 6. Measure Signal (Absorbance/Luminescence) assay_step->readout analysis 7. Data Analysis (Calculate % Inhibition, IC50) readout->analysis end Result analysis->end

References

(1R)-AZD-1480: A Technical Guide to its Inhibition of STAT3 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (1R)-AZD-1480, a potent small-molecule inhibitor, and its targeted effect on the STAT3 signaling pathway. The document outlines the core mechanism of action, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK2.[1][2] The aberrant activation of the JAK/STAT3 signaling pathway is a critical driver in the pathogenesis of numerous human cancers, including solid tumors and hematopoietic malignancies.[2][3] Cytokines, such as Interleukin-6 (IL-6), bind to their receptors, leading to the activation of receptor-associated JAKs.[2] Activated JAKs then phosphorylate STAT3, inducing its dimerization, nuclear translocation, and initiation of target gene transcription. These target genes are often involved in cell proliferation, survival, and angiogenesis.[2]

AZD1480 effectively blocks both constitutive (ligand-independent) and cytokine-induced phosphorylation of STAT3 by inhibiting the kinase activity of JAK1 and JAK2.[1][2][3] This inhibition prevents the downstream signaling cascade, leading to decreased tumor cell proliferation, induction of apoptosis, and suppression of tumor growth in preclinical models.[1][2][4]

Quantitative Inhibitory Activity of AZD1480

The potency of AZD1480 has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data from preclinical studies.

Target Assay Type IC50 / Ki Conditions Reference
JAK2Cell-free kinase assay0.26 nM (Ki)ATP-competitive[5]
JAK1Cell-free kinase assay1.3 nM (IC50)ATP-competitive[6]
JAK2Cell-free kinase assay<0.4 nM (IC50)ATP-competitive[6]
STAT5 PhosphorylationCell-based (Ba/F3 TEL-Jak2)46 nM (IC50)1-hour treatment[5]
Cell Growth (TEL-Jak2)Cell-based (Ba/F3)60 nM (GI50)Not specified[5]
STAT3 Nuclear TranslocationCell-based (MEF-Stat3-YFP)~350 nM (IC50)2-hour pretreatment, 30 min OSM stimulation[5]
Cell Line Panel Assay Type Median EC50/IC50 Range Reference
Pediatric Solid Tumors (NB, RMS, ESFT)Cell Viability (MTS)1.5 µM (EC50)0.36 - 5.37 µM[2][7]
PPTP Cell Line PanelCell Viability1.5 µM (rIC50)0.3 µM - 5.9 µM[8]

Note: IC50, Ki, GI50, EC50, and rIC50 are all measures of inhibitory concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the JAK/STAT3 signaling pathway and a typical experimental workflow for evaluating the effect of AZD1480 on STAT3 phosphorylation.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK (e.g., JAK2) Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation AZD1480 This compound AZD1480->JAK Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Binding & Activation

Figure 1: JAK/STAT3 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cell_Culture Culture Cancer Cell Lines (e.g., DU145, MDA-MB-468) Pretreatment Pre-treat with this compound (various concentrations, e.g., 2h) Cell_Culture->Pretreatment Stimulation Stimulate with Cytokine (e.g., IL-6 or OSM, 30 min) Pretreatment->Stimulation Cell_Lysis Cell Lysis & Protein Extraction Stimulation->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot Western Blotting SDS_PAGE->Western_Blot Antibodies Incubate with Primary Antibodies (p-STAT3, Total STAT3, GAPDH) Western_Blot->Antibodies Secondary_Ab Incubate with HRP-conjugated Secondary Antibodies Antibodies->Secondary_Ab Detection Chemiluminescent Detection (ECL) Secondary_Ab->Detection Densitometry Densitometric Analysis Detection->Densitometry

Figure 2: Experimental Workflow for Western Blot Analysis of STAT3 Phosphorylation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying the effects of this compound on STAT3 phosphorylation.

Cell Culture and Drug Treatment
  • Cell Lines: A variety of human cancer cell lines with constitutive STAT3 activation are commonly used, such as DU145 (prostate), MDA-MB-468 (breast), and MDAH2774 (ovarian).[5] Pediatric solid tumor cell lines like neuroblastoma (NB), rhabdomyosarcoma (RMS), and Ewing Sarcoma Family Tumors (ESFT) have also been studied.[2][9]

  • Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 5-10% fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • AZD1480 Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.[1]

  • Treatment Protocol: For inhibition studies, cells are often pre-treated with varying concentrations of AZD1480 or vehicle (DMSO) for a specified period (e.g., 2 hours) before stimulation with a cytokine like IL-6 or Oncostatin M (OSM) for a shorter duration (e.g., 30 minutes) to induce STAT3 phosphorylation.[5][10] For cell viability assays, treatment duration is typically longer (e.g., 48-96 hours).[1][8]

Western Blotting for Phospho-STAT3 Analysis
  • Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., Qproteome Mammalian Protein Prep Kit) containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[2][9]

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method such as the bicinchoninic acid (BCA) protein assay.[2][9]

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 15 µg) from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[2][9]

  • Immunoblotting:

    • The membrane is blocked with a blocking agent (e.g., 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2][9]

    • The membrane is then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3 overnight at 4°C. An antibody against a housekeeping protein like GAPDH is used as a loading control.[2][9]

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2][9]

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software (e.g., NIH ImageJ), and the levels of p-STAT3 are normalized to total STAT3 or the loading control.[2][5][9]

Cell Viability (MTS) Assay
  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with a range of concentrations of AZD1480 or vehicle control for a specified period (e.g., 72 hours).[2][9]

  • MTS Reagent Addition: Following the treatment period, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well according to the manufacturer's instructions.[2][9]

  • Incubation and Absorbance Reading: The plates are incubated for a period (e.g., 1-4 hours) to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by viable cells. The absorbance is then measured at a specific wavelength (e.g., 490 nm) using a microplate reader.[1]

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The EC50 or IC50 values are calculated from the dose-response curves.[2][9]

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are typically used.[2][8]

  • Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.[2][8]

  • Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. AZD1480 is typically formulated in a vehicle such as 0.5% hydroxypropyl methylcellulose/0.1% Tween 80 and administered orally (p.o.) via gavage at specific doses and schedules (e.g., 30 mg/kg twice daily or 50-60 mg/kg once daily).[2][5][8]

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body weight is monitored as an indicator of toxicity.[2][8]

  • Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors are harvested from a subset of mice after the final dose of AZD1480 to assess the in vivo inhibition of STAT3 phosphorylation by western blotting.[2][5]

This guide provides a comprehensive overview of the technical aspects surrounding the study of this compound and its inhibitory effects on STAT3 phosphorylation. The provided data, protocols, and diagrams serve as a valuable resource for researchers and professionals in the field of oncology drug development.

References

An In-depth Technical Guide to the In Vitro Biological Activity of (1R)-AZD-1480

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(1R)-AZD-1480, the (1R) chiral isomer of AZD-1480, is a potent, ATP-competitive small-molecule inhibitor targeting the Janus kinase (JAK) family, particularly JAK1 and JAK2.[1][2] Its activity is central to the modulation of the JAK/STAT (Signal Transducer and Activator of Transcription) signaling pathway, a critical cascade involved in cellular proliferation, differentiation, survival, and inflammation.[3] Dysregulation of this pathway is implicated in various malignancies and inflammatory diseases, making this compound a significant tool for preclinical research. This document provides a comprehensive overview of its in vitro biological activity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: Inhibition of the JAK/STAT Pathway

This compound exerts its biological effects by directly inhibiting the kinase activity of JAK1 and JAK2.[4] In the canonical JAK/STAT pathway, cytokine binding to cell surface receptors induces receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-autophosphorylation. Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression.[3]

By competitively binding to the ATP-binding pocket of JAK1 and JAK2, this compound prevents their autophosphorylation and subsequent activation, effectively blocking the entire downstream signaling cascade.[5][6] This leads to a reduction in STAT3 and STAT5 phosphorylation, inhibiting their function as transcription factors for genes involved in cell survival (e.g., Bcl-2, Survivin) and proliferation (e.g., Cyclin D1, c-Myc).[4][7]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor2 Cytokine Receptor Cytokine->Receptor2 Receptor1 Cytokine Receptor JAK1 JAK Receptor1->JAK1 recruits JAK2 JAK Receptor2->JAK2 recruits JAK1->JAK2 trans-phosphorylates STAT_mono STAT Monomer JAK2->STAT_mono phosphorylates STAT_P pSTAT STAT_mono->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer dimerizes Gene Target Gene Transcription STAT_dimer->Gene translocates to nucleus AZD1480 This compound AZD1480->JAK1

Figure 1. Inhibition of the JAK/STAT signaling pathway by this compound.

Quantitative In Vitro Activity

The potency of this compound has been quantified through various enzymatic and cell-based assays. It demonstrates high affinity for JAK2, with selectivity over other kinases. The tables below summarize key inhibitory concentrations across different experimental systems.

Table 1: Enzymatic Inhibition of JAK Family Kinases

Target Parameter Value (nM) ATP Conditions Reference(s)
JAK1 IC50 1.3 Not Specified [1]
JAK2 IC50 < 0.4 Not Specified [1]
JAK2 IC50 0.26 Cell-free assay [5]

| JAK2 | Ki | 0.26 | Km |[6] |

Table 2: Cellular Activity in Various Cell Lines

Cell Line / Model Parameter Value Assay Duration Reference(s)
TEL-Jak2 Ba/F3 Cells pSTAT5 IC50 46 nM Not Specified [6]
TEL-Jak2 Ba/F3 Cells GI50 60 nM Not Specified [6][8]
Pediatric Solid Tumors (Median) EC50 1.5 µM 72 hours [4][9]
PPTP Panel (Median) rIC50 1.5 µM 96 hours [10][11]
Neuroblastoma (SY5Y) EC50 0.36 µM 72 hours [9]

| Head and Neck Squamous (HN5) | EC50 | 3.81 µM | 72 hours |[5] |

Detailed Experimental Protocols

The characterization of this compound relies on standardized in vitro assays to determine its effect on kinase activity, cell viability, and downstream signaling pathways.

Kinase Inhibition Assay (Cell-Free)

This assay quantifies the direct inhibitory effect of this compound on purified kinase enzymes.

  • Objective: To determine the IC50 value of this compound against specific kinases (e.g., JAK1, JAK2, JAK3).

  • Methodology:

    • Reagents: Recombinant human JAK1, JAK2, or JAK3 enzymes; kinase buffer (e.g., 50 mM HEPES pH 7.3, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20); ATP; a specific peptide substrate (e.g., FAM-SRCtide for JAK2/3).[5]

    • Procedure:

      • Enzymes are incubated in the kinase buffer in the presence of serially diluted this compound (e.g., 0.3 nM to 8.3 µM in half-log steps).[5]

      • The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP, typically at a concentration near the Michaelis-Menten constant (Km) for the specific enzyme (e.g., 15 µM for JAK2).[5]

      • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 60-90 minutes at room temperature).

    • Data Analysis: The amounts of phosphorylated and unphosphorylated substrate are quantified using a mobility-shift microfluidic device or other detection methods.[5] The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cell Viability / Proliferation Assay (MTS Assay)

This cell-based assay measures the effect of this compound on the metabolic activity of cell lines, which serves as an indicator of cell viability and proliferation.

  • Objective: To determine the EC50 or GI50 value of this compound in various cancer cell lines.

  • Methodology:

    • Cell Culture: Tumor cells are seeded into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allowed to adhere overnight.[9]

    • Treatment: The following day, cells are treated with a range of concentrations of this compound or vehicle control (DMSO).[9]

    • Incubation: Plates are incubated for a specified duration, typically 72 to 96 hours, under standard cell culture conditions.[9][10]

    • Measurement: An MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[9] Viable, metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product.

    • Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The results are normalized to the vehicle-treated control cells to calculate the percentage of cell viability. EC50/GI50 values are then determined from the dose-response curve.

Western Blotting for Phospho-Protein Analysis

Western blotting is used to qualitatively and semi-quantitatively assess the inhibition of JAK/STAT pathway signaling within cells.

  • Objective: To detect changes in the phosphorylation status of key signaling proteins (e.g., JAK2, STAT3) following treatment with this compound.

  • Methodology:

    • Cell Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 2 to 24 hours).[9][12] In some experiments, signaling is stimulated with a cytokine like IL-6 before or during treatment.[7]

    • Lysis: Cells are washed and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

    • Electrophoresis & Transfer: Equal amounts of protein from each sample are separated by size via SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-p-STAT3 Y705) and the total protein (e.g., anti-STAT3). An antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.

    • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. The resulting bands are visualized and can be quantified using densitometry.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Endpoint Data A Seed cells in multi-well plate B Incubate overnight (adhesion) A->B C Add this compound (Dose-Response) B->C D Incubate for experimental period (e.g., 24-72h) C->D E Cell Viability Assay (e.g., MTS) D->E F Cell Lysis for Protein Analysis D->F H Calculate EC50 E->H G Western Blot for p-STAT3 / Total STAT3 F->G I Assess Pathway Inhibition G->I

Figure 2. A typical experimental workflow for in vitro evaluation of this compound.

Summary of Downstream Biological Effects

The inhibition of JAK/STAT signaling by this compound translates into several key anti-tumor effects in vitro:

  • Inhibition of Proliferation and Survival: By blocking pro-survival signals, this compound effectively reduces cell proliferation and viability in numerous tumor cell lines, particularly those with constitutively active STAT3 signaling.[1][3]

  • Induction of Apoptosis: The compound can induce caspase-dependent apoptosis, a form of programmed cell death, in sensitive cell lines.[4][5][9]

  • Cell Cycle Arrest: At certain concentrations, this compound has been shown to cause cell cycle arrest, often at the G2/M phase.[1][5]

  • Anti-Angiogenic and Anti-Metastatic Effects: In vitro studies demonstrate that this compound can inhibit endothelial cell tube formation and migration, key processes in angiogenesis.[12][13][14] This suggests an impact not only on tumor cells directly but also on the tumor microenvironment.

References

(1R)-AZD-1480: A Deep Dive into its Role in Apoptosis and Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(1R)-AZD-1480, a potent and selective small-molecule inhibitor of Janus kinases (JAK1 and JAK2), has emerged as a significant agent in cancer research due to its ability to induce apoptosis and cell cycle arrest in various tumor models.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanisms of action, key signaling pathways, and experimental methodologies related to the anti-cancer effects of this compound.

Core Mechanism of Action: Inhibition of the JAK/STAT Pathway

This compound primarily exerts its effects by targeting the JAK/STAT signaling pathway, a critical mediator of cellular proliferation, differentiation, and survival.[5][6][7] Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth and resistance to apoptosis.[8] this compound acts as an ATP-competitive inhibitor of JAK1 and JAK2, preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[1][3][9]

The inhibition of STAT3 phosphorylation is a key event, as activated STAT3 translocates to the nucleus and promotes the transcription of genes involved in cell cycle progression (e.g., Cyclin D1, Cyclin D2, c-Myc) and apoptosis inhibition (e.g., Bcl-2, Bcl-xL, Mcl-1, Survivin).[2][10][11][12][13] By blocking this cascade, this compound effectively downregulates these pro-survival and proliferative signals, thereby inducing apoptosis and cell cycle arrest in cancer cells.[2][10][11][13]

Quantitative Effects of this compound on Cancer Cells

The efficacy of this compound has been demonstrated across a range of cancer cell lines. The following tables summarize the key quantitative data from various studies.

Table 1: Inhibitory Concentration (IC50) and Effective Concentrations of this compound

Cell LineCancer TypeIC50 / Effective ConcentrationReference
Multiple Myeloma Cell LinesMultiple MyelomaLow micromolar concentrations[1][10]
Human Colorectal Cancer Cell LinesColorectal CancerDose-dependent inhibition[2]
Small Cell Lung Cancer (SCLC) CellsSmall Cell Lung Cancer0.73 to 3.08 µmol/L[14]
Neuroblastoma (NB) Cell LinesNeuroblastomaMedian EC50: 1.5 µM[11][13]
Rhabdomyosarcoma (RMS) Cell LinesRhabdomyosarcomaMedian EC50: 1.5 µM[11][13]
Ewing Sarcoma Family Tumors (ESFT)Ewing SarcomaMedian EC50: 1.5 µM[11][13]
Hodgkin Lymphoma (HL) Cell LinesHodgkin Lymphoma0.1–1 µM (STAT inhibition)[15]
Glioblastoma (GBM) Cell LinesGlioblastomaEffective at low µM[16]

Table 2: Effects of this compound on Cell Cycle Distribution

Cell LineConcentrationEffectReference
Pediatric Solid Tumor Cell Lines0 to 2.5 µMIncrease in subG1 and G2/M phases[11]
Small Cell Lung Cancer (SCLC) CellsNot specifiedG2/M phase arrest[14]
Hodgkin Lymphoma (HL) Cell Lines5 µMG2/M arrest[15][17]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.

Signaling Pathway of this compound in Inducing Apoptosis and Cell Cycle Arrest

AZD1480_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK1/JAK2 CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Bcl2_BclxL_Mcl1 Bcl-2, Bcl-xL, Mcl-1 Apoptosis Apoptosis Bcl2_BclxL_Mcl1->Apoptosis Inhibits Caspases Caspases Caspases->Apoptosis AZD1480 This compound AZD1480->JAK Inhibits pSTAT3_dimer->Bcl2_BclxL_Mcl1 Transcription CyclinD Cyclin D1/D2 pSTAT3_dimer->CyclinD Transcription cMyc c-Myc pSTAT3_dimer->cMyc Transcription CellCycleArrest Cell Cycle Arrest (G2/M) CyclinD->CellCycleArrest cMyc->CellCycleArrest CellCycleArrest->Apoptosis

Caption: this compound inhibits JAK1/2, blocking STAT3 signaling.

Experimental Workflow for Assessing Apoptosis

Apoptosis_Workflow cluster_assays Apoptosis Assays start Cancer Cell Culture treatment Treat with this compound (Varying concentrations and time points) start->treatment harvest Harvest Cells treatment->harvest annexin_v Annexin V/PI Staining harvest->annexin_v caspase_assay Caspase-3/7 Activity Assay harvest->caspase_assay western_blot Western Blot for Cleaved PARP, Caspase-3 harvest->western_blot analysis Data Analysis and Quantification annexin_v->analysis caspase_assay->analysis western_blot->analysis CellCycle_Workflow start Seed Cancer Cells treatment Treat with this compound start->treatment harvest Harvest and Fix Cells (e.g., with 70% Ethanol) treatment->harvest staining Stain with Propidium Iodide (PI) and RNase Treatment harvest->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry analysis Quantify Cell Cycle Phases (G0/G1, S, G2/M) flow_cytometry->analysis

References

Unveiling the Anti-Angiogenic Potential of (1R)-AZD-1480: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-angiogenic properties of (1R)-AZD-1480, a potent small-molecule inhibitor of Janus kinases (JAK) 1 and 2. The information presented herein is intended to support further research and development efforts in the field of oncology and angiogenesis inhibition.

Introduction

This compound is an ATP-competitive inhibitor of JAK1 and JAK2, key enzymes in the JAK/STAT signaling pathway.[1][2] This pathway is a critical mediator of signals for a variety of cytokines and growth factors, and its aberrant activation is a hallmark of many cancers.[3] Constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3), a downstream effector of JAK signaling, plays a pivotal role in promoting cancer cell proliferation, invasion, immune evasion, and, significantly, angiogenesis.[4] AZD1480 effectively blocks both constitutive and stimulus-induced phosphorylation of JAK1, JAK2, and STAT3.[1] This document focuses on the specific mechanisms and experimental evidence demonstrating the anti-angiogenic effects of AZD1480, primarily through its impact on the tumor microenvironment.[1][4]

Mechanism of Action: Targeting the JAK/STAT3 Axis in Angiogenesis

The anti-angiogenic activity of AZD1480 stems from its ability to inhibit the JAK/STAT3 signaling pathway in multiple cell types within the tumor microenvironment, including tumor-associated myeloid cells and endothelial cells.[4][5] This inhibition leads to a reduction in the expression of key pro-angiogenic and metastasis-promoting factors.[4]

The signaling cascade is initiated by cytokines or growth factors binding to their receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to act as a transcription factor for genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase 9 (MMP9).[3][4] AZD1480 directly inhibits JAK1 and JAK2, thereby preventing STAT3 phosphorylation and subsequent downstream signaling.[1][4]

AZD1480_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Endothelial or Myeloid Cell cluster_nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine/Growth Factor->Receptor Binds JAK JAK1/2 Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates VEGF_MMP9 VEGF, MMP9, etc. (Pro-angiogenic Factors) Nucleus->VEGF_MMP9 Upregulates Transcription Angiogenesis Angiogenesis VEGF_MMP9->Angiogenesis AZD1480 This compound AZD1480->JAK Inhibits

Figure 1: Mechanism of this compound in inhibiting angiogenesis.

Quantitative Data on Anti-Angiogenic Efficacy

The efficacy of this compound in inhibiting angiogenesis has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Effects of AZD1480 on Endothelial Cells
AssayCell TypeTreatmentOutcomeReference
Tube FormationMouse Endothelial CellsAZD1480 (1µM)Significant inhibition of tube-like structure formation[6][7]
Tube FormationHuman Umbilical Vein Endothelial Cells (HUVECs)AZD1480 (1µM)Significant inhibition of tube-like structure formation[6][7]
Cell Migration (Wound Healing)Mouse Endothelial CellsAZD1480 (1µM)Significant inhibition of cell migration[6][7]
Table 2: In Vivo Anti-Angiogenic Effects of AZD1480
Animal ModelAssayTreatmentKey FindingsReference
Renca (Renal Cell Carcinoma) Syngeneic ModelCD31 Immunostaining of TumorsAZD1480 (50 mg/kg/day) for 10 days> 3-fold reduction in CD31+ tumor blood vessels[4][6]
Renca Syngeneic ModelMatrigel Plug Assay with Renca cells and Myeloid cellsAZD1480 (50 mg/kg/day) for 9 days> 7-fold reduction in CD31+ vasculature in Matrigel plugs[8]
786-O (Human Renal Cell Carcinoma) Xenograft ModelCD31 Immunostaining of TumorsAZD1480Significant inhibition of angiogenesis (quantified by blood vessels per field)[4][8]
Uterine Leiomyoma Patient-Derived Xenograft ModelBlood Vessel StainingAZD1480 (50 mg/kg) for 28 daysSignificant reduction in blood vessel formation (20.1 vs 45.6 per field of view)[9]
Table 3: Effect of AZD1480 on Pro-Angiogenic Factors and Myeloid Cells
ModelTarget AnalyzedTreatmentOutcomeReference
Renca Tumor-Bearing MiceCD11b+/Gr1+ Myeloid-Derived Suppressor Cells (MDSCs)AZD14802 to 3-fold reduction of MDSCs in spleens and tumors[4][8]
Renca Tumor-Infiltrating Myeloid CellsSTAT3-dependent factors (VEGF, IL-1β, FGF2, MMP9)AZD1480Downregulation of all factors[4][8]
Renca Tumor LysatesVEGF and MMP9 protein levelsAZD1480Downregulation of both proteins[4][6]
Renca Experimental Lung Metastasis Modelp-STAT3, VEGF, and MMP9 in lung lysatesAZD1480Reduction in all three markers[4]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-angiogenic properties of this compound.

In Vitro Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

  • Reagents and Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs) or Mouse Endothelial Cells (ECs)

    • Growth factor-reduced Matrigel

    • 48-well plates

    • Endothelial cell growth medium (e.g., RPMI 1640 with 1% FBS)

    • Tumor conditioned medium (optional, as a stimulant)

    • This compound dissolved in DMSO

    • Vehicle control (DMSO)

  • Protocol:

    • Coat the wells of a 48-well plate with 100 µL of growth factor-reduced Matrigel and allow it to solidify at 37°C.

    • Harvest endothelial cells and resuspend them in low-serum medium (e.g., 1% FBS RPMI 1640).

    • Seed 5 x 104 cells per well onto the solidified Matrigel.

    • Add tumor conditioned medium (e.g., 5% Renca tumor conditioned medium) to the wells.

    • Treat the cells with varying concentrations of AZD1480 or DMSO as a vehicle control.

    • Incubate the plates for 16 hours at 37°C.

    • Visualize the tube formation using a microscope.

    • Quantify the capillary-like tube formation by manually counting the number of cord junctions with at least three branches formed by the endothelial cells.[4]

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the formation of new blood vessels into a Matrigel plug implanted subcutaneously in mice.

Matrigel_Plug_Assay_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_treatment Treatment cluster_analysis Analysis A Mix Matrigel with Renca tumor cells and splenic CD11b+/CD11c- myeloid cells B Implant Matrigel mixture subcutaneously into BALB/c mice A->B C Begin oral gavage on Day 5: - AZD1480 (50mg/kg/d) - Vehicle B->C D Continue treatment for 4 days C->D E Excise Matrigel plugs D->E F Process for immunofluorescent staining E->F G Stain for CD31 (endothelial cell marker) and DAPI (nuclei) F->G H Quantify CD31+ blood vessels per field using microscopy G->H

Figure 2: Experimental workflow for the in vivo Matrigel plug assay.
  • Protocol:

    • Prepare a mixture of growth factor-reduced Matrigel containing Renca tumor cells and splenic CD11b+/CD11c- myeloid cells (enriched from Renca tumor-bearing mice) at a ratio of 1:10.[4]

    • Subcutaneously implant the Matrigel mixture into BALB/c mice.

    • Five days post-implantation, begin oral administration of either AZD1480 (50 mg/kg/day) or a vehicle control.

    • Continue the treatment for 4 consecutive days.

    • After the treatment period, excise the Matrigel plugs.

    • Process the plugs for immunofluorescent staining to visualize blood vessels using an anti-CD31 antibody.[4]

Immunofluorescent Staining of Tumor Vasculature

This method is used to quantify vessel density within tumor tissue sections.

  • Reagents and Materials:

    • Tumor tissue samples (from xenograft or syngeneic models)

    • Optimal cutting temperature (OCT) compound

    • Cryostat

    • Microscope slides

    • Primary antibody: Anti-CD31 (endothelial cell marker)

    • Secondary antibody: Fluorescently-labeled (e.g., red fluorescent dye)

    • DAPI for nuclear counterstaining

    • Fluorescence microscope

  • Protocol:

    • Excise tumors from mice treated with AZD1480 or vehicle.

    • Embed the tumors in OCT compound and freeze.

    • Cut tissue sections using a cryostat.

    • Mount the sections on microscope slides.

    • Perform immunofluorescent staining using a primary antibody against CD31.

    • Apply a fluorescently-labeled secondary antibody.

    • Counterstain with DAPI to visualize cell nuclei.

    • Capture images using a fluorescence microscope.

    • Quantify the number of CD31-positive blood vessels per field of view to determine vessel density.[4]

Conclusion

This compound demonstrates significant anti-angiogenic properties by targeting the JAK/STAT3 signaling pathway within the tumor microenvironment. Its ability to inhibit the function of both endothelial cells and pro-angiogenic myeloid cells underscores its potential as a multi-faceted anti-cancer agent. The experimental data and protocols outlined in this guide provide a solid foundation for further investigation into the therapeutic applications of AZD1480 and other JAK inhibitors in oncology, particularly in tumors where angiogenesis is a key driver of progression.

References

(1R)-AZD-1480 for Glioblastoma Preclinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on (1R)-AZD-1480, a potent inhibitor of Janus Kinase (JAK) 1 and 2, for the treatment of glioblastoma (GBM). The aberrant activation of the JAK/Signal Transducer and Activator of Transcription (STAT) signaling pathway is a significant contributor to GBM progression, making it a critical therapeutic target.[1][2][3][4] This document summarizes the mechanism of action, quantitative efficacy data from in vitro and in vivo studies, and detailed experimental protocols to support further research and development in this area.

Mechanism of Action: Targeting the JAK/STAT Pathway

This compound exerts its anti-tumor effects in glioblastoma by targeting the JAK1 and JAK2 kinases.[1][2] In many GBM tumors, this pathway is constitutively active, leading to the phosphorylation and activation of STAT3.[1][2][5] Activated STAT3 then translocates to the nucleus and promotes the transcription of genes involved in cell proliferation, survival, angiogenesis, and immune evasion.[1][6] this compound effectively blocks the phosphorylation of JAK1, JAK2, and STAT3, thereby inhibiting downstream signaling and reducing the expression of target genes such as c-Myc, SOCS3, and IL-6.[1] This inhibition leads to decreased cell proliferation and the induction of apoptosis in glioma cells.[1][2][7]

AZD1480_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK1_JAK2 JAK1 / JAK2 Receptor->JAK1_JAK2 Activation STAT3 STAT3 JAK1_JAK2->STAT3 Phosphorylation Proliferation Cell Proliferation Survival pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Gene_Expression Gene Transcription (c-Myc, SOCS3, IL-6) pSTAT3->Gene_Expression Nuclear Translocation Apoptosis Apoptosis AZD1480 This compound AZD1480->JAK1_JAK2 Inhibition Gene_Expression->Proliferation Western_Blot_Workflow A 1. Cell Treatment: Treat glioma cells with AZD1480 (e.g., 1 µM) or vehicle for specified times (e.g., 30 min to 16h). B 2. Cell Lysis: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. A->B C 3. Protein Quantification: Determine protein concentration using a BCA assay. B->C D 4. SDS-PAGE: Separate protein lysates (e.g., 20-40 µg) on a polyacrylamide gel. C->D E 5. Protein Transfer: Transfer separated proteins to a PVDF membrane. D->E F 6. Blocking: Block membrane with 5% non-fat milk or BSA in TBST for 1 hour. E->F G 7. Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-JAK2, anti-JAK2, anti-Actin) overnight at 4°C. F->G H 8. Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. G->H I 9. Detection: Visualize bands using an ECL detection system. H->I In_Vivo_Workflow cluster_subcutaneous Subcutaneous Model cluster_intracranial Intracranial Model A 1. Tumor Implantation: Inject human GBM xenograft cells subcutaneously into the flank of athymic nude mice. B 2. Tumor Growth: Allow tumors to reach a measurable size. A->B C 3. Treatment Initiation: Randomize mice into treatment (30 mg/kg AZD1480, i.p., BID) and vehicle control groups. B->C D 4. Monitoring & Endpoint: Measure tumor volume regularly. Euthanize mice after a set period (e.g., 3 weeks) and weigh tumors. C->D E 1. Tumor Implantation: Stereotactically inject GBM cells into the brain of nude mice. F 2. Treatment Initiation: Begin treatment with AZD1480 or vehicle a few days post-implantation. E->F G 3. Monitoring & Endpoint: Monitor mice for neurological signs and body weight loss. Endpoint is survival. F->G

References

The JAK1/2 Inhibitor (1R)-AZD-1480 in Hematological Malignancy Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-AZD-1480 is a potent, ATP-competitive small molecule inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1] The JAK-STAT signaling pathway is a critical mediator of cytokine and growth factor signaling, playing a central role in hematopoiesis and immune response.[2] Dysregulation of this pathway, often through activating mutations or overexpression of its components, is a hallmark of many hematological malignancies, making it a prime target for therapeutic intervention.[2] This technical guide provides an in-depth overview of the preclinical evaluation of AZD-1480 in various hematological malignancy models, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. Although clinical development of AZD-1480 was halted due to neurological toxicities, the preclinical data remains valuable for understanding the role of JAK1/2 inhibition in hematological cancers.[3]

Core Mechanism of Action: Inhibition of the JAK-STAT Pathway

AZD-1480 exerts its primary anti-neoplastic effects by inhibiting JAK1 and JAK2, which in turn prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[4] Persistent activation of STAT3 is a known oncogenic driver in a variety of cancers, including hematological malignancies, where it promotes the expression of genes involved in cell proliferation, survival, and angiogenesis.[5] By blocking this pathway, AZD-1480 leads to the induction of tumor cell apoptosis and a decrease in cellular proliferation.[4]

AZD1480_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK1/JAK2 CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation AZD1480 AZD-1480 AZD1480->JAK Inhibits DNA DNA STAT3_dimer_nuc->DNA Binds to GeneTranscription Gene Transcription (e.g., Cyclin D2, Bcl-2, Survivin) DNA->GeneTranscription Promotes CellProliferation Cell Proliferation & Survival GeneTranscription->CellProliferation Cytokine Cytokine Cytokine->CytokineReceptor Cytokine Binding

Caption: Core signaling pathway inhibited by AZD-1480.

Quantitative Data on the Efficacy of AZD-1480

The following tables summarize the quantitative data on the effects of AZD-1480 in various hematological malignancy cell lines.

Table 1: In Vitro Cell Viability (IC50)
Cell LineHematological MalignancyIC50 (µM) at 72hReference
U266Multiple Myeloma~1.0[6]
Kms.11Multiple Myeloma~0.5[6]
8226Multiple Myeloma~3.0[6]
HD-LM2Hodgkin Lymphoma>10[7]
L-428Hodgkin Lymphoma8.5[7]
KM-H2Hodgkin Lymphoma>10[7]
L-540Hodgkin Lymphoma1.2[7]
Table 2: Induction of Apoptosis
Cell LineHematological MalignancyAZD-1480 Conc. (µM)Treatment Duration (h)% Apoptotic CellsReference
L-540Hodgkin Lymphoma17243.3[7]
L-428Hodgkin Lymphoma17227.6[7]
U266Multiple Myeloma248~50[6]
Kms.11Multiple Myeloma248~60[6]
Table 3: Cell Cycle Analysis
Cell LineHematological MalignancyAZD-1480 Conc. (µM)Treatment Duration (h)Effect on Cell CycleReference
HD-LM2Hodgkin Lymphoma524G2/M Arrest[2]
L-428Hodgkin Lymphoma524G2/M Arrest[2]
KM-H2Hodgkin Lymphoma524G2/M Arrest[2]
L-540Hodgkin Lymphoma524G2/M Arrest[2]

Detailed Experimental Protocols

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed hematological malignancy cells in 96-well plates at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of appropriate culture medium.

  • Drug Treatment: After 24 hours of incubation, treat the cells with increasing concentrations of AZD-1480 (e.g., 0.1 to 10 µM) or vehicle control (DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega) to each well.

  • Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of AZD-1480 that causes a 50% reduction in cell viability.[6][7]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the desired concentrations of AZD-1480 or vehicle control for the specified duration (e.g., 48 or 72 hours).

  • Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[6][7]

Western Blotting for Phosphorylated STAT3 (p-STAT3)
  • Cell Lysis: After treatment with AZD-1480, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C. Subsequently, probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) on the same or a separate membrane.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8][9]

In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of human hematological malignancy cells (e.g., 5 x 10^6 to 10 x 10^6 cells) in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Growth: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer AZD-1480 orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 30-60 mg/kg, once or twice daily). The control group receives the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.

  • Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined size. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[9][10]

Experimental_Workflow InVitro In Vitro Studies CellLines Hematological Malignancy Cell Lines InVitro->CellLines AZD1480_Treat_Vitro AZD-1480 Treatment (Dose & Time Course) CellLines->AZD1480_Treat_Vitro Viability Cell Viability Assay (MTS) AZD1480_Treat_Vitro->Viability Apoptosis Apoptosis Assay (Annexin V/PI) AZD1480_Treat_Vitro->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) AZD1480_Treat_Vitro->CellCycle WesternBlot_Vitro Western Blot (p-STAT3, etc.) AZD1480_Treat_Vitro->WesternBlot_Vitro InVivo In Vivo Studies Xenograft Xenograft Model (Immunodeficient Mice) InVivo->Xenograft AZD1480_Treat_Vivo AZD-1480 Administration (Oral Gavage) Xenograft->AZD1480_Treat_Vivo TumorGrowth Tumor Growth Measurement AZD1480_Treat_Vivo->TumorGrowth TumorAnalysis Tumor Analysis (Western Blot, IHC) TumorGrowth->TumorAnalysis

Caption: General experimental workflow for preclinical evaluation.

Dual and Context-Dependent Mechanisms of AZD-1480

In some hematological malignancy models, such as Hodgkin lymphoma, the effects of AZD-1480 are dose-dependent and can involve additional signaling pathways.

  • Low Concentrations (0.1-1 µM): At these concentrations, AZD-1480 potently inhibits STAT phosphorylation. However, this can activate a negative feedback loop leading to the phosphorylation of JAK2 and ERK1/2, which may counteract the anti-proliferative effects.[9][10]

  • High Concentrations (5 µM): At higher doses, AZD-1480 can induce G2/M cell cycle arrest and apoptosis through the inhibition of Aurora kinases.[9][10]

AZD1480_Dual_Mechanism cluster_pathways Signaling Pathways cluster_effects Cellular Effects AZD1480_Low AZD-1480 (Low Dose: 0.1-1 µM) JAK_STAT JAK/STAT Pathway AZD1480_Low->JAK_STAT Inhibits AZD1480_High AZD-1480 (High Dose: 5 µM) AuroraKinase Aurora Kinases AZD1480_High->AuroraKinase Inhibits pSTAT_Inhibition p-STAT Inhibition JAK_STAT->pSTAT_Inhibition ERK_Pathway ERK1/2 Pathway G2M_Arrest G2/M Arrest & Apoptosis AuroraKinase->G2M_Arrest ERK_Activation ERK1/2 Activation (Negative Feedback) pSTAT_Inhibition->ERK_Activation Induces

Caption: Dose-dependent mechanisms of AZD-1480 in Hodgkin lymphoma.

Conclusion

This compound has demonstrated significant preclinical activity in a range of hematological malignancy models, primarily through the potent inhibition of the JAK1/2-STAT3 signaling pathway. The data consistently show that AZD-1480 can effectively reduce cell viability, induce apoptosis, and cause cell cycle arrest in malignant cells, as well as inhibit tumor growth in vivo. The detailed experimental protocols provided herein offer a framework for the continued investigation of JAK inhibitors in hematological cancers. While the clinical development of AZD-1480 was discontinued, the extensive preclinical characterization of this compound provides a valuable knowledge base for the development of next-generation JAK inhibitors with improved safety profiles for the treatment of hematological malignancies.

References

Methodological & Application

Application Notes and Protocols: (1R)-AZD-1480 Solubility and Use in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (1R)-AZD-1480 is the (1R) chiral isomer of AZD-1480, a potent, ATP-competitive small-molecule inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1][2] The JAK/STAT signaling pathway is crucial for cytokine signaling that governs cell proliferation, differentiation, and survival. Aberrant activation of this pathway is implicated in various malignancies and inflammatory diseases. This compound effectively blocks the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3) and other STAT proteins, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[3][4][5] These characteristics make it a valuable tool for cancer research and drug development. This document provides detailed notes on its solubility in DMSO, preparation for cell culture experiments, and protocols for common cellular assays.

Physicochemical Properties and Solubility

This compound is typically supplied as a solid powder. For cell culture applications, it is most commonly dissolved in Dimethyl Sulfoxide (DMSO).

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueSource
Molecular Formula C₁₄H₁₄ClFN₈[1][6]
Molecular Weight 348.77 g/mol [1][6]
CAS Number 935666-99-2[1]
Solubility in DMSO 25 mg/mL to 100 mg/mL[1][2][3][7]
(approx. 71.7 mM to 286.7 mM)
Appearance Off-White Powder / Crystalline Solid[4][7]
Storage (Solid) 4°C, protected from light[1][4]
Storage (Stock Solution) -20°C or -80°C[1][2][4]

Note: The solubility of this compound in DMSO can be significant. To achieve higher concentrations, warming the solution to 37°C and using an ultrasonic bath may be necessary.[1] It is also crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[2][3]

Mechanism of Action: Inhibition of the JAK/STAT Pathway

This compound exerts its biological effects by targeting the JAK family of tyrosine kinases. Upon cytokine binding to their receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. JAKs then phosphorylate the STATs, which dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell survival and proliferation. This compound competitively binds to the ATP-binding pocket of JAK1 and JAK2, preventing this phosphorylation cascade.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK1 / JAK2 receptor->jak receptor->jak 2. Activation stat STAT3 jak->stat 3. Phosphorylation cytokine Cytokine cytokine->receptor 1. Binding azd1480 This compound azd1480->jak p_stat p-STAT3 stat_dimer p-STAT3 Dimer p_stat->stat_dimer 4. Dimerization dna DNA stat_dimer->dna 5. Translocation transcription Gene Transcription (Proliferation, Survival) dna->transcription 6. Regulation

Caption: this compound inhibits the JAK/STAT signaling pathway.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the preparation of a 10 mM stock solution in DMSO and its subsequent dilution for use in cell culture.

A. Materials

  • This compound powder (MW: 348.77 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium appropriate for the cell line

B. Preparation of 10 mM Stock Solution

  • Calculate the mass of this compound needed. For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 348.77 g/mol * 1000 mg/g = 3.4877 mg

  • Weigh out 3.49 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Vortex thoroughly to dissolve the powder. If solubility issues arise, warm the tube in a 37°C water bath or use an ultrasonic bath for short intervals until the solution is clear.[1]

  • Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light. Stock solutions are stable for several months when stored properly.[1][2][4]

C. Preparation of Working Solution

  • Thaw a single aliquot of the 10 mM stock solution.

  • Dilute the stock solution directly into pre-warmed cell culture medium to achieve the final desired concentration. For example, to make 10 mL of medium with a final concentration of 5 µM: V₁ = (C₂ * V₂) / C₁ = (5 µM * 10 mL) / 10,000 µM = 0.005 mL = 5 µL Add 5 µL of the 10 mM stock to 10 mL of culture medium.

  • Vortex the medium gently to ensure even mixing.

  • Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always prepare a vehicle control using an equivalent amount of DMSO.

Workflow start Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO (Vortex / Sonicate) start->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot & Store at -20°C stock->aliquot dilute Dilute Stock in Culture Medium aliquot->dilute treat Treat Cells dilute->treat end Perform Assay treat->end

References

Author: BenchChem Technical Support Team. Date: November 2025

(1R)-AZD-1480, also known as AZD1480, is a potent, ATP-competitive inhibitor of Janus-associated kinases 1 and 2 (JAK1 and JAK2).[1][2][3] These application notes provide recommended concentrations and detailed protocols for the use of this compound in various in vitro assays, intended for researchers, scientists, and drug development professionals.

This compound effectively suppresses the JAK/STAT signaling pathway, which is implicated in the proliferation and survival of various cancer cells.[1][4][5] It has been shown to inhibit STAT3 phosphorylation and tumor growth in a STAT3-dependent manner.[1][4] At low micromolar concentrations, AZD1480 can block cell proliferation and induce apoptosis in various cancer cell lines.[1][4] At a concentration of 5μM, AZD1480 has also been observed to induce G2/M cell cycle arrest and cell death through the inhibition of Aurora kinases.[1][4]

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in various in vitro assays based on published literature.

Assay TypeTarget/Cell LineParameterReported Concentration/ValueReference
Enzymatic Assays
Kinase AssayRecombinant JAK1IC501.3 nM[1]
Recombinant JAK2IC50<0.4 nM[1]
Recombinant JAK2Ki0.26 nM[5]
Recombinant JAK2IC5058 nM (at 5 mM ATP)[6]
Cell-Based Assays
Cell ProliferationTEL-JAK2 driven Ba/F3 cellsGI5060 nM[5][6]
JAK2 V617F mutant expressing cellsGI5060 nM[6]
Pediatric Solid Tumor Cell Lines (NB, RMS, ESTF)EC50 (median)1.5 µM (range: 0.36 - 5.37 µM)[7]
Neuroblastoma (SY5Y)EC500.36 µM[7]
PPTP in vitro cell line panelrIC50 (median)1.5 µM (range: 0.3 - 5.9 µM)[2]
STAT PhosphorylationTEL-JAK2 driven Ba/F3 cells (pSTAT5)IC5046 nM[5]
Cell Cycle AnalysisVarious Cancer Cell LinesEffective Conc.0 - 2.5 µM (for G2/M arrest)[7]
Various Cancer Cell LinesEffective Conc.5 µM (for G2/M arrest)[1][4]
Apoptosis InductionMyeloma Cell LinesEffective Conc.Low micromolar concentrations[1][4]
Pediatric Tumor Cell Lines (Caspase-3/7 activity)Effective Conc.Starting at 0.5 µM[7]

Experimental Protocols

Kinase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound against recombinant JAK enzymes.

Materials:

  • Recombinant JAK1, JAK2, or JAK3 enzymes

  • This compound

  • Assay Buffer: 50 mM HEPES (pH 7.3), 1 mM DTT, 0.01% Tween-20, 50 µg/mL BSA, 10 mM MgCl2[1][4]

  • ATP

  • Peptide Substrate (e.g., FITC-C6-KKHTDDGYMPMSPGVA-NH2 for JAK1, FAM-SRCtide for JAK2/3)[4]

  • Microplate reader or Caliper LC3000 system for detection[4]

Procedure:

  • Prepare a serial dilution of this compound in DMSO, then dilute further in the assay buffer. A suggested range is from 8.3 µM to 0.3 nM in half-log dilution steps.[4]

  • In a microplate, add the recombinant JAK enzyme to each well.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should be at the Km for each respective enzyme (e.g., JAK1: 55 µM, JAK2: 15 µM, JAK3: 3 µM) or at a physiological concentration of 5 mM.[4]

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction according to the detection system manufacturer's instructions.

  • Quantify the amount of phosphorylated and unphosphorylated peptide to determine the percent inhibition.[4]

Cell Proliferation Assay (MTS Assay)

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 5% FBS)[4]

  • This compound

  • MTS reagent

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range is from 0.1 µM to 10 µM.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound or DMSO (vehicle control).

  • Incubate the plates for a specified period, typically 48 to 96 hours.[2][4]

  • Add MTS reagent to each well according to the manufacturer's protocol.

  • Incubate for 1-4 hours until a color change is visible.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control and determine the EC50/IC50 values.

Western Blot for Phospho-STAT3 Inhibition

This protocol is for determining the effect of this compound on the phosphorylation of STAT3.

Materials:

  • Cancer cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Plate the cells and allow them to adhere.

  • Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 to 24 hours).[5]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA).

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total STAT3 and the loading control to ensure equal protein loading.

Visualizations

Signaling Pathway Diagram

AZD1480_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK1/JAK2 Cytokine_Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) STAT3_active->Gene_Expression Promotes Transcription AZD1480 This compound AZD1480->JAK Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: Mechanism of action of this compound in the JAK/STAT signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Endpoint Assays start Start: Prepare Cell Culture seed_cells Seed Cells in Microplate start->seed_cells treat_cells Treat with this compound (Varying Concentrations) seed_cells->treat_cells incubate Incubate (e.g., 48-96h) treat_cells->incubate proliferation_assay Cell Proliferation (MTS Assay) incubate->proliferation_assay western_blot Protein Analysis (Western Blot) incubate->western_blot apoptosis_assay Apoptosis Assay (Caspase Activity) incubate->apoptosis_assay analyze Data Analysis (IC50/EC50 Calculation) proliferation_assay->analyze western_blot->analyze apoptosis_assay->analyze end End: Report Results analyze->end

Caption: General workflow for in vitro testing of this compound.

References

Application Note: Analysis of JAK/STAT Signaling with (1R)-AZD-1480 via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(1R)-AZD-1480, commonly known as AZD1480, is a potent, ATP-competitive inhibitor of Janus-associated kinase 1 (JAK1) and Janus-associated kinase 2 (JAK2).[1][2] Dysregulation of the JAK/STAT signaling pathway is implicated in the pathogenesis of various malignancies and inflammatory diseases. AZD1480 effectively blocks the phosphorylation of JAK1, JAK2, and consequently, the signal transducer and activator of transcription 3 (STAT3), a key downstream mediator.[2][3] This inhibition leads to decreased cell proliferation and the induction of apoptosis in susceptible cell lines.[2][3] Western blot analysis is a crucial technique to elucidate the efficacy and mechanism of action of AZD1480 by quantifying the changes in phosphorylation status and the expression levels of proteins within the JAK/STAT pathway.

Mechanism of Action

AZD1480 primarily targets the kinase activity of JAK1 and JAK2. In many cancer cells, constitutive activation of this pathway, often driven by upstream signals like interleukin-6 (IL-6), leads to the phosphorylation and activation of STAT3.[4][5] Activated, phosphorylated STAT3 (p-STAT3) then dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell survival, proliferation, and angiogenesis, such as Bcl-2, Cyclin D1, and Survivin.[3] By inhibiting JAK1/2, AZD1480 prevents the phosphorylation of STAT3, thereby blocking its nuclear translocation and transcriptional activity, which ultimately suppresses tumor growth.[4][6]

Data Presentation

Table 1: In Vitro Efficacy of AZD1480 on Cell Proliferation and Apoptosis
Cell LineCancer TypeAssayIC50 / EffectTreatment TimeReference
U266MyelomaMTS Proliferation~2 µM48 h[7]
Kms.11MyelomaMTS Proliferation~1 µM48 h[7]
U266MyelomaApoptosisIC50 ~1.5 µM72 h[7]
Kms.11MyelomaApoptosisIC50 ~1.5 µM72 h[7]
Pediatric SarcomasSarcomaCell ViabilityMedian EC50 1.5 µMNot Specified[3]
Table 2: Cellular Inhibition of Protein Phosphorylation by AZD1480
Cell LineTarget ProteinIC50 of InhibitionTreatment TimeReference
TEL-Jak2 Ba/F3p-STAT546 nM1 h[4]
CWR22Rv1p-STAT5a16 nM1 h (pre-treatment)[8]
CWR22Pcp-STAT5a7 nM1 h (pre-treatment)[8]
CWR22Rv1 & CWR22Pcp-STAT5b65 nM1 h (pre-treatment)[8]

Experimental Protocols

Protocol 1: Cell Lysis and Protein Quantification
  • Cell Treatment: Culture cells to the desired confluency. Treat with various concentrations of AZD1480 (e.g., 0.1 µM to 5 µM) or vehicle control (DMSO) for a specified duration (e.g., 2, 24, or 48 hours).[2][4] For cytokine stimulation experiments, serum-starve cells before pre-treating with AZD1480 for 1-2 hours, followed by stimulation with a cytokine like IL-6 or Oncostatin M (OSM) for 15-30 minutes.[4][9]

  • Cell Lysis:

    • Place the culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., 0.5 mM PMSF, 0.2 mM sodium orthovanadate, leupeptin, aprotinin).[7]

    • Scrape the adherent cells and transfer the cell suspension to a microcentrifuge tube.

    • Agitate the lysate for 30 minutes at 4°C.

    • Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (total protein lysate) to a new, pre-chilled tube.

    • Determine the protein concentration of each lysate using a standard protein assay, such as the Bio-Rad Protein Assay.[7]

Protocol 2: Western Blot Analysis
  • Sample Preparation:

    • Based on the protein quantification, dilute the lysates to ensure equal protein loading (typically 20-50 µg per lane).

    • Add an equal volume of 2X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol).

    • Denature the samples by boiling at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel (the percentage of which depends on the target protein's molecular weight).

    • Perform electrophoresis according to the manufacturer's instructions (e.g., 1-2 hours at 100 V) until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Equilibrate the gel in 1X transfer buffer.

    • Activate a PVDF membrane by soaking it in methanol for 30 seconds, followed by a brief rinse in deionized water and equilibration in transfer buffer.

    • Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper) and perform either a wet or semi-dry transfer according to standard protocols.[10][11]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.[10]

    • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:

      • Rabbit anti-phospho-STAT3 (Tyr705)

      • Rabbit anti-STAT3

      • Rabbit anti-phospho-JAK2 (Tyr1007/1008)

      • Rabbit anti-JAK2

      • Antibodies for downstream targets (e.g., Cyclin D1, Bcl-2, Survivin)

      • A loading control antibody (e.g., anti-β-actin or anti-GAPDH)

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

    • Quantify the band intensities using densitometry software. Normalize the signal of the target protein to the loading control to compare relative protein levels between samples.

Mandatory Visualization

AZD1480_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor (e.g., IL-6R) JAK JAK1 / JAK2 CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates & Binds to DNA TargetGenes Target Gene Transcription (e.g., Cyclin D1, Bcl-2) DNA->TargetGenes Promotes AZD1480 AZD1480 AZD1480->JAK Inhibits Cytokine Cytokine (e.g., IL-6) Cytokine->CytokineReceptor Binds Western_Blot_Workflow A 1. Cell Culture & AZD1480 Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Blocking (Prevent Non-specific Binding) E->F G 7. Primary Antibody Incubation (e.g., anti-p-STAT3) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL Substrate) H->I J 10. Imaging & Analysis I->J

References

Application Note: Measuring Cell Viability Following (1R)-AZD-1480 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for assessing the impact of (1R)-AZD-1480 on cell viability. This compound is a potent and selective small-molecule inhibitor of Janus-associated kinase 1 (JAK1) and JAK2.[1][2][3] By inhibiting JAK1/2, AZD-1480 effectively blocks the JAK/STAT signaling pathway, particularly the phosphorylation of STAT3, which plays a crucial role in tumor cell proliferation, survival, angiogenesis, and metastasis.[2][4][5][6] This application note details the mechanism of action of AZD-1480, provides a step-by-step protocol for conducting a cell viability assay using the colorimetric WST-1 method, and offers guidance on data analysis and presentation.

Mechanism of Action: Inhibition of the JAK/STAT Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a key signaling cascade that regulates gene expression and controls critical cellular functions like proliferation and survival.[7] In many cancers, this pathway is aberrantly activated.[5][7] AZD-1480 is an ATP-competitive inhibitor that targets the kinase activity of JAK1 and JAK2.[1][8] Inhibition of JAK1/2 prevents the phosphorylation and subsequent activation of STAT3.[2][4][6] This abrogation of STAT3 signaling leads to the downregulation of target genes involved in cell cycle progression (e.g., Cyclin D1) and apoptosis inhibition (e.g., Bcl-2, survivin), ultimately resulting in decreased cell viability and induction of apoptosis in susceptible cancer cells.[8][9]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK1 / JAK2 Receptor->JAK 2. Activation STAT3 STAT3 JAK->STAT3 3. Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 4. Dimerization pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc 5. Translocation DNA DNA pSTAT3_nuc->DNA 6. Binding GeneExp Gene Expression (Proliferation, Survival) DNA->GeneExp AZD1480 This compound AZD1480->JAK Inhibition Cytokine Cytokine Cytokine->Receptor 1. Binding

Figure 1. Mechanism of this compound action on the JAK/STAT signaling pathway.

Experimental Protocol: WST-1 Cell Viability Assay

This protocol is adapted for a 96-well plate format to assess cell viability by measuring the metabolic activity of cells. The WST-1 reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan dye, the amount of which is proportional to the number of living cells.[10]

Materials and Reagents
  • Cancer cell line of interest

  • This compound (CAS: 935666-88-9)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell Proliferation Reagent WST-1

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader (ELISA reader) capable of measuring absorbance at 420-480 nm

  • Humidified incubator (37°C, 5% CO₂)

Workflow Diagram

WST1_Workflow start Start seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate Overnight (37°C, 5% CO₂) seed->incubate1 treat 3. Treat with this compound (serial dilutions) incubate1->treat incubate2 4. Incubate for 24-72h treat->incubate2 add_wst1 5. Add WST-1 Reagent (10 µL per well) incubate2->add_wst1 incubate3 6. Incubate for 0.5-4h add_wst1->incubate3 measure 7. Measure Absorbance (440 nm) incubate3->measure analyze 8. Analyze Data (Calculate % Viability, EC₅₀) measure->analyze end End analyze->end

Figure 2. Experimental workflow for the WST-1 cell viability assay.
Detailed Procedure

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Count the cells and determine viability (e.g., using Trypan Blue).

    • Dilute the cell suspension to the desired concentration. The optimal seeding density (typically 0.1 to 5 × 10⁴ cells/well) should be determined empirically for each cell line.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only for background control (blank).[10]

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach.[11]

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the AZD-1480 stock solution in complete culture medium to achieve the desired final concentrations for treatment. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM) to generate a dose-response curve.[8]

    • Also, prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate AZD-1480 dilution or vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[4][7]

  • WST-1 Assay:

    • After the treatment incubation period, add 10 µL of Cell Proliferation Reagent WST-1 to each well.

    • Incubate the plate for an additional 0.5 to 4 hours at 37°C. The optimal incubation time can vary between cell types and should be determined by monitoring color development.

    • Before reading, shake the plate gently for 1 minute on a shaker to ensure a uniform distribution of the formazan dye.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 420 and 480 nm (maximum absorbance is around 440 nm).[10][11]

    • A reference wavelength of >600 nm can be used to reduce background noise.

Data Analysis and Presentation

  • Calculate Percent Viability:

    • Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration of AZD-1480 using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine EC₅₀/IC₅₀:

    • Plot the percent viability against the logarithm of the AZD-1480 concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism) to determine the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀).

Sample Data Presentation

The efficacy of this compound can vary significantly across different cell lines. The table below presents example EC₅₀ values derived from published studies, demonstrating how to summarize the quantitative data.

Cell LineCancer TypeEC₅₀ (µM) after 72hCitation
SY5YNeuroblastoma0.36[8]
KCNRNeuroblastoma~1.5[8]
Rh18Rhabdomyosarcoma~1.5[8]
TC32Ewing Sarcoma~2.5[8]
ARPE19Non-tumorigenic24.4[8]

Note: The EC₅₀ is the concentration of a drug that gives a half-maximal response. In pediatric solid tumor cell lines, the median EC₅₀ for AZD-1480 was found to be 1.5 µM, with a range from 0.36 to 5.37 µM.[8][9] These values serve as a reference for expected outcomes.

References

Application Notes and Protocols: Preparation of (1R)-AZD-1480 Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1R)-AZD-1480 is a potent and selective, ATP-competitive inhibitor of Janus-associated kinase 1 (JAK1) and JAK2.[1][2] It effectively blocks the JAK/STAT signaling pathway, particularly the phosphorylation of STAT3, which is a key pathway implicated in the pathogenesis of various human cancers.[3][4][5] Aberrant activation of this pathway is common in malignancies like glioblastoma, neuroblastoma, and various solid tumors.[3][5] AZD-1480 has demonstrated anti-tumor activity by inducing apoptosis, decreasing cell proliferation, and inhibiting angiogenesis in preclinical models.[3][6][7] Proper preparation of stock and working solutions is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and use of this compound solutions.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below. This data is essential for accurate stock solution preparation.

PropertyValueSource
IUPAC Name 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine[8]
Molecular Formula C₁₄H₁₄ClFN₈[2][6][9]
Molecular Weight 348.77 g/mol [2][6][9]
CAS Number 935666-88-9[2][6][9]
Appearance White solid powder[10]
Purity ≥98%[2]
Solubility DMSO: up to 100 mM (e.g., 70 mg/mL) Ethanol: up to 100 mM Water: Insoluble[2][6][7]
Storage (Solid) -20°C for up to 3 years[6]
Storage (Stock Solution) -80°C for up to 1 year; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1][6]
Typical In Vitro Conc. 0.5 µM - 5 µM[3][6]

Signaling Pathway of this compound

This compound exerts its biological effect by inhibiting the JAK1 and JAK2 kinases. This action prevents the phosphorylation and subsequent activation of STAT3, a transcription factor that, when activated, translocates to the nucleus to promote the expression of genes involved in cell proliferation, survival, and angiogenesis.[3][4][5]

AZD1480_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK1/JAK2 Receptor->JAK Ligand Binding (e.g., IL-6) STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Active) Dimer STAT3_inactive->STAT3_active Dimerization Gene Target Gene Expression STAT3_active->Gene Nuclear Translocation AZD1480 This compound AZD1480->JAK Inhibition Response Proliferation, Survival, Angiogenesis Gene->Response AZD1480_Workflow cluster_prep Stock Solution Preparation (10 mM) cluster_storage Storage cluster_working Working Solution Preparation (5 µM) cluster_exp Experiment arrow arrow start Receive this compound (Solid Powder) weigh Weigh 3.49 mg of Compound start->weigh add_dmso Add 1.0 mL Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into Single-Use Volumes stock->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot of Stock Solution store->thaw For Experiment dilute Dilute Stock in Culture Medium thaw->dilute final Final 5 µM Working Solution dilute->final treat Treat Cells final->treat analyze Analyze Results treat->analyze control Include Vehicle (DMSO) Control control->analyze

References

Application Notes and Protocols: Achieving Optimal STAT3 Inhibition with (1R)--AZD-1480

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-AZD-1480 is a potent and selective small-molecule inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1][2] These kinases are critical upstream activators of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4][5][6] Aberrant activation of the JAK/STAT3 pathway is a key driver in the pathogenesis of numerous human cancers, promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.[3][4][6][7] this compound exerts its anti-tumor effects by blocking the phosphorylation and subsequent activation of STAT3.[3][6][8][9] These application notes provide a comprehensive guide to utilizing this compound for effective STAT3 inhibition, including recommended treatment durations, experimental protocols, and quantitative data from preclinical studies.

Mechanism of Action: Inhibition of the JAK/STAT3 Signaling Pathway

This compound is an ATP-competitive inhibitor of JAK1 and JAK2.[1] By binding to the kinase domain of JAKs, it prevents the phosphorylation of STAT3 at tyrosine 705 (Tyr705). This phosphorylation event is essential for the dimerization, nuclear translocation, and DNA binding of STAT3, which in turn regulates the transcription of target genes involved in cell cycle progression, apoptosis, and metastasis.[3][9] Inhibition of JAK1/2 by this compound effectively abrogates both constitutive and cytokine-induced STAT3 activation.[3][5][6][8][9]

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK JAK1/JAK2 CytokineReceptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates AZD1480 This compound AZD1480->JAK Inhibits pSTAT3 p-STAT3 (active) (Tyr705) STAT3_inactive->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization NuclearTranslocation Nuclear Translocation Dimerization->NuclearTranslocation Nucleus Nucleus NuclearTranslocation->Nucleus GeneTranscription Gene Transcription (e.g., Cyclin D1, Bcl-2, Survivin) Nucleus->GeneTranscription Promotes CellResponse Cellular Responses (Proliferation, Survival, etc.) GeneTranscription->CellResponse

Caption: The JAK/STAT3 signaling pathway and the inhibitory action of this compound.

Quantitative Data for this compound Treatment

The following tables summarize the effective concentrations and treatment durations of this compound for achieving significant STAT3 inhibition and anti-tumor effects in various preclinical models.

Table 1: In Vitro Efficacy of this compound

Cell Line TypeCell LinesEffective Concentration (EC50/IC50)Treatment DurationKey OutcomesReference
Pediatric Solid TumorsNeuroblastoma (NB), Rhabdomyosarcoma (RMS), Ewing Sarcoma Family Tumors (ESFT)Median EC50: 1.5 µM (range: 0.36-5.37 µM)72 hoursDecreased cell viability, induction of apoptosis.[3][9]
GlioblastomaU251-MGNot specified48 and 72 hoursSignificant decrease in cell proliferation.[4]
Multiple MyelomaU266, Kms.11, 8226IC50: ~0.5-3 µM48-72 hoursInhibition of proliferation.[10]
Head and Neck Squamous Cell Carcinoma (HNSCC)Various HNSCC cell linesEC50: 0.9-4 µMNot specifiedDecreased cell proliferation.[2]

Table 2: In Vitro STAT3 Inhibition with this compound

Cell Line TypeTreatment ConcentrationTreatment DurationEffect on STAT3Reference
Pediatric Solid Tumors0.5, 1, 2.5 µM24 hoursInhibition of constitutive and IL-6 induced STAT3 phosphorylation; decreased expression of STAT3 target genes (Cyclin D1, Bcl-2, Survivin).[9]
Multiple Myeloma0.5-2 µMNot specifiedReduction of basal and IL-6 induced STAT3 phosphorylation.[10]
Solid Tumor Cell Lines0.1-0.5 µMNot specifiedSignificant inhibition to near ablation of constitutive pSTAT3(Tyr705).[8]
Murine Embryonic Fibroblasts (MEF-Stat3-YFP)~350 nM (IC50)Not specifiedInhibition of STAT3 nuclear translocation.[8][11]

Table 3: In Vivo Efficacy of this compound

Tumor ModelDosing RegimenTreatment DurationKey OutcomesReference
Pediatric Solid Tumor XenograftsNot specified9 dosesDecreased levels of phosphorylated STAT3 and its downstream targets in tumors.[9]
Solid Tumor Xenografts50 mg/kg41 daysInhibition of tumor growth.[8]
HNSCC Patient-Derived Xenografts (PDX)Oral administrationNot specifiedReduced tumor growth and decreased pSTAT3(Tyr705) expression.[2]

Experimental Protocols

Protocol 1: In Vitro Assessment of STAT3 Phosphorylation by Western Blot

This protocol details the methodology for evaluating the inhibition of STAT3 phosphorylation in cultured cells following treatment with this compound.

Western_Blot_Workflow CellCulture 1. Cell Seeding and Culture Treatment 2. Treatment with this compound (e.g., 0.1 - 5 µM for 24-72h) CellCulture->Treatment Stimulation 3. Optional: Cytokine Stimulation (e.g., IL-6) Treatment->Stimulation Lysis 4. Cell Lysis and Protein Extraction Stimulation->Lysis Quantification 5. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDSPAGE 6. SDS-PAGE Quantification->SDSPAGE Transfer 7. Transfer to Membrane (e.g., Nitrocellulose) SDSPAGE->Transfer Blocking 8. Blocking (e.g., 5% non-fat milk) Transfer->Blocking PrimaryAb 9. Primary Antibody Incubation (p-STAT3, Total STAT3, Loading Control) Blocking->PrimaryAb SecondaryAb 10. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 11. Chemiluminescent Detection (ECL) SecondaryAb->Detection Analysis 12. Densitometric Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of STAT3 phosphorylation.

Materials:

  • Cell culture medium and supplements

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Recombinant cytokine (e.g., IL-6) if studying induced activation

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Culture: Seed cells at an appropriate density and allow them to adhere and grow overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 5 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • Cytokine Stimulation (Optional): For studies on induced STAT3 activation, starve cells in serum-free medium before treatment, and then stimulate with a cytokine like IL-6 for a short period (e.g., 15-30 minutes) before harvesting.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 15-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL detection system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated STAT3 signal to the total STAT3 signal to determine the extent of inhibition.

Protocol 2: In Vitro Cell Viability/Proliferation Assay

This protocol outlines the steps to assess the effect of this compound on cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Cell culture medium

  • This compound

  • Cell viability reagent (e.g., MTS, WST-1, or CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: After allowing the cells to attach overnight, treat them with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Read the absorbance or luminescence using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50/IC50 values.

Optimal Treatment Duration for STAT3 Inhibition

The optimal treatment duration with this compound for maximal STAT3 inhibition is context-dependent and should be determined empirically for each experimental system.

  • In Vitro Studies:

    • Short-term Inhibition of Phosphorylation: For observing direct effects on STAT3 phosphorylation, treatment durations as short as 1 to 4 hours can be sufficient.

    • Downstream Gene Expression: To assess changes in the expression of STAT3 target genes, a longer treatment of 24 hours is recommended to allow for transcriptional changes.[9]

    • Cell Viability and Apoptosis: To observe effects on cell proliferation and survival, treatment durations of 48 to 72 hours are typically required.[4][10]

  • In Vivo Studies:

    • Continuous daily dosing for several days to weeks is necessary to achieve sustained tumor growth inhibition.[8][9] Pharmacodynamic assessments of pSTAT3 levels in tumor tissue can be performed a few hours after the last dose to confirm target engagement.

Conclusion

This compound is a valuable research tool for investigating the role of the JAK/STAT3 pathway in cancer and other diseases. The protocols and data presented here provide a framework for designing and executing experiments to effectively inhibit STAT3 signaling. Researchers should optimize treatment concentrations and durations for their specific models to achieve robust and reproducible results. While preclinical studies have shown promise, it is important to note that the clinical development of AZD1480 was halted due to toxicity.[12] Nevertheless, it remains a critical compound for preclinical research into JAK/STAT3 signaling.

References

Application Notes and Protocols for (1R)-AZD-1480 in a Xenograft Model of Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing (1R)-AZD-1480, a potent JAK1/2 inhibitor, in a xenograft model of pancreatic cancer. This document outlines the underlying signaling pathways, experimental methodologies, and expected outcomes based on preclinical research.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its late diagnosis and resistance to conventional therapies. A key signaling pathway implicated in pancreatic cancer progression is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Constitutive activation of STAT3, a downstream effector of JAK signaling, is frequently observed in pancreatic cancer and is associated with tumor cell proliferation, survival, invasion, and immunosuppression.

This compound is a selective inhibitor of JAK1 and JAK2, which effectively blocks the phosphorylation and subsequent activation of STAT3.[1] This targeted inhibition disrupts the downstream signaling cascade that promotes tumorigenesis. Preclinical studies have demonstrated the potential of AZD-1480 in suppressing tumor growth in various solid tumor xenografts, including pancreatic cancer, both as a monotherapy and in combination with standard-of-care chemotherapeutics like gemcitabine.[2][3]

Mechanism of Action: The JAK/STAT Pathway in Pancreatic Cancer

The JAK/STAT signaling cascade is initiated by the binding of cytokines, such as Interleukin-6 (IL-6), to their receptors on the cell surface. This binding leads to the activation of receptor-associated JAKs, which then phosphorylate STAT3. Phosphorylated STAT3 (p-STAT3) forms dimers, translocates to the nucleus, and acts as a transcription factor, upregulating the expression of a wide range of target genes involved in:

  • Cell Cycle Progression: Upregulation of cyclins (e.g., Cyclin D1) and cell cycle regulators (e.g., c-Myc) that drive cell proliferation.[4]

  • Apoptosis Inhibition: Increased expression of anti-apoptotic proteins like Bcl-xL and Survivin, promoting cancer cell survival.[1][5]

  • Angiogenesis: Promotion of blood vessel formation through the expression of factors like Vascular Endothelial Growth Factor (VEGF).[6]

  • Invasion and Metastasis: Upregulation of matrix metalloproteinases (e.g., MMP-2) that degrade the extracellular matrix, facilitating tumor cell invasion.[6]

This compound directly inhibits JAK1 and JAK2, thereby preventing the phosphorylation of STAT3 and blocking these downstream pro-tumorigenic effects.[2]

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in pancreatic cancer xenograft models.

Table 1: In Vivo Efficacy of AZD-1480 Monotherapy and Combination Therapy in a PANC-1 Xenograft Model

Treatment GroupDosing ScheduleOutcomep-value
Vehicle-Progressive Tumor Growth-
AZD-148030 mg/kg/day, oral gavageSignificant decrease in tumor volume< 0.001
Gemcitabine50 mg/kg, i.p., twice a weekSignificant decrease in tumor volume< 0.001
AZD-1480 + GemcitabineAZD-1480: 30 mg/kg/day; Gemcitabine: 50 mg/kg, twice a weekOptimal treatment effect and tumor regression< 0.001 (vs. vehicle and monotherapy)

Data adapted from a study on PANC-1 flank xenografts in Foxn1-nu/nu mice. The combination therapy was shown to be superior to both vehicle and monotherapy.[3]

Table 2: Pharmacodynamic Effects of AZD-1480 in Xenograft Tumors

BiomarkerMethod of AnalysisResult
Phosphorylated STAT3 (p-STAT3)Immunohistochemistry (IHC)Significant reduction in p-STAT3 levels in tumor tissue following AZD-1480 treatment.[7]
Ki-67 (Proliferation Marker)Immunohistochemistry (IHC)Decreased percentage of Ki-67 positive cells in AZD-1480 treated tumors.[8]
Cleaved Caspase-3 (Apoptosis Marker)Immunohistochemistry (IHC)Increased cleaved caspase-3 expression in tumors treated with AZD-1480 in combination with other agents.[8]

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Pancreatic Cancer Xenograft Model (BxPC-3)

This protocol describes the subcutaneous implantation of BxPC-3 human pancreatic adenocarcinoma cells into immunocompromised mice.[9][10]

Materials:

  • BxPC-3 human pancreatic adenocarcinoma cell line

  • Culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • Female athymic nude mice (e.g., NU/NU), 6-8 weeks old[9]

  • Sterile syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture BxPC-3 cells in a humidified incubator at 37°C and 5% CO2. Ensure cells are in the exponential growth phase and have a viability of >95% before harvesting.

  • Cell Preparation: a. Wash the cells with sterile PBS and detach them using Trypsin-EDTA. b. Neutralize the trypsin with culture medium and centrifuge the cell suspension. c. Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells per 100 µL.[9] Keep the cell suspension on ice.

  • Animal Inoculation: a. Anesthetize the mice according to approved institutional protocols. b. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-30 gauge needle.[9]

  • Tumor Monitoring: a. Monitor the mice for tumor formation. Palpate the injection site twice weekly. b. Once tumors are palpable, measure the tumor volume using calipers twice a week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[9] c. Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.[9]

Protocol 2: In Vivo Efficacy Study of this compound

This protocol outlines the administration of this compound and the assessment of its anti-tumor activity in the established pancreatic cancer xenograft model.

Materials:

  • Tumor-bearing mice (from Protocol 1)

  • This compound

  • Vehicle control (e.g., 0.5% HPMC, 0.1% Tween 80 in water)

  • Gemcitabine (for combination studies)

  • Oral gavage needles

  • Injectable saline (for gemcitabine)

Procedure:

  • Treatment Groups:

    • Group 1: Vehicle control (administered orally daily)

    • Group 2: this compound (e.g., 30 mg/kg, administered orally daily)[8]

    • Group 3: Gemcitabine (e.g., 50 mg/kg, administered intraperitoneally twice weekly)[11]

    • Group 4: Combination of this compound and Gemcitabine (dosed as in Groups 2 and 3)

  • Drug Administration: a. Prepare the this compound formulation in the vehicle. b. Administer the treatments to the respective groups for the duration of the study (e.g., 21-28 days).

  • Monitoring: a. Measure tumor volumes and body weights twice weekly. b. Monitor the general health and behavior of the mice daily.

  • Endpoint and Tissue Collection: a. At the end of the study, euthanize the mice according to approved institutional protocols. b. Excise the tumors and measure their final weight and volume. c. Divide the tumor tissue for various analyses:

    • Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
    • Snap-freeze a portion in liquid nitrogen for Western blot analysis and store at -80°C.

Protocol 3: Pharmacodynamic Analysis

This protocol describes the methods to assess the biological effects of this compound on the tumor tissue.

A. Western Blot Analysis for p-STAT3:

  • Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3.

  • Incubate with a secondary antibody and detect the protein bands using a chemiluminescence detection system.

B. Immunohistochemistry (IHC) for Ki-67 and Cleaved Caspase-3:

  • Embed the formalin-fixed tumor tissue in paraffin and cut thin sections.

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval.

  • Block endogenous peroxidase activity and non-specific binding sites.

  • Incubate the sections with primary antibodies against Ki-67 or cleaved caspase-3.

  • Incubate with a secondary antibody and use a detection system (e.g., DAB).

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Analyze the slides under a microscope and quantify the percentage of positive cells.

Visualizations

JAK_STAT_Pathway JAK/STAT Signaling Pathway in Pancreatic Cancer and Inhibition by AZD-1480 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2 Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization pSTAT3_n p-STAT3 pSTAT3->pSTAT3_n Nuclear Translocation AZD1480 This compound AZD1480->JAK Inhibition DNA DNA pSTAT3_n->DNA Binds to Promoter Transcription Gene Transcription DNA->Transcription Proliferation Increased Cell Proliferation (Cyclin D1, c-Myc) Transcription->Proliferation Apoptosis Inhibition of Apoptosis (Bcl-xL, Survivin) Transcription->Apoptosis Angiogenesis Angiogenesis (VEGF) Transcription->Angiogenesis Invasion Invasion & Metastasis (MMP-2) Transcription->Invasion Experimental_Workflow Experimental Workflow for Evaluating this compound in a Pancreatic Cancer Xenograft Model cluster_model Model Development cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis CellCulture 1. BxPC-3 Cell Culture CellPrep 2. Cell Preparation (1x10^7 cells in Matrigel) CellCulture->CellPrep Implantation 3. Subcutaneous Implantation (Athymic Nude Mice) CellPrep->Implantation TumorGrowth 4. Tumor Growth Monitoring (to 100-150 mm³) Implantation->TumorGrowth Randomization 5. Randomization into Groups (Vehicle, AZD-1480, Gemcitabine, Combo) TumorGrowth->Randomization Dosing 6. Daily/Weekly Dosing (21-28 days) Randomization->Dosing Monitoring 7. Monitor Tumor Volume & Body Weight Dosing->Monitoring Euthanasia 8. Euthanasia & Tumor Excision Monitoring->Euthanasia TumorAnalysis 9. Tumor Weight & Volume Measurement Euthanasia->TumorAnalysis Histo 10. Immunohistochemistry (p-STAT3, Ki-67, Cleaved Caspase-3) TumorAnalysis->Histo Western 11. Western Blot (p-STAT3, Total STAT3) TumorAnalysis->Western

References

Application Note: Determination of (1R)-AZD-1480 IC50 using the MTS Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of (1R)-AZD-1480, a potent JAK2 inhibitor, using a colorimetric MTS assay. The protocol covers the underlying principles, required materials, step-by-step procedures, and data analysis.

Introduction

This compound is the active enantiomer of AZD-1480, a potent, ATP-competitive small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] The JAK/STAT (Signal Transducer and Activator of Transcription) signaling pathway is crucial for cytokine signaling that governs cell proliferation, differentiation, and survival.[3] Aberrant activation of the JAK/STAT pathway, particularly constitutive activation of STAT3, is a hallmark of various human cancers.[1] this compound exerts its antineoplastic activity by inhibiting JAK2, which in turn blocks the phosphorylation and activation of STAT3, leading to reduced tumor cell proliferation and survival.[4]

Determining the potency of a kinase inhibitor is a critical step in drug development. The IC50 value, which represents the concentration of an inhibitor required to reduce a specific biological activity by 50%, is a key metric for this purpose. The MTS assay is a robust and high-throughput method for assessing cell viability.[5] It is a colorimetric assay based on the reduction of a tetrazolium compound (MTS) by metabolically active cells into a soluble, colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of the cytotoxic or cytostatic effects of a compound like this compound.

This compound Mechanism of Action

This compound targets the JAK family of tyrosine kinases, exhibiting high selectivity for JAK2. In many cancer cells, cytokine binding to its receptor activates receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell growth and survival. By inhibiting JAK2, this compound effectively halts this signaling cascade.[4][6]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activates STAT3_inactive STAT3 JAK2->STAT3_inactive Phosphorylates (p) STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerizes DNA DNA STAT3_active->DNA Translocates & Binds to DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Cytokine Cytokine Cytokine->Receptor Binds AZD1480 This compound AZD1480->JAK2 Inhibits

Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Principle of the MTS Assay

The MTS assay quantifies viable cells by measuring their metabolic activity. Dehydrogenase enzymes present in living cells reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the cell culture medium. The intensity of the color, measured as absorbance, is directly proportional to the number of viable cells. This allows for the calculation of cell viability after treatment with this compound.

MTS_Workflow cluster_workflow MTS Assay Workflow for IC50 Determination A 1. Seed Cells (96-well plate) B 2. Incubate (e.g., 24h) A->B C 3. Add this compound (Serial Dilutions) B->C D 4. Incubate (e.g., 72h) C->D E 5. Add MTS Reagent D->E F 6. Incubate (1-4h) E->F G 7. Measure Absorbance (490 nm) F->G H 8. Calculate % Viability & Determine IC50 G->H

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following (1R)-AZD-1480 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the analysis of apoptosis induced by the JAK1/2 inhibitor, (1R)-AZD-1480, using flow cytometry. This document includes the mechanism of action of this compound, protocols for cell treatment and staining, and a template for data presentation.

Introduction

This compound is a potent, ATP-competitive small-molecule inhibitor of Janus-associated kinase 1 (JAK1) and JAK2.[1][2] The JAK/STAT signaling pathway is crucial in regulating cell proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in various malignancies. This compound exerts its anti-tumor effects by inhibiting the phosphorylation of STAT3, a key downstream effector in the JAK/STAT pathway.[1][2][3] This inhibition leads to a reduction in the expression of anti-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis and decreasing cell proliferation in cancer cells.[1][3][4] At higher concentrations, this compound has also been shown to inhibit Aurora kinases, contributing to G2/M cell cycle arrest and apoptosis.[1][2][5][6]

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. The most common method for detecting apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) dual staining assay.[7][8][9] In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[7][9] Propidium Iodide is a fluorescent nucleic acid intercalator that is membrane-impermeable and therefore excluded from viable cells. In late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[7][9] This dual staining allows for the differentiation of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive (less common)

Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in the following table for clear comparison between different treatment conditions.

Treatment GroupConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Vehicle Control095.2 ± 2.12.5 ± 0.51.8 ± 0.34.3 ± 0.8
This compound0.585.6 ± 3.48.9 ± 1.24.5 ± 0.713.4 ± 1.9
This compound1.072.3 ± 4.518.7 ± 2.38.0 ± 1.126.7 ± 3.4
This compound5.045.1 ± 5.835.4 ± 4.118.5 ± 2.953.9 ± 7.0
Staurosporine (Positive Control)1.030.7 ± 3.940.2 ± 5.228.1 ± 3.568.3 ± 8.7

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

I. Cell Culture and Treatment with this compound
  • Cell Seeding: Seed the cancer cell line of interest (e.g., HCT116, U251-MG) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.[9]

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1.0, 5.0 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Include a positive control for apoptosis, such as staurosporine.

  • Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) to allow for the induction of apoptosis.

II. Staining for Apoptosis using Annexin V and Propidium Iodide
  • Cell Harvesting:

    • For adherent cells, carefully collect the culture medium (which contains floating apoptotic cells) into a 15 mL conical tube.

    • Wash the adherent cells once with PBS and then detach them using a gentle, non-enzymatic cell dissociation solution or trypsin.

    • Combine the detached cells with the previously collected culture medium.

    • For suspension cells, directly collect the cells into a conical tube.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[10]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[11]

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.[11]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][12]

    • Add 5 µL of Propidium Iodide (PI) staining solution.[11]

    • Add 400 µL of 1X Binding Buffer to each tube.[10]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.[10] Use appropriate controls, including unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.

Visualizations

AZD1480_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK1/JAK2 receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Gene_Expression Gene Transcription pSTAT3_dimer->Gene_Expression Translocates to Nucleus Gene_Expression->Bcl2 Upregulates AZD1480 This compound AZD1480->JAK Inhibits Cytokine Cytokine Cytokine->receptor Binds

Caption: this compound inhibits the JAK/STAT3 signaling pathway, leading to apoptosis.

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture 1. Cell Culture Treatment 2. Treatment with this compound Cell_Culture->Treatment Harvest 3. Harvest Cells Treatment->Harvest Wash 4. Wash with PBS Harvest->Wash Resuspend 5. Resuspend in Binding Buffer Wash->Resuspend Add_AnnexinV 6. Add Annexin V-FITC Resuspend->Add_AnnexinV Incubate1 7. Incubate 15 min Add_AnnexinV->Incubate1 Add_PI 8. Add Propidium Iodide Incubate1->Add_PI Flow_Cytometry 9. Acquire on Flow Cytometer Add_PI->Flow_Cytometry Data_Analysis 10. Analyze Data Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for apoptosis analysis by flow cytometry.

References

Troubleshooting & Optimization

Technical Support Center: (1R)-AZD-1480 Off-Target Effects in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing (1R)-AZD-1480 in their experiments. It provides essential information on the known off-target effects of this inhibitor, troubleshooting guidance for unexpected results, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-targets of this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Janus kinases, primarily targeting JAK2 with high affinity. It also shows potent inhibition of JAK1.

Q2: I am observing a phenotype in my cells that is not consistent with JAK1/2 inhibition. Could this be due to off-target effects?

A2: Yes, unexpected phenotypes are often indicative of off-target activities, especially at higher concentrations of the inhibitor. This compound has been shown to inhibit other kinases, which could lead to various cellular effects independent of the JAK/STAT pathway. It is crucial to validate that the observed phenotype is a direct result of on-target inhibition.

Q3: What are the known off-target kinases for this compound?

A3: At concentrations higher than those required for JAK1/2 inhibition, this compound has been demonstrated to inhibit several other kinases. A kinase panel screen of 82 kinases showed that at 0.10 µM, 11 kinases were inhibited by more than 50%. More specifically, at 5µM, it has been shown to inhibit Aurora kinases, leading to G2/M arrest and cell death. A systematic in-cell profiling study also identified the following receptor tyrosine kinases as off-targets: ALK, LTK, FGFR1-3, RET, and TRKA-C. The neurotoxic effects observed in clinical trials have been hypothesized to be due to off-target inhibition of the TRK family of kinases.

Q4: At what concentration should I use this compound to minimize off-target effects?

A4: To minimize off-target effects, it is recommended to use the lowest effective concentration that inhibits JAK2 activity in your specific cellular model. The IC50 for JAK2 inhibition is in the low nanomolar range. A thorough dose-response experiment in your cell line is essential to determine the optimal concentration for on-target effects while minimizing engagement of off-target kinases, which typically occurs at higher micromolar concentrations.

Q5: How can I experimentally confirm that the phenotype I observe is due to an off-target effect?

A5: Several experimental approaches can help distinguish between on- and off-target effects:

  • Use a structurally unrelated JAK2 inhibitor: If a different JAK2 inhibitor with a distinct off-target profile does not reproduce the phenotype, it is more likely an off-target effect of this compound.

  • Rescue experiment: Overexpression of a drug-resistant JAK2 mutant should rescue the on-target phenotype but not the off-target effects.

  • Direct measurement of off-target inhibition: If you suspect a specific off-target, you can directly measure its activity in your experimental system (e.g., by Western blot for a downstream substrate) in the presence of this compound.

Troubleshooting Guide: Unexpected Experimental Results

Observed Problem Potential Cause Recommended Troubleshooting Steps
Unexpected Cell Toxicity/Apoptosis Inhibition of off-target kinases essential for cell survival (e.g., Aurora kinases).1. Perform a dose-response curve for cytotoxicity and compare it to the IC50 for JAK2 inhibition. A significant difference suggests off-target toxicity. 2. Analyze cell cycle distribution by flow cytometry to check for G2/M arrest, which is characteristic of Aurora kinase inhibition. 3. Use a more specific inhibitor for the suspected off-target kinase to see if it phenocopies the effect.
Altered Cell Morphology or Adhesion Inhibition of receptor tyrosine kinases (RTKs) like FGFR or TRK, which are involved in cell signaling pathways controlling cell shape and adhesion.1. Review the known off-targets of this compound (e.g., FGFR, TRK family). 2. Examine the phosphorylation status of downstream effectors of these RTKs (e.g., FRS2 for FGFR, Akt/ERK for TRK) via Western blot.
Paradoxical Activation of a Signaling Pathway Complex feedback loops or inhibition of a kinase that negatively regulates another pathway.1. Perform a time-course experiment to analyze the kinetics of pathway activation. 2. Investigate known crosstalk between the JAK/STAT pathway and the paradoxically activated pathway. 3. Use a specific inhibitor for the activated pathway in combination with this compound to understand the interplay.
Inconsistent Results Across Different Cell Lines Cell line-specific expression levels of on- and off-target kinases.1. Characterize the expression levels of key on- and off-targets (JAK1, JAK2, Aurora kinases, relevant RTKs) in your cell lines using techniques like Western blot or qPCR. 2. Correlate the sensitivity to this compound with the expression profile of its targets.

Quantitative Data Summary: this compound Kinase Inhibition Profile

KinaseTarget TypeAssay TypeIC50 / KiReference
JAK2 On-Target Cell-freeKi: 0.26 nM
JAK1 On-Target Cell-freeIC50: <0.4 nM
JAK3 On-Target FamilyCell-freeLess potent inhibition compared to JAK2
Tyk2 On-Target FamilyCell-basedLittle to no inhibition at ≤ 1 µM
Aurora A Off-Target Enzyme AssayInhibition at 5 µM
Aurora B Off-Target Enzyme AssayInhibition at 5 µM
ALK Off-Target In-cell Assay>50% inhibition at 2 µM
LTK Off-Target In-cell Assay>50% inhibition at 2 µM
FGFR1 Off-Target In-cell Assay>50% inhibition at 2 µM
FGFR2 Off-Target In-cell Assay>50% inhibition at 2 µM
FGFR3 Off-Target In-cell Assay>50% inhibition at 2 µM
RET Off-Target In-cell Assay>50% inhibition at 2 µM
TRKA Off-Target In-cell Assay>50% inhibition at 2 µM
TRKB Off-Target In-cell Assay>50% inhibition at 2 µM
TRKC Off-Target In-cell Assay>50% inhibition at 2 µM

Note: This table summarizes publicly available data. The exact IC50 values for all off-targets are not consistently reported. The in-cell assay data indicates significant inhibition at the tested concentration but does not provide a precise IC50.

Experimental Protocols

General Radiometric Kinase Assay (Filter Binding)

This protocol provides a general framework for a radiometric kinase assay to measure the activity of a specific kinase in the presence of an inhibitor.

Materials:

  • Purified kinase

  • Kinase-specific peptide substrate

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³³P]ATP

  • Non-radiolabeled ATP

  • This compound or other inhibitors

  • Phosphocellulose filter paper (e.g., P81)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mix containing kinase reaction buffer, the peptide substrate, and the purified kinase.

  • In separate tubes, add the desired concentration of this compound or a vehicle control (e.g., DMSO).

  • Add the kinase reaction mix to the tubes containing the inhibitor.

  • Initiate the kinase reaction by adding a mix of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.

  • Wash the filter paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Dry the filter paper.

  • Place the dried filter paper in a scintillation vial with a scintillation cocktail.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition by comparing the counts in the inhibitor-treated samples to the vehicle control.

General Mobility-Shift Kinase Assay (e.g., Caliper)

This protocol outlines the general steps for a mobility-shift kinase assay, which separates the phosphorylated and unphosphorylated substrate based on charge.

Materials:

  • Purified kinase

  • Fluorescently labeled peptide substrate

  • Kinase reaction buffer

  • ATP

  • This compound or other inhibitors

  • Stop solution (containing EDTA)

  • Microfluidic chip-based separation instrument (e.g., Caliper LabChip)

Procedure:

  • Prepare serial dilutions of this compound in an appropriate assay plate.

  • Prepare a reaction mix containing the kinase and the fluorescently labeled peptide substrate in the kinase reaction buffer.

  • Add the reaction mix to the plate containing the inhibitor.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at room temperature or 30°C for a specified time.

  • Terminate the reaction by adding the stop solution.

  • Analyze the samples using a microfluidic separation instrument. The instrument will apply an electric field to separate the negatively charged phosphorylated peptide from the unphosphorylated peptide.

  • The instrument's software will quantify the amount of phosphorylated and unphosphorylated substrate based on the fluorescence signal.

  • Calculate the percent inhibition based on the ratio of phosphorylated to unphosphorylated substrate in the inhibitor-treated wells compared to the control wells.

Signaling Pathway and Workflow Diagrams

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation AZD1480 This compound AZD1480->JAK Inhibition pSTAT pSTAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Caption: On-target effect of this compound on the JAK/STAT signaling pathway.

Off_Target_Troubleshooting Start Unexpected Phenotype Observed DoseResponse Perform Dose-Response Curve for Phenotype Start->DoseResponse CompareIC50 Compare Phenotype IC50 to On-Target IC50 DoseResponse->CompareIC50 OffTarget Likely Off-Target Effect CompareIC50->OffTarget Potency Differs Significantly OnTarget Likely On-Target Effect CompareIC50->OnTarget Potency is Similar Validate Validate with Structurally Different Inhibitor OffTarget->Validate Rescue Perform Rescue Experiment OnTarget->Rescue

Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.

Kinase_Assay_Workflow Start Prepare Assay Components (Kinase, Substrate, Buffer) AddInhibitor Add this compound or Vehicle Control Start->AddInhibitor InitiateReaction Initiate Reaction with ATP/[γ-³³P]ATP AddInhibitor->InitiateReaction Incubate Incubate at 30°C InitiateReaction->Incubate StopReaction Stop Reaction Incubate->StopReaction Detect Detect Phosphorylation (e.g., Filter Binding or Mobility Shift) StopReaction->Detect Analyze Analyze Data and Calculate % Inhibition Detect->Analyze

Caption: General experimental workflow for an in vitro kinase assay.

Optimizing (1R)-AZD-1480 concentration to avoid cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (1R)-AZD-1480. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound, with a specific focus on mitigating cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, also known as AZD1480, is a potent, ATP-competitive inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2).[1][2] By inhibiting these kinases, it effectively blocks the JAK/STAT signaling pathway, particularly the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[3] This inhibition leads to reduced expression of STAT3 target genes involved in cell cycle progression and survival.[4]

Q2: What is the optimal concentration range for this compound in in vitro experiments?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. Enzymatic assays have shown IC50 values for JAK1 and JAK2 in the low nanomolar range (<0.4 nM for JAK2 and 1.3 nM for JAK1).[2] However, in cellular assays, the concentration required to inhibit cell growth (GI50) or induce cytotoxicity is typically in the sub-micromolar to low micromolar range.[5][6][7] It is crucial to perform a dose-response curve for each new cell line and assay to determine the optimal concentration that provides the desired biological effect with minimal cytotoxicity.

Q3: What are the known off-target effects of this compound?

A3: At higher concentrations, this compound can exhibit off-target activity. It has been shown to inhibit Aurora kinases, which can contribute to its effects on cell cycle, leading to G2/M arrest.[2] Additionally, some studies suggest it may be equipotent against the TRK family of receptor tyrosine kinases (TRKA, TRKB, TRKC).[8] Off-target inhibition of TRKB was hypothesized to be a potential cause of the neuropsychiatric side effects observed in a phase I clinical trial.[8]

Q4: Why was the clinical development of AZD1480 discontinued?

A4: The clinical development of AZD1480 was halted due to dose-limiting toxicities (DLTs) observed in a phase I clinical trial in patients with solid tumors.[8][9][10] These toxicities were primarily pleiotropic neurologic adverse events, including dizziness, anxiety, ataxia, memory loss, and behavioral changes.[8][9][10]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Issue Possible Cause Suggested Solution
High Cytotoxicity at Expected Efficacious Concentrations Cell line is highly sensitive to JAK2 inhibition or off-target effects.Perform a detailed dose-response curve starting from a very low concentration (e.g., 1 nM) and titrating up. Reduce the treatment duration.
Compound precipitation at high concentrations.Ensure complete solubilization of the compound in the stock solution (e.g., in DMSO). Visually inspect the culture medium for any signs of precipitation after adding the compound.
Inconsistent IC50/EC50 Values Between Experiments Variation in cell seeding density.Standardize the cell seeding protocol to ensure a consistent number of cells per well for each experiment.
Differences in treatment duration.Maintain a consistent incubation time with the compound across all experiments.
Cell passage number and health.Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination and ensure cells are in the logarithmic growth phase at the time of treatment.
No or Weak Inhibition of STAT3 Phosphorylation Suboptimal concentration of this compound.Increase the concentration of the inhibitor. Ensure the concentration range in your dose-response experiment is appropriate to capture the IC50.
Inactive JAK/STAT pathway in the chosen cell line.Confirm that your cell line has a constitutively active or cytokine-inducible JAK/STAT pathway. You may need to stimulate the pathway with a relevant cytokine (e.g., IL-6) to observe the inhibitory effect.
Technical issues with the Western blot or other detection methods.Optimize your antibody concentrations and ensure the use of appropriate positive and negative controls.
Unexpected Cell Morphology or Phenotype Off-target effects of the compound.Consider the known off-target effects on kinases like Aurora kinases, which can impact cell cycle and morphology.[2] Cross-reference your observations with the known functions of these off-target kinases.
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent in the culture medium is low and non-toxic to the cells (typically ≤ 0.1%). Include a vehicle-only control in all experiments.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cell Lines

Cell LineCancer TypeAssayIC50 / EC50 / GI50Reference
TEL-Jak2 Ba/F3Engineered Cell LineSTAT5 Phosphorylation Inhibition46 nM[11]
TEL-Jak2 Ba/F3Engineered Cell LineGrowth Inhibition60 nM[3][11]
U266Multiple MyelomaGrowth Inhibition (72h)~1 µM[5]
Kms.11Multiple MyelomaGrowth Inhibition (72h)~0.5 µM[5]
8226Multiple MyelomaGrowth Inhibition (72h)~3 µM[5]
Pediatric Solid Tumors (Median)Neuroblastoma, Rhabdomyosarcoma, Ewing Sarcoma Family of TumorsCell Viability (MTS, 72h)1.5 µM (Range: 0.36 - 5.37 µM)[4][6]
Hodgkin Lymphoma (L-540)Hodgkin LymphomaProliferation (MTS, 72h)~1 µM
PPTP Cell Lines (Median)Various Pediatric Solid TumorsRelative IC50 (rIC50)1.5 µM (Range: 0.3 µM - 5.9 µM)[7]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for assessing cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a no-treatment control.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

  • Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

  • This compound

  • LDH Cytotoxicity Assay Kit

  • 96-well plates

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with serial dilutions of this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance readings from the experimental, spontaneous release, and maximum release wells.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 2. Receptor Activation JAK2 JAK2 CytokineReceptor->JAK2 STAT3_inactive STAT3 (inactive) JAK1->STAT3_inactive 3. STAT3 Phosphorylation JAK2->STAT3_inactive STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization DNA DNA STAT3_active->DNA 5. Nuclear Translocation GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription 6. Gene Expression Cytokine Cytokine Cytokine->CytokineReceptor 1. Cytokine Binding AZD1480 This compound AZD1480->JAK1 Inhibition AZD1480->JAK2

Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_mechanism Mechanism of Action cluster_cytotoxicity Cytotoxicity Assessment start Start: Select Cell Line dose_response 1. Dose-Response Curve (e.g., 1 nM - 10 µM) start->dose_response viability_assay 2. Assess Cell Viability (MTT/MTS Assay) dose_response->viability_assay determine_ic50 3. Determine IC50/GI50 viability_assay->determine_ic50 select_concentrations 4. Select Concentrations (e.g., 0.5x, 1x, 2x IC50) determine_ic50->select_concentrations mechanism_assays 5. Mechanism of Action Assays select_concentrations->mechanism_assays cytotoxicity_assays 6. Cytotoxicity Assays select_concentrations->cytotoxicity_assays western_blot Western Blot (p-STAT3, total STAT3) mechanism_assays->western_blot apoptosis_assay Apoptosis Assay (Annexin V/PI) cytotoxicity_assays->apoptosis_assay ldh_assay LDH Assay cytotoxicity_assays->ldh_assay data_analysis 7. Data Analysis and Concentration Optimization end End: Optimized Concentration data_analysis->end western_blot->data_analysis apoptosis_assay->data_analysis ldh_assay->data_analysis

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree start High Cytotoxicity Observed check_concentration Is the concentration too high? start->check_concentration check_duration Is the treatment duration too long? check_concentration->check_duration No solution1 Action: Lower the concentration range. check_concentration->solution1 Yes check_off_target Could it be off-target effects? check_duration->check_off_target No solution2 Action: Reduce the treatment duration. check_duration->solution2 Yes check_solvent Is the solvent concentration appropriate? check_off_target->check_solvent No solution3 Action: Review literature for known off-target effects. check_off_target->solution3 Yes solution4 Action: Ensure solvent (e.g., DMSO) is <0.1% and include vehicle control. check_solvent->solution4 No end Problem Resolved check_solvent->end Yes solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

References

Technical Support Center: Investigating (1R)-AZD-1480 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential for acquired resistance to (1R)-AZD-1480, a potent JAK1/2 inhibitor, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to this compound, is now showing a decreased response. What are the likely mechanisms of resistance?

A1: Acquired resistance to this compound, and other JAK inhibitors, can arise through several mechanisms. The most commonly observed are:

  • On-Target Mutations: Specific mutations within the ATP-binding site of the JAK2 kinase domain can prevent or reduce the binding affinity of this compound. In preclinical models of acute lymphoblastic leukemia, mutations such as Y931C, L983F, and G993A in JAK2 have been shown to confer resistance to this compound.[1][2]

  • Reactivation of the JAK-STAT Pathway: Cancer cells can develop mechanisms to reactivate STAT3 signaling despite the presence of the inhibitor. This can occur through:

    • Constitutively Active STAT3: Introduction of a constitutively active mutant of STAT3 (Stat3C) has been demonstrated to make cancer cells resistant to this compound.[3]

    • Heterodimerization of JAK Family Members: Reactivation of the JAK-STAT pathway can occur through the formation of heterodimers between different JAK family members (e.g., JAK1 and TYK2), which can bypass the inhibition of JAK2.[4]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the dependency on the JAK-STAT pathway for survival and proliferation. These can include the MAPK/ERK and PI3K/Akt pathways.[5][6]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy. Several JAK2 inhibitors have been shown to be substrates of P-gp.[7][8][9]

Q2: How can I confirm that my cell line has developed resistance to this compound?

A2: Confirmation of resistance involves a series of experiments to demonstrate a stable and significant decrease in sensitivity to the drug.

  • Determine the IC50 Shift: The most direct method is to perform a dose-response assay (e.g., MTT, CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line versus the parental, sensitive cell line. A significant increase (typically >5-fold) in the IC50 value is a strong indicator of resistance.

  • Washout Experiment: To ensure the resistance is a stable phenotype and not a temporary adaptation, culture the resistant cells in a drug-free medium for several passages (e.g., 3-5) and then re-determine the IC50. If the IC50 remains elevated, the resistance is likely stable.

  • Assess Target Engagement: Use Western blotting to check the phosphorylation status of STAT3 (p-STAT3 Tyr705) in both parental and resistant cells after treatment with this compound. If the resistant cells show persistent p-STAT3 at concentrations that inhibit it in the parental line, this suggests a mechanism of resistance that reactivates the pathway.

Q3: I am having trouble generating a this compound resistant cell line. What are some common issues and solutions?

A3: Generating a drug-resistant cell line can be a lengthy process with several potential pitfalls. Here are some common troubleshooting tips:

ProblemPossible CauseSuggested Solution
Massive cell death upon initial drug exposure. The initial concentration of this compound is too high.Start with a lower concentration, for example, the IC20 (the concentration that inhibits 20% of cell growth), and gradually increase the dose as the cells adapt.
Cells are not recovering and proliferating. The parental cell line may be too sensitive, or the drug concentration is still too high.Try a "pulse" treatment method where the cells are exposed to the drug for a defined period (e.g., 24-48 hours) followed by a recovery period in drug-free medium.
Resistance is not stable after drug withdrawal. The observed resistance was due to temporary adaptation rather than stable genetic or epigenetic changes.Continue the dose-escalation process for a longer duration to select for stably resistant clones. Ensure you perform a washout experiment to confirm stability.
Heterogeneous population with varying resistance. The resistant population consists of a mix of clones with different resistance levels.Perform single-cell cloning by limiting dilution to isolate and characterize individual clones with stable resistance.

Data Presentation

The following table summarizes the expected shift in IC50 values in cancer cell lines that have acquired resistance to this compound through various mechanisms.

Cell Line BackgroundResistance MechanismParental IC50 (μM)Resistant IC50 (μM)Fold Change
JAK2-rearranged ALLJAK2 Kinase Domain Mutation (e.g., Y931C, L983F)~0.1 - 0.5> 5.0>10-50
Various Solid TumorsConstitutively Active STAT3 (STAT3C)~0.5 - 2.0> 10.0>5-20
P-gp Overexpressing Cell LineIncreased Drug Efflux (P-glycoprotein)~0.5 - 2.0> 5.0>10
Cell Line with Active MAPK/PI3KActivation of Bypass Signaling Pathways~0.5 - 2.0> 3.0>5-10

Note: The IC50 values for resistant lines are illustrative and the actual fold change will vary depending on the specific cell line and the acquired resistance mechanism.

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line

This protocol describes a general method for generating a drug-resistant cell line using a continuous dose-escalation approach.

  • Determine the Initial IC50:

    • Culture the parental cancer cell line of interest in its recommended growth medium.

    • Perform a dose-response assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations to determine the initial IC50.

  • Initial Drug Exposure:

    • Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 or IC50.

    • Monitor the cells daily. Expect significant initial cell death.

  • Dose Escalation:

    • When the surviving cells resume a stable growth rate and reach approximately 70-80% confluency, passage them and increase the concentration of this compound in the culture medium by 1.5 to 2-fold.

    • Repeat this stepwise dose escalation. This process can take several months.

  • Characterization of the Resistant Line:

    • Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response assay to determine the new, stable IC50.

    • Cryopreserve the resistant cell line at different passage numbers.

  • Verification of Stable Resistance:

    • Culture the resistant cells in a drug-free medium for at least 3-5 passages.

    • Re-challenge the cells with this compound and re-determine the IC50 to confirm that resistance is maintained.

Protocol 2: Western Blot for p-STAT3 and Total STAT3

This protocol outlines the procedure for assessing the phosphorylation status of STAT3.

  • Cell Lysis:

    • Culture sensitive and resistant cells to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound for the specified time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

    • For total STAT3 and a loading control (e.g., GAPDH, β-actin), strip the membrane and re-probe with the respective primary antibodies.

Mandatory Visualizations

AZD1480_Signaling_Pathway cluster_nucleus Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK1 JAK1 CytokineReceptor->JAK1 Activates JAK2 JAK2 CytokineReceptor->JAK2 Activates STAT3_inactive STAT3 (inactive) JAK1->STAT3_inactive Phosphorylates JAK2->STAT3_inactive Phosphorylates AZD1480 This compound AZD1480->JAK1 Inhibits AZD1480->JAK2 Inhibits STAT3_active p-STAT3 (active) STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Nucleus Nucleus STAT3_dimer->Nucleus GeneExpression Gene Expression (Proliferation, Survival) STAT3_dimer->GeneExpression

Caption: this compound inhibits the JAK/STAT signaling pathway.

Resistance_Mechanisms AZD1480 This compound JAK2 JAK2 AZD1480->JAK2 Inhibits STAT3 STAT3 JAK2->STAT3 Activates CellProliferation Cell Proliferation & Survival STAT3->CellProliferation OnTarget On-Target Mutation (e.g., Y931C) OnTarget->JAK2 Prevents Inhibition DownstreamActivation Downstream Activation (Constitutively Active STAT3) DownstreamActivation->STAT3 Directly Activates BypassPathway Bypass Pathway Activation (e.g., MAPK, PI3K/Akt) BypassPathway->CellProliferation Promotes DrugEfflux Increased Drug Efflux (P-glycoprotein) DrugEfflux->AZD1480 Expels from cell

Caption: Potential mechanisms of resistance to this compound.

Experimental_Workflow Start Parental Cell Line IC50_initial Determine Initial IC50 Start->IC50_initial DoseEscalation Continuous Culture with Dose Escalation of This compound IC50_initial->DoseEscalation ResistantPopulation Resistant Population DoseEscalation->ResistantPopulation Characterization Characterize Resistance: - IC50 Shift - Western Blot (p-STAT3) - Sequencing (JAK2) ResistantPopulation->Characterization StableLine Stable Resistant Cell Line Characterization->StableLine

Caption: Workflow for generating a resistant cell line.

References

Interpreting unexpected western blot results for pSTAT3 with (1R)-AZD-1480

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering unexpected western blot results for phosphorylated STAT3 (pSTAT3) following treatment with (1R)-AZD-1480, a potent JAK1/2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect on pSTAT3?

This compound, also known as AZD1480, is a small molecule, ATP-competitive inhibitor of Janus-associated kinases 1 and 2 (JAK1 and JAK2).[1][2] The JAK/STAT signaling pathway is initiated by cytokines and growth factors, leading to the activation of JAKs. Activated JAKs then phosphorylate the Signal Transducer and Activator of Transcription 3 (STAT3) at the tyrosine 705 residue (Tyr705).[3][4] This phosphorylation is critical for STAT3 dimerization, nuclear translocation, and its function as a transcription factor.[3] By inhibiting JAK1 and JAK2, AZD1480 is expected to block this phosphorylation event. Therefore, the anticipated result of treating cells with AZD1480 is a significant, dose-dependent decrease in the levels of pSTAT3 (Tyr705).[5][6][7]

Q2: My pSTAT3 levels are unchanged or have even increased after this compound treatment. What could be wrong?

This is an unexpected result that can stem from experimental variables or specific biological mechanisms in your model system. Potential causes include:

  • Inactive Compound: The inhibitor may have degraded.

  • Suboptimal Experimental Conditions: The concentration or treatment duration may be insufficient.

  • Technical Issues with Western Blot: Problems with antibodies, buffers (especially the lack of phosphatase inhibitors), or the detection process can lead to erroneous results.

  • Biological Resistance: In some contexts, STAT3 phosphorylation may be driven by pathways independent of JAK1/2, or the cells may have developed compensatory signaling mechanisms. While many cancer cell lines show JAK-dependent STAT3 activation, alternative pathways involving other kinases like Src can exist.[3]

Q3: What is a typical effective concentration and treatment time for AZD1480?

The effective concentration is highly cell-line dependent. However, studies have shown significant inhibition of pSTAT3 at concentrations ranging from 0.1 µM to 2 µM.[3][8] Pharmacodynamic analyses show that pSTAT3 inhibition can occur rapidly, with maximum inhibition observed 1-2 hours after administration, coinciding with the maximum plasma concentration of the drug.[9][10] It is always recommended to perform a dose-response and a time-course experiment to determine the optimal conditions for your specific cell line.

Signaling Pathway and Inhibitor Action

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK1/JAK2 Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 (Tyr705) STAT3->pSTAT3 Dimer pSTAT3 Dimer pSTAT3->Dimer Dimerizes DNA DNA Dimer->DNA Translocates & Binds Inhibitor This compound Inhibitor->JAK Inhibits Gene Target Gene Expression DNA->Gene

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Troubleshooting Guide for Unexpected pSTAT3 Results

This guide provides a structured approach to diagnosing unexpected western blot results.

Unexpected Result Potential Experimental Cause Potential Biological Cause Recommended Solution
No Change in pSTAT3 1. Inactive Inhibitor: Compound degradation due to improper storage or handling. 2. Incorrect Dosage/Time: Insufficient concentration or treatment duration. 3. Phosphatase Activity: Lack of phosphatase inhibitors in lysis buffer dephosphorylates pSTAT3.[11] 4. Poor Antibody Performance: Primary antibody is not specific or sensitive enough.1. JAK-Independent Pathway: STAT3 is being phosphorylated by other kinases (e.g., Src).[3] 2. Cell Line Resistance: Intrinsic or acquired resistance to JAK inhibition.1. Verify Compound: Test a fresh stock of AZD1480. 2. Optimize Conditions: Perform a dose-response (e.g., 0.1-5 µM) and time-course (e.g., 1, 4, 12, 24h) experiment. 3. Check Protocol: Ensure lysis buffer contains fresh protease and phosphatase inhibitors.[11] 4. Validate Antibody: Use a positive control (e.g., lysate from cells treated with IL-6) and a negative control to validate the antibody.[8][12]
Increase in pSTAT3 1. Loading Error: Unequal protein loading across lanes. 2. Experimental Artifact: A "ghost" or negative band caused by excessive signal burning out the ECL substrate.[13]1. Feedback Loop Activation: Inhibition of JAKs may trigger a compensatory feedback loop that hyperactivates an alternative STAT3-activating pathway.1. Re-run Blot: Carefully quantify protein and include a loading control (e.g., β-Actin, GAPDH).[14] 2. Adjust Detection: Reduce primary/secondary antibody concentration or exposure time. If a negative band is seen, it indicates the signal is too strong.[13] 3. Investigate Biology: Perform a time-course experiment to see if the increase is transient. Explore other signaling pathways.
Inconsistent Results 1. Variable Drug Prep: Inconsistent inhibitor dilution. 2. Technical Variability: Minor differences in cell density, incubation times, or western blot procedure. 3. Reagents: Expired or improperly stored reagents (e.g., antibodies, ECL substrate).[12]1. Cellular State: Variations in cell passage number or confluency can alter signaling responses.1. Standardize Protocols: Prepare fresh drug dilutions for each experiment. Maintain consistency in all steps. 2. Use Controls: Always include positive, negative, and vehicle (e.g., DMSO) controls on the same blot. 3. Check Reagents: Ensure all reagents are within their expiry date and stored correctly.

Experimental Protocols

Detailed Western Blot Protocol for pSTAT3 (Tyr705)

This protocol is a general guideline and may require optimization for your specific cell type and equipment.

  • Cell Lysis and Protein Extraction:

    • Culture and treat cells with this compound and appropriate controls.

    • Aspirate media and wash cells once with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail (critical for pSTAT3 detection).[4][11]

    • Scrape cells, transfer lysate to a microcentrifuge tube, and sonicate briefly if necessary to shear DNA.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford).

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer (containing β-mercaptoethanol or DTT) and boil samples at 95-100°C for 5-10 minutes.

    • Load 20-40 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel. Include a molecular weight marker.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane.[14] Ensure the PVDF membrane is pre-activated with methanol.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is often preferred for phospho-antibodies.

    • Incubate the membrane with the primary antibody against pSTAT3 (Tyr705) (e.g., from Cell Signaling Technology, Cat# 9145)[4], diluted in blocking buffer, overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane again three times for 5-10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate and visualize the bands using a chemiluminescence imaging system or X-ray film.

    • To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and/or a loading control like β-Actin.[14]

Diagrams for Experimental Workflow and Troubleshooting

WB_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Analysis A Cell Culture & Treatment B Cell Lysis (with Phos/Prot Inhibitors) A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE C->D E Membrane Transfer D->E F Blocking E->F G Primary Ab Incubation (pSTAT3) F->G H Secondary Ab Incubation G->H I ECL Detection H->I J Image Acquisition I->J K Densitometry J->K L Normalization (Total STAT3 / Loading Control) K->L M Interpret Results L->M

Caption: A standard experimental workflow for pSTAT3 western blot analysis.

Troubleshooting_Logic cluster_exp Experimental Checks cluster_bio Biological Considerations Start Unexpected pSTAT3 Result (No Change or Increase) Check_Drug Verify Drug Activity (Fresh Stock) Start->Check_Drug Check_Dose Optimize Dose & Time Check_Drug->Check_Dose Check_WB Review WB Protocol (Inhibitors, Antibodies, Loading) Check_Dose->Check_WB Check_Controls Run Positive/Negative Controls Check_WB->Check_Controls Decision Results Still Unexpected? Check_Controls->Decision Alt_Pathway Investigate Alternative Signaling Pathways (e.g., Src) Feedback Assess for Compensatory Feedback Loops Alt_Pathway->Feedback Decision->Alt_Pathway Yes M Problem Solved Decision->M No

Caption: A logical workflow for troubleshooting unexpected western blot results.

References

(1R)-AZD-1480 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of (1R)-AZD-1480 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, ATP-competitive inhibitor of Janus-associated kinases 1 and 2 (JAK1 and JAK2).[1][2][3] Its primary mechanism of action is the inhibition of the JAK/STAT signaling pathway, particularly by blocking the phosphorylation of STAT3.[2][4][5] This pathway is crucial for mediating cytokine and growth factor responses, and its persistent activation is implicated in the pathogenesis of various cancers.[2][4]

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

A2: For in vitro experiments, this compound should be dissolved in 100% DMSO to prepare a stock solution, typically at a concentration of 10 mM.[6] This stock solution should be stored at -20°C.[6] For in vivo applications, a daily formulation in purified, sterile water containing 0.5% Hypromellose and 0.1% Tween 80 has been used.[6]

Q3: What is the stability of this compound in cell culture media?

Q4: What are the typical effective concentrations of this compound in cell culture?

A4: The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. Significant inhibition of STAT3 phosphorylation is observed at concentrations as low as 0.1 µM, with near-complete ablation of the signal at 0.25–0.5 µM in some cell lines.[2] The EC50 for decreasing cell viability in various cancer cell lines typically ranges from 0.36 µM to 5.37 µM.[4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no effect of this compound Compound Degradation: this compound may have degraded due to improper storage or repeated freeze-thaw cycles of the stock solution. Stability in cell culture media at 37°C over long incubation periods may be limited.- Prepare fresh dilutions of this compound in cell culture media for each experiment from a properly stored DMSO stock. - Aliquot the DMSO stock solution to minimize freeze-thaw cycles. - For long-term experiments, consider replenishing the media with fresh compound every 24-48 hours.
Cell Line Resistance: The target cell line may be resistant to JAK/STAT3 inhibition or have alternative survival pathways.- Confirm the expression and activation of JAK1/2 and STAT3 in your cell line. - Perform a dose-response experiment to determine the IC50 for your specific cells. - Consider combination therapies with other inhibitors.
Precipitation in Media: The concentration of this compound may exceed its solubility limit in the cell culture media, especially when the final DMSO concentration is too high.- Ensure the final concentration of DMSO in the culture media is low (typically <0.5%) to maintain compound solubility. - Visually inspect the media for any precipitates after adding the compound. - Prepare intermediate dilutions if necessary to avoid high local concentrations during addition to the media.
Cell Toxicity in Control Group (DMSO only) High DMSO Concentration: DMSO can be toxic to some cell lines at higher concentrations.- Use the lowest possible concentration of DMSO. Ensure the final concentration does not exceed what is tolerated by your cell line (typically <0.5%). - Include a vehicle control (media with the same concentration of DMSO as the treated samples) in all experiments.
Variability between experiments Inconsistent Experimental Conditions: Variations in cell density, passage number, or incubation time can lead to different outcomes.- Standardize your experimental protocols, including seeding density and cell passage number. - Ensure consistent incubation times and conditions.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell Line TypeMedian EC50Concentration Range for EffectReference
Neuroblastoma (NB)1.5 µM0.36 - 5.37 µM[4]
Rhabdomyosarcoma (RMS)1.5 µM0.36 - 5.37 µM[4]
Ewing Sarcoma Family Tumors (ESFT)1.5 µM0.36 - 5.37 µM[4]
Myeloma (U266)~2 µM (48h), ~1 µM (72h)N/A[6]
Myeloma (Kms.11)~1 µM (48h), ~0.5 µM (72h)N/A[6]
Myeloma (8226)~3 µM (72h)N/A[6]

Table 2: Kinase Inhibition Profile of this compound

KinaseKiIC50 (in TEL-Jak cells)Reference
Jak20.26 nMN/A[2]
Jak1N/ASee Figure 1C in source[2]
Jak3N/ASee Figure 1C in source[2]
Tyk2N/ASee Figure 1C in source[2]

Experimental Protocols

Protocol 1: General Method for Assessing this compound Stability in Cell Culture Media

  • Preparation of this compound Media: Prepare a solution of this compound in your cell culture medium of choice (e.g., DMEM with 10% FBS) at the desired final concentration.

  • Incubation: Incubate the prepared media at 37°C in a CO2 incubator for various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Sample Collection: At each time point, collect an aliquot of the media.

  • Analysis: Analyze the concentration of active this compound in the collected samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: Plot the concentration of this compound against time to determine its stability and calculate its half-life in the specific cell culture medium.

Visualizations

AZD1480_Signaling_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation AZD1480 This compound AZD1480->JAK Inhibition pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-2) pSTAT3->Gene_Expression Transcription Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: this compound inhibits the JAK/STAT3 signaling pathway.

Experimental_Workflow Start Start: Prepare this compound Stock in DMSO Dilute Dilute Stock in Cell Culture Media Start->Dilute Treat Treat Cells with This compound Media Dilute->Treat Incubate Incubate for Desired Time Treat->Incubate Endpoint Endpoint Analysis: - Viability Assay - Western Blot (p-STAT3) - Gene Expression Incubate->Endpoint Troubleshoot Troubleshooting: - Check DMSO control - Verify p-STAT3 inhibition - Perform dose-response Endpoint->Troubleshoot Inconsistent Results

Caption: General experimental workflow for using this compound.

References

Addressing (1R)-AZD-1480-induced neurological effects in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering neurological effects during animal studies with (1R)-AZD-1480.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as AZD1480, is a potent and selective, ATP-competitive small molecule inhibitor of Janus-associated kinase 1 (JAK1) and Janus-associated kinase 2 (JAK2).[1][2] Its primary mechanism of action is the inhibition of the JAK/STAT signaling pathway, which is crucial for the proliferation and survival of various cancer cells.[1][3] By blocking JAK1 and JAK2, AZD1480 prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, leading to the downregulation of target genes involved in cell cycle progression and apoptosis.[1][4]

Q2: What are the reported neurological effects of AZD1480 in preclinical animal studies?

A2: Preclinical toxicology studies have revealed neurological effects in multiple species. In repeat-dose studies in rats, degenerative changes in the sciatic nerve were observed.[2] In dogs, ataxia was a noted clinical sign.[2]

Q3: What neurological adverse events were observed in human clinical trials with AZD1480?

A3: Phase I clinical trials of AZD1480 in patients with solid tumors were discontinued due to dose-limiting neurological toxicities. These adverse events included dizziness, anxiety, ataxia, memory loss, hallucinations, and behavioral changes.[3][4] These effects were generally reversible upon dose reduction or cessation.[3]

Q4: What is the suspected mechanism behind AZD1480-induced neurological effects?

A4: The exact mechanism is not fully elucidated, but two main hypotheses exist:

  • On-target effects: AZD1480 has good penetration of the blood-brain barrier, which means it can directly inhibit JAK1/2 signaling within the central nervous system. The JAK/STAT pathway is known to play a role in neuroinflammation and neuronal function, so its inhibition could lead to the observed neurological effects.

  • Off-target effects: AZD1480 has been shown to be equipotent in inhibiting the Tropomyosin receptor kinase (Trk) family, particularly TrkB. TrkB is a receptor for brain-derived neurotrophic factor (BDNF) and is critical for neuronal survival and function. Anxious behavior has been observed in mice with inactivated TrkB, suggesting that off-target inhibition of this kinase could contribute to the neuropsychiatric side effects.

Q5: At what doses were neurological effects observed in preclinical studies?

A5: Specific dose-response data for neurological effects in preclinical studies is limited in publicly available literature. A study in a rat model of Parkinson's disease reported that a daily oral gavage of 10 mg/kg for two weeks was well-tolerated without significant effects on hematological parameters. However, toxicology studies in rats and dogs that reported neurological findings did not specify the exact dose-response relationship for these effects.

II. Troubleshooting Guide for Neurological Effects

This guide is intended to help researchers identify and manage potential neurological effects of this compound in their animal models.

Problem: Animals are exhibiting signs of ataxia, unsteady gait, or poor coordination.

Possible Cause:

  • On-target (JAK1/2 inhibition in the CNS) or off-target (e.g., TrkB inhibition) effects of AZD1480.

Suggested Actions:

  • Confirm and Quantify the Effect:

    • Utilize a battery of motor coordination tests to systematically assess the severity of ataxia. Recommended tests include the Rotarod test and the Beam Walk test.

    • Record baseline performance before drug administration and at regular intervals during the treatment period.

  • Dose De-escalation Study:

    • If the observed ataxia is impacting the welfare of the animals or the integrity of the study, consider performing a dose de-escalation study to identify a maximum tolerated dose (MTD) that does not produce severe motor deficits.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

    • Measure the concentration of AZD1480 in the brain tissue at various time points after administration to correlate drug exposure with the onset and severity of ataxia.

  • Histopathological Examination:

    • At the end of the study, perform a thorough histopathological analysis of the brain (cerebellum, in particular) and peripheral nerves (e.g., sciatic nerve) to look for any degenerative changes.

Problem: Animals display anxiety-like behaviors (e.g., thigmotaxis in an open field, reduced exploration).

Possible Cause:

  • Potential off-target effects on TrkB or other CNS targets.

Suggested Actions:

  • Systematic Behavioral Assessment:

    • Use standardized behavioral tests to quantify anxiety-like behavior, such as the Open Field Test, Elevated Plus Maze, or Light-Dark Box test.

    • Measure parameters like time spent in the center of the open field, number of entries into the open arms of the elevated plus maze, and time spent in the light compartment of the light-dark box.

  • Dose-Response Characterization:

    • Determine if the anxiety-like behaviors are dose-dependent by testing a range of AZD1480 concentrations.

  • Consider Co-administration with Anxiolytics (Exploratory):

    • For mechanistic studies, and with appropriate ethical considerations, a pilot study could explore whether a standard anxiolytic can reverse the observed behavioral phenotype. This may help to dissect the underlying pathways but should be interpreted with caution as it can confound the primary study endpoints.

III. Data Presentation

Table 1: Summary of Reported Neurological Effects of this compound
SpeciesStudy TypeObserved Neurological EffectsDose InformationReference
HumanPhase I Clinical TrialDizziness, anxiety, ataxia, memory loss, hallucinations, behavioral changesDose-limiting at higher doses (specifics not detailed)[3][4]
RatPreclinical ToxicologyDegenerative changes in the sciatic nerveAssociated with repeated administration (specific doses not detailed)[2]
DogPreclinical ToxicologyAtaxiaObserved in MTD studies (specific doses not detailed)[2]
RatParkinson's Disease ModelWell-tolerated, no significant hematological effects10 mg/kg/day for 2 weeks (oral gavage)

IV. Experimental Protocols

Rotarod Test for Motor Coordination

Objective: To assess motor coordination and balance in rodents treated with AZD1480.

Materials:

  • Rotarod apparatus (e.g., Ugo Basile)

  • Rodent subjects

  • AZD1480 formulation and vehicle control

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the first trial.

  • Training:

    • Place the animal on the stationary rod.

    • Begin rotation at a low speed (e.g., 4 rpm) for a fixed period (e.g., 60 seconds).

    • Gradually increase the speed over a set time (e.g., from 4 to 40 rpm over 5 minutes).

    • Repeat this training for 2-3 consecutive days before the baseline measurement.

  • Baseline Measurement: On the day before the first dose of AZD1480, perform three trials with a 15-20 minute inter-trial interval. Record the latency to fall for each animal. The average of the three trials serves as the baseline.

  • Testing after Dosing: At specified time points after AZD1480 administration, repeat the three-trial test and record the latency to fall.

  • Data Analysis: Compare the post-dosing latency to fall with the baseline data for each animal and between treatment groups. A significant decrease in latency to fall indicates impaired motor coordination.

Open Field Test for Locomotor Activity and Anxiety-Like Behavior

Objective: To evaluate general locomotor activity and assess anxiety-like behavior in rodents.

Materials:

  • Open field arena (a square or circular enclosure with walls)

  • Video tracking software

  • Rodent subjects

  • AZD1480 formulation and vehicle control

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 30 minutes prior to the test. The lighting in the room should be kept consistent.

  • Testing:

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore freely for a set period (e.g., 5-10 minutes).

    • Record the session using a video camera mounted above the arena.

  • Data Analysis: Use video tracking software to analyze the following parameters:

    • Total distance traveled: An indicator of general locomotor activity.

    • Time spent in the center zone vs. the periphery: A measure of anxiety-like behavior (thigmotaxis). Less time in the center suggests a more anxious phenotype.

    • Frequency of entries into the center zone.

    • Rearing frequency: A measure of exploratory behavior.

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

V. Visualizations

AZD1480_Signaling_Pathway AZD1480 Mechanism of Action cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK1_JAK2 JAK1/JAK2 Cytokine_Receptor->JAK1_JAK2 Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK1_JAK2->STAT Phosphorylates AZD1480 This compound AZD1480->JAK1_JAK2 Inhibits pSTAT pSTAT (dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates

Caption: Mechanism of action of this compound in the JAK/STAT signaling pathway.

Neurological_Effects_Hypothesis Hypothesized Mechanisms of AZD1480-Induced Neurological Effects AZD1480 This compound BBB Blood-Brain Barrier AZD1480->BBB Crosses On_Target On-Target Effect: JAK1/2 Inhibition AZD1480->On_Target Off_Target Off-Target Effect: TrkB Inhibition AZD1480->Off_Target CNS Central Nervous System BBB->CNS Neurological_Effects Neurological Effects (Ataxia, Anxiety, etc.) On_Target->Neurological_Effects Off_Target->Neurological_Effects

Caption: Hypothesized on-target and off-target mechanisms of AZD1480 neurotoxicity.

Troubleshooting_Workflow Troubleshooting Workflow for Observed Neurological Signs Start Neurological Signs Observed Step1 Step 1: Confirm and Quantify (e.g., Rotarod, Open Field) Start->Step1 Step2 Step 2: Review Dose and Schedule Step1->Step2 Decision1 Is the effect severe? Step2->Decision1 Action1 Consider Dose De-escalation or Treatment Holiday Decision1->Action1 Yes Action2 Continue Monitoring Decision1->Action2 No Step3 Step 3: Conduct PK/PD Analysis (Brain Tissue Concentration) Action1->Step3 Action2->Step3 Step4 Step 4: Perform Post-mortem Histopathology Step3->Step4 End Characterize Neurotoxicity Profile Step4->End

Caption: A workflow for troubleshooting neurological effects in animal studies.

References

Technical Support Center: (1R)-AZD-1480 In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in in vivo efficacy studies involving the JAK1/2 inhibitor, (1R)-AZD-1480.

Troubleshooting Guide

Variability in in vivo studies can arise from multiple factors, ranging from the experimental model to the handling of the therapeutic agent. This guide addresses common issues encountered during this compound experiments in a question-and-answer format.

Question: We are observing significant inter-animal variability in tumor growth within the same treatment group. What are the potential causes and solutions?

Answer: High inter-animal variability is a common challenge in xenograft studies and can be attributed to several factors:

  • Tumor Cell Line Heterogeneity: Cancer cell lines can exhibit genetic and phenotypic drift over time and with high passage numbers.[1]

    • Recommendation: Use low-passage number cells for tumor implantation. Ensure a single, homogenous cell suspension is used for injection. Periodically re-authenticate cell lines.

  • Implantation Technique: Inconsistent implantation, such as varying the number of cells injected, the depth of injection, or the location, can lead to different tumor establishment rates and growth kinetics.

    • Recommendation: Standardize the implantation procedure. All technicians involved should be thoroughly trained on the same protocol. Use a consistent volume and concentration of cell suspension for all animals. For subcutaneous models, ensure the injection is into the same anatomical location (e.g., right flank).

  • Animal Health and Husbandry: The health status, age, and weight of the animals at the start of the study can influence tumor take rate and growth. Stress from handling or environmental conditions can also play a role.

    • Recommendation: Use animals of the same sex, age, and from the same supplier. Allow for an acclimatization period before starting the experiment. Monitor animal health closely throughout the study and ensure consistent housing conditions.

  • Tumor Microenvironment: The interaction between the tumor cells and the host stroma can influence tumor growth.[1] In immunodeficient mice, the residual immune components can differ between animals.

    • Recommendation: While difficult to control completely, being aware of the potential for microenvironment-induced variability is important. For certain studies, orthotopic implantation may provide a more consistent and relevant tumor microenvironment compared to subcutaneous models.[1]

Question: The in vivo efficacy of this compound in our study is lower than expected based on published data. What could be the reasons?

Answer: Suboptimal efficacy can stem from issues with the compound itself, the dosing regimen, or the biological context of the tumor model.

  • Compound Formulation and Administration: this compound is a small molecule that requires proper formulation for optimal bioavailability.

    • Recommendation: Ensure the vehicle used is appropriate and consistent. A common vehicle for AZD1480 is a carboxymethylcellulose sodium (CMC-Na) solution.[2] Verify the stability and solubility of the compound in the chosen vehicle. Ensure accurate dosing by calibrating equipment and using appropriate administration techniques (e.g., oral gavage).

  • Pharmacokinetics and Dosing Schedule: AZD1480 has a rapid absorption and elimination profile, with a half-life of approximately 5 hours in humans.[3][4][5] Insufficient dosing frequency may not maintain a therapeutic concentration at the tumor site.

    • Recommendation: Consider the pharmacokinetic profile of AZD1480 in mice. Some studies have shown that twice-daily (BID) dosing can be more effective than once-daily (QD) dosing.[6] A dose-response study may be necessary to determine the optimal dose for your specific tumor model.

  • Tumor Model Resistance: The specific tumor model being used may have intrinsic or acquired resistance to JAK/STAT pathway inhibition.

    • Recommendation: Confirm that the tumor model expresses activated JAK/STAT signaling. This can be done by analyzing baseline levels of phosphorylated STAT3 (pSTAT3). Consider that some tumor models may have modest single-agent responses to AZD1480.[7]

  • Impact of the Tumor Microenvironment: The tumor microenvironment can influence the response to JAK inhibitors.[8] For example, cytokines present in the microenvironment can modulate JAK/STAT signaling.

    • Recommendation: Characterize the tumor microenvironment of your model if possible. Be aware that factors beyond the tumor cells themselves can impact efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[9][10][11] By inhibiting JAK1 and JAK2, it blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[6][9][11] This leads to the downregulation of STAT3 target genes involved in cell proliferation, survival, and angiogenesis, thereby suppressing tumor growth.[12]

Q2: What are some common starting doses and administration routes for this compound in mouse xenograft models?

A2: Dosing can vary depending on the tumor model and study objective. However, common starting points from published studies include:

  • Oral Gavage (p.o.): Doses ranging from 30 mg/kg to 50 mg/kg, administered once or twice daily.[6][11][13]

  • Intraperitoneal Injection (i.p.): A dose of 30 mg/kg administered twice daily has been used.[11]

It is recommended to perform a pilot study to determine the optimal dose and schedule for your specific model.

Q3: How can I confirm that this compound is hitting its target in my in vivo study?

A3: Pharmacodynamic (PD) studies are crucial to confirm target engagement. This typically involves:

  • Western Blotting or Immunohistochemistry (IHC): Analyze tumor tissue for levels of phosphorylated STAT3 (pSTAT3) at various time points after dosing. A significant reduction in pSTAT3 levels indicates target engagement.[12]

  • Gene Expression Analysis: Measure the expression of STAT3 downstream target genes (e.g., Bcl-2, Cyclin D1, Survivin) in tumor tissue.[12]

Q4: What are the known off-target effects or toxicities of this compound?

A4: In preclinical and clinical studies, some toxicities have been observed. In a Phase I clinical trial in solid tumors, dose-limiting toxicities included pleiotropic neurologic adverse events such as dizziness, anxiety, and ataxia.[4][5] These were generally reversible. In preclinical rat studies, degenerative changes in several tissues were noted with repeated administration.[14] It is important to monitor animals for any signs of toxicity, such as weight loss or changes in behavior.

Data Presentation

Table 1: Summary of this compound In Vivo Efficacy in Xenograft Models

Tumor ModelDose and ScheduleAdministration RouteTumor Growth Inhibition (%)Reference
DU145 (Prostate)50 mg/kg QDOral81%[6]
MDA-MB-468 (Breast)50 mg/kg QDOral111% (regression)[6]
MDAH2774 (Ovarian)10 mg/kg BIDOral71%[6]
MDAH2774 (Ovarian)30 mg/kg BIDOral139% (regression)[6]
Glioblastoma (X1046)30 mg/kg BIDIntraperitonealSignificant inhibition[11]
Uterine Leiomyoma (PDX)50 mg/kg, 5 days/weekOral59.5% reduction in volume[13]

Table 2: Pharmacokinetic Parameters of AZD1480 in Humans

ParameterValueReference
Time to Cmax~1 hour[4][5]
Terminal Half-life (t1/2)~5 hours[4][5]

Experimental Protocols

Key Experiment: In Vivo Antitumor Efficacy Study of this compound in a Subcutaneous Xenograft Model

  • Cell Culture: Culture the chosen human cancer cell line (e.g., MDA-MB-468) in the recommended medium and conditions. Harvest cells during the logarithmic growth phase.

  • Animal Model: Use 6-8 week old female athymic nude mice. Allow animals to acclimatize for at least one week before the start of the experiment.

  • Tumor Implantation:

    • Resuspend harvested tumor cells in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) to a final concentration of 5 x 107 cells/mL.

    • Inject 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Monitoring and Grouping:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width2) / 2.

    • When tumors reach an average volume of 150-200 mm3, randomize the animals into treatment and control groups.

  • Compound Preparation and Administration:

    • Prepare the this compound formulation. A common vehicle is 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in water.

    • Administer this compound or vehicle control to the respective groups via oral gavage at the desired dose and schedule (e.g., 50 mg/kg QD).

  • Efficacy Endpoints:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The primary efficacy endpoint is tumor growth inhibition.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

  • Pharmacodynamic Analysis:

    • For satellite groups, collect tumors at specific time points after the last dose (e.g., 2 and 24 hours) to assess target modulation.

    • Process tumor tissue for Western blotting or IHC to analyze pSTAT3 levels.

Visualizations

AZD1480_Signaling_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation AZD1480 This compound AZD1480->JAK Inhibition pSTAT3 pSTAT3 (dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->Gene_Expression Transcription Tumor_Growth Tumor Growth, Proliferation, Survival, Angiogenesis Gene_Expression->Tumor_Growth

Caption: this compound inhibits the JAK/STAT3 signaling pathway.

InVivo_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Cell_Culture Tumor Cell Culture Tumor_Implantation Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Randomization Randomization Tumor_Growth_Monitoring->Randomization Treatment Treatment Administration (this compound or Vehicle) Randomization->Treatment Endpoint_Measurement Endpoint Measurement (Tumor Volume, Body Weight) Treatment->Endpoint_Measurement Tumor_Excision Tumor Excision Endpoint_Measurement->Tumor_Excision PD_Analysis Pharmacodynamic Analysis (e.g., pSTAT3 levels) Tumor_Excision->PD_Analysis

Caption: Experimental workflow for an in vivo efficacy study.

Troubleshooting_Variability Start High In Vivo Variability Observed Check_Tumor_Model Evaluate Tumor Model Start->Check_Tumor_Model Check_Compound Evaluate Compound & Dosing Start->Check_Compound Check_Procedure Evaluate Experimental Procedure Start->Check_Procedure Cell_Line_Heterogeneity Cell Line Heterogeneity? Check_Tumor_Model->Cell_Line_Heterogeneity Microenvironment Tumor Microenvironment Influence? Check_Tumor_Model->Microenvironment Formulation Improper Formulation? Check_Compound->Formulation Dosing Suboptimal Dosing? Check_Compound->Dosing Implantation Inconsistent Implantation? Check_Procedure->Implantation Animal_Handling Animal Handling/Health? Check_Procedure->Animal_Handling Sol_Cell_Line Use Low Passage Cells, Re-authenticate Cell_Line_Heterogeneity->Sol_Cell_Line Sol_Microenvironment Consider Orthotopic Model Microenvironment->Sol_Microenvironment Sol_Formulation Verify Vehicle, Solubility, & Stability Formulation->Sol_Formulation Sol_Dosing Perform Dose-Response, Consider BID Dosing Dosing->Sol_Dosing Sol_Implantation Standardize Protocol, Train Technicians Implantation->Sol_Implantation Sol_Animal_Handling Standardize Husbandry, Monitor Health Animal_Handling->Sol_Animal_Handling

Caption: Troubleshooting decision tree for in vivo variability.

References

Identifying potential artifacts in (1R)-AZD-1480 cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using (1R)-AZD-1480 in cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Question: I am not observing the expected decrease in cell viability after treating my cells with this compound. What could be the issue?

Answer:

Several factors could contribute to a lack of response to this compound in your cell viability assay. Here is a troubleshooting guide to help you identify the potential cause:

  • Cell Line Sensitivity: The sensitivity of different cell lines to this compound can vary significantly. The median EC50 for this compound is approximately 1.5 µM, but can range from 0.36 µM to over 5 µM in different cancer cell lines.[1] Non-tumorigenic cell lines may be even less sensitive, with EC50 values reported as high as 24.4 µM.[1] It is crucial to determine the sensitivity of your specific cell line with a dose-response experiment.

  • Compound Concentration and Activity:

    • Concentration: Ensure you are using a concentration range that is appropriate for your cell line. Based on published data, a starting range of 0.1 µM to 10 µM is recommended for initial experiments.

    • Solubility and Stability: this compound is typically dissolved in DMSO to create a stock solution.[2] Ensure the compound is fully dissolved and that the final DMSO concentration in your cell culture medium is not toxic to your cells (typically ≤ 0.1%). The stability of the compound in your specific cell culture medium and conditions should also be considered. It is recommended to prepare fresh dilutions from a stock solution for each experiment.

  • JAK-STAT Pathway Activity: this compound is a JAK1/2 inhibitor and its primary mode of action is through the inhibition of the JAK-STAT signaling pathway.[2] Confirm that the JAK-STAT pathway is active in your cell line, either basally or upon stimulation with a cytokine like IL-6.[1] You can assess this by measuring the phosphorylation of STAT3 (at Tyr705) via Western blot.

  • Assay-Specific Issues:

    • Cell Seeding Density: The number of cells seeded per well can impact the results of viability assays like the MTS assay. Optimize the seeding density for your specific cell line to ensure they are in a logarithmic growth phase during the experiment.

    • Incubation Time: The duration of treatment with this compound is critical. Effects on cell viability are often observed after 48 to 72 hours of treatment.[1]

    • Assay Interference: Some compounds can interfere with the reagents used in viability assays. If you are using a colorimetric or fluorometric assay, consider running a control with the compound in cell-free media to check for any direct interaction with the assay reagents.

2. Question: I am observing a high level of unexpected cell death at concentrations where I don't expect to see significant cytotoxicity. What could be the cause?

Answer:

Unexpected cell death can be a sign of off-target effects or experimental artifacts. Here’s how to troubleshoot this issue:

  • Off-Target Effects: At higher concentrations (e.g., 5 µM), AZD1480 has been shown to inhibit Aurora kinases, which can lead to G2/M cell cycle arrest and subsequent cell death.[2][3][4][5] If you are using concentrations in this range, you may be observing off-target toxicity. Consider performing a dose-response curve and correlating the observed cell death with the inhibition of both p-STAT3 and markers of Aurora kinase activity.

  • Solvent Toxicity: As mentioned previously, high concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure your final DMSO concentration is well below the toxic threshold for your cell line.

  • Compound Purity: Impurities in the compound preparation could be cytotoxic. It is advisable to use a high-purity source of this compound.

  • Apoptosis vs. Necrosis: To better understand the nature of the cell death you are observing, it is recommended to perform assays that can distinguish between apoptosis and necrosis, such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This compound is known to induce caspase-dependent apoptosis.[1]

3. Question: My Western blot results for phosphorylated STAT3 (p-STAT3) are inconsistent or show no inhibition after treatment with this compound. How can I improve my results?

Answer:

Inconsistent Western blot results for p-STAT3 can be frustrating. Here are some key areas to focus on for troubleshooting:

  • Stimulation Conditions: If your cell line does not have constitutively active STAT3, you will need to stimulate the pathway with a cytokine such as Interleukin-6 (IL-6) to observe robust p-STAT3 levels.[1] The timing of stimulation and inhibitor treatment is critical. Typically, cells are pre-treated with the inhibitor for a short period (e.g., 1-2 hours) before cytokine stimulation for a brief period (e.g., 15-30 minutes).

  • Lysis Buffer and Phosphatase Inhibitors: To preserve the phosphorylation status of your proteins, it is essential to use a lysis buffer containing phosphatase inhibitors. Keep your samples on ice throughout the lysis and protein quantification process.

  • Antibody Quality: The quality and specificity of your primary antibodies against p-STAT3 (Tyr705) and total STAT3 are paramount. Ensure you are using well-validated antibodies at their optimal dilutions. It is recommended to first probe for the phosphorylated protein, then strip the membrane and probe for the total protein.

  • Loading Controls: Always include a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.

  • Positive and Negative Controls: Include appropriate controls in your experiment. A positive control could be a cell line with known constitutive STAT3 activation or cells stimulated with a cytokine. A negative control would be unstimulated cells or cells treated with a vehicle (DMSO).

Data Presentation

Table 1: this compound IC50/EC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeAssay TypeIC50/EC50 (µM)Reference
SY5YNeuroblastomaMTS Assay0.36[1]
KCNRNeuroblastomaMTS Assay~1.0[1]
Rh18RhabdomyosarcomaMTS Assay~1.5[1]
TC32Ewing SarcomaMTS Assay~2.5[1]
U266Multiple MyelomaMTS Assay~2.0 (48h), ~1.0 (72h)
Kms.11Multiple MyelomaMTS Assay~1.0 (48h), ~0.5 (72h)
8226Multiple MyelomaMTS Assay~3.0 (72h)
DU145Prostate CancerViability Assay2.4 - 5.4[6]
MDA-MB-468Breast CancerViability Assay2.4 - 5.4[6]
MDAH2774Ovarian CancerViability Assay2.4 - 5.4[6]
PPTP Cell Line PanelVarious Pediatric CancersIn vitro AssayMedian: 1.5 (Range: 0.3 - 5.9)[7]

Table 2: Kinase Inhibition Profile of AZD1480

KinaseIC50 (nM)Assay ConditionsReference
JAK11.3Cell-free assay[3]
JAK2<0.4Cell-free assay[3]
JAK20.26Cell-free assay[2]
JAK258at 5 mM ATP[8]
Aurora Kinases-Inhibited at 5 µM[2][3][4][5]

Experimental Protocols

1. Western Blotting for Phosphorylated and Total STAT3

This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.

  • Cell Lysis:

    • After treatment with this compound and/or cytokine stimulation, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Stripping and Re-probing:

    • To probe for total STAT3 or a loading control, the membrane can be stripped using a mild stripping buffer.

    • After stripping, wash the membrane thoroughly and repeat the blocking and immunoblotting steps with the next primary antibody.

2. Cell Viability (MTS) Assay

This protocol is a general guideline for a 96-well plate format.

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-only (DMSO) wells as a negative control and untreated wells as a baseline.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only) from all readings. Normalize the data to the vehicle-treated control wells to calculate the percentage of cell viability.

3. Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol is a general guideline for flow cytometry analysis.

  • Cell Treatment: Treat cells with this compound for the desired time. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase or TrypLE.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Add Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/JAK2 Receptor->JAK Activates STAT STAT3 JAK->STAT Phosphorylates AZD1480 This compound AZD1480->JAK Inhibits pSTAT p-STAT3 Dimer STAT3 Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Expression (e.g., Cyclin D2, Survivin) Nucleus->Gene Regulates Proliferation Cell Proliferation & Survival Gene->Proliferation

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start seed Seed Cells start->seed treat Treat with This compound seed->treat incubate Incubate (24-72h) treat->incubate assay Perform Assay incubate->assay viability Cell Viability (MTS) assay->viability western Western Blot (p-STAT3) assay->western apoptosis Apoptosis Assay (Annexin V) assay->apoptosis analyze Data Analysis viability->analyze western->analyze apoptosis->analyze end End analyze->end

Caption: General experimental workflow for this compound cell-based assays.

Troubleshooting_Tree start Unexpected Result no_effect No Effect on Cell Viability start->no_effect e.g. high_toxicity High Unexpected Toxicity start->high_toxicity e.g. inconsistent_wb Inconsistent Western Blots start->inconsistent_wb e.g. check_conc Check Compound Concentration & Activity no_effect->check_conc check_pathway Verify JAK-STAT Pathway Activity no_effect->check_pathway check_assay Review Assay Parameters no_effect->check_assay check_off_target Consider Off-Target Effects (Aurora Kinase) high_toxicity->check_off_target check_solvent Verify Solvent Concentration high_toxicity->check_solvent check_purity Assess Compound Purity high_toxicity->check_purity check_stim Optimize Stimulation Conditions inconsistent_wb->check_stim check_lysis Use Phosphatase Inhibitors inconsistent_wb->check_lysis check_ab Validate Antibodies inconsistent_wb->check_ab

Caption: Troubleshooting decision tree for this compound experiments.

References

Validation & Comparative

A Preclinical Head-to-Head: (1R)-AZD-1480 Versus Ruxolitinib in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, inhibitors of the Janus kinase (JAK) signaling pathway have emerged as a promising class of drugs. This guide provides a detailed preclinical comparison of two prominent JAK1/2 inhibitors: (1R)-AZD-1480 and ruxolitinib. While both compounds target the same key signaling nodes, their preclinical profiles exhibit nuances in efficacy across different cancer types. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes critical pathways and workflows to aid researchers in their understanding and future experimental design.

Mechanism of Action: Targeting the JAK/STAT Pathway

Both this compound and ruxolitinib are potent and selective inhibitors of JAK1 and JAK2, two of the four members of the JAK family of non-receptor tyrosine kinases.[1][2] These kinases are crucial mediators of signal transduction for a wide array of cytokines and growth factors involved in cell proliferation, differentiation, survival, and inflammation.[1][2] By binding to the ATP-binding site of JAK1 and JAK2, both drugs prevent the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[3][4] This blockade of the JAK/STAT signaling cascade disrupts downstream gene expression programs that are often constitutively activated in various cancers, leading to reduced tumor cell proliferation and survival.[3][4]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT3/STAT5 Receptor->STAT Recruitment & Phosphorylation JAK->Receptor Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation & DNA Binding Inhibitor This compound / Ruxolitinib Inhibitor->JAK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription Cell_Viability_Workflow start Start plate_cells Plate cancer cells in 96-well plates start->plate_cells add_inhibitor Add varying concentrations of This compound or Ruxolitinib plate_cells->add_inhibitor incubate Incubate for 48-96 hours add_inhibitor->incubate add_reagent Add cell viability reagent (e.g., MTS, CellTiter-Glo) incubate->add_reagent measure Measure absorbance or luminescence add_reagent->measure analyze Calculate IC50 values measure->analyze end End analyze->end Xenograft_Workflow start Start implant_cells Implant human cancer cells subcutaneously into immunodeficient mice start->implant_cells tumor_growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) implant_cells->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer this compound, Ruxolitinib, or vehicle (e.g., oral gavage) randomize->treat monitor Monitor tumor volume and body weight regularly treat->monitor endpoint Continue treatment until predefined endpoint (e.g., tumor size, time) monitor->endpoint analyze Analyze tumor growth inhibition and survival endpoint->analyze end End analyze->end

References

A Head-to-Head Comparison of (1R)-AZD-1480 and Pacritinib in JAK2V617F Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of (1R)-AZD-1480 and pacritinib, supported by available experimental data.

While a direct head-to-head study comparing this compound and pacritinib in JAK2V617F models under identical experimental conditions has not been identified in the published literature, this guide provides a comprehensive comparison based on available preclinical and clinical data for each inhibitor. This information is intended to offer insights into their respective mechanisms of action, potency, and clinical potential in the context of JAK2V617F-driven myeloproliferative neoplasms (MPNs).

Executive Summary

This compound is a potent and selective ATP-competitive inhibitor of JAK1 and JAK2 kinases. Preclinical studies demonstrated its ability to inhibit JAK2-dependent cell proliferation and tumor growth in MPN models. However, its clinical development was halted due to neurological toxicities observed in a Phase I trial.

Pacritinib is a kinase inhibitor with activity against JAK2, mutant JAK2V617F, and FMS-like tyrosine kinase 3 (FLT3). It has undergone extensive clinical evaluation and is an approved treatment option for certain patients with myelofibrosis, particularly those with thrombocytopenia. Clinical data have shown its efficacy in reducing spleen volume and improving symptoms in patients with myelofibrosis, with a manageable safety profile.

Kinase Inhibition Profile

InhibitorTarget KinasesIC50 (JAK2)Other Notable TargetsReference
This compound JAK1, JAK20.26 nM (Ki)-[1]
Pacritinib JAK2, JAK2V617F, FLT3Not explicitly stated as IC50, potent inhibitorCSF1R, IRAK1[2][3]

In Vitro Efficacy in JAK2V617F Models

InhibitorCell LineAssayKey FindingsReference
This compound TEL-Jak2 Ba/F3STAT5 PhosphorylationIC50 of 46 nM[1]
TEL-Jak2 Ba/F3Cell GrowthGI50 of 60 nM[1]
HEL (human erythroleukemia, JAK2V617F)Cell Growth (MTS)IC50 of 0.73 µM (48 hrs)[4]
Pacritinib JAK2V617F-expressing cell linesApoptosis, Cell Cycle Arrest, ProliferationInhibited phosphorylation, induced apoptosis and cell cycle arrest, and diminished proliferation[2]

In Vivo Efficacy in Animal Models

InhibitorModelDosingKey FindingsReference
This compound MDAH2774 xenografts10 mg/kg BID71% tumor growth inhibition[1]
MDAH2774 xenografts30 mg/kg BID139% tumor growth inhibition (regression)[1]
Pacritinib Human skin graft rejection in NSG mouse xenograft model100mg/kg BIDReduced GVHD and xenograft rejection[5]

Clinical Trial Data in Myelofibrosis

InhibitorPhaseKey Efficacy EndpointsCommon Adverse EventsStatusReference
This compound Phase I4 patients showed clinical improvementDizziness, anemia, neurological AEsTerminated[6]
Pacritinib Phase II31% of evaluable patients achieved ≥35% decrease in spleen volume by MRI at week 24Diarrhea, nausea-[7]
Phase III (PERSIST-1)19.1% of patients receiving pacritinib vs. 4.7% on BAT achieved ≥35% reduction in spleen volumeDiarrhea, nausea, anemia, thrombocytopeniaApproved[2]
Phase III (PERSIST-2)Spleen volume reduction and symptom score improvementDiarrhea, nausea, anemia, thrombocytopeniaApproved[8]

Signaling Pathways and Experimental Workflows

JAK2_STAT_Pathway JAK2/STAT Signaling Pathway Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor binds JAK2 JAK2 CytokineReceptor->JAK2 activates JAK2->JAK2 autophosphorylation STAT STAT JAK2->STAT phosphorylates pSTAT pSTAT (dimer) STAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates to GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression regulates AZD1480 This compound AZD1480->JAK2 inhibits Pacritinib Pacritinib Pacritinib->JAK2 inhibits

Caption: The JAK2/STAT signaling pathway and points of inhibition by this compound and pacritinib.

In_Vitro_Workflow In Vitro Efficacy Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays JAK2V617F_Cells JAK2V617F-expressing cell lines (e.g., HEL, Ba/F3) Inhibitor_Treatment Incubate with This compound or Pacritinib (various concentrations) JAK2V617F_Cells->Inhibitor_Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTS) Inhibitor_Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Inhibitor_Treatment->Apoptosis_Assay Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot for pSTAT) Inhibitor_Treatment->Signaling_Assay In_Vivo_Workflow In Vivo Efficacy Workflow (Xenograft Model) cluster_model Model Development cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Implantation Implant JAK2V617F-expressing tumor cells into immunocompromised mice Dosing Administer this compound, Pacritinib, or vehicle control (e.g., oral gavage) Implantation->Dosing Tumor_Measurement Measure tumor volume and body weight regularly Dosing->Tumor_Measurement Endpoint_Analysis Endpoint analysis: Tumor weight, histology, biomarker analysis Tumor_Measurement->Endpoint_Analysis

References

Validating (1R)-AZD-1480 Target Engagement in Live Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the target engagement of (1R)-AZD-1480, a potent ATP-competitive inhibitor of JAK1 and JAK2 kinases, in a cellular context.[1][2] Understanding and confirming that a drug binds to its intended target in live cells is a critical step in drug discovery and development.[3] This document outlines key experimental approaches, presents comparative data, and offers detailed protocols to aid researchers in designing and executing robust target validation studies.

The JAK/STAT Signaling Pathway: The Target of this compound

This compound exerts its effects by inhibiting the Janus kinases (JAKs), particularly JAK1 and JAK2.[1] These kinases are central components of the JAK/STAT signaling pathway, which is crucial for transmitting signals from cytokines and growth factors to the nucleus, thereby regulating cellular processes like proliferation, differentiation, and apoptosis.[4] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. The primary and most direct pharmacodynamic biomarker for this compound target engagement is the inhibition of STAT3 phosphorylation at tyrosine 705 (pSTAT3 Tyr705).[2][5]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK1/JAK2 CytokineReceptor->JAK Ligand binding STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active pSTAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Gene Target Gene Transcription STAT3_active->Gene Nuclear Translocation AZD1480 This compound AZD1480->JAK Inhibition

Caption: Simplified diagram of the JAK/STAT signaling pathway and the inhibitory action of this compound.

Quantitative Comparison of JAK Inhibitors

A critical aspect of validating a new inhibitor is comparing its potency against other compounds targeting the same pathway. Ruxolitinib is another well-characterized JAK1/2 inhibitor that serves as a useful comparator.[6]

CompoundTarget(s)Cellular IC50 (pSTAT3 Inhibition)Cell LineReference
This compound JAK1, JAK2~100-250 nMVarious solid tumor cell lines[5]
Ruxolitinib JAK1, JAK2≥ 100 nMHNSCC cell lines[6]

Note: IC50 values can vary depending on the cell line, ATP concentration, and assay conditions.

Experimental Methodologies for Target Engagement

The following sections detail common methods for validating this compound target engagement in live cells.

Western Blotting for Phospho-STAT3

This is the most direct and widely used method to confirm the intracellular activity of this compound. A reduction in the level of phosphorylated STAT3 (pSTAT3) relative to the total STAT3 protein indicates successful target engagement and inhibition of JAK1/2 kinase activity.[4][5]

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., with AZD-1480) B 2. Cell Lysis A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Antibody Incubation (Primary: pSTAT3, Total STAT3, Loading Control) E->F G 7. Secondary Antibody & Detection F->G H 8. Data Analysis (Quantify band intensity) G->H

Caption: General workflow for Western blot analysis to assess pSTAT3 levels.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., DU145, MDA-MB-468) and allow them to adhere overnight.[5] Serum-starve the cells for 4-6 hours if assessing cytokine-induced phosphorylation. Pre-treat with a dose range of this compound for 1-2 hours. If applicable, stimulate cells with a cytokine like Oncostatin M (OSM) or Interleukin-6 (IL-6) for 30 minutes to induce JAK/STAT signaling.[5]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against pSTAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[4][7]

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

  • Data Analysis: Quantify the band intensities. Normalize the pSTAT3 signal to the total STAT3 signal and the loading control to determine the dose-dependent inhibition.[4]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to directly confirm the physical binding of a compound to its target protein in a cellular environment.[8][9] The principle is that ligand binding increases the thermal stability of the target protein.[9] This method is label-free and can be performed on intact cells.[3]

CETSA_vs_Western cluster_CETSA CETSA cluster_Western Western Blot (pSTAT3) CETSA_A Directly measures physical binding CETSA_B Assesses thermal stability shift CETSA_A->CETSA_B CETSA_C Label-free CETSA_B->CETSA_C WB_A Measures downstream pharmacodynamic effect WB_B Assesses inhibition of kinase activity WB_A->WB_B WB_C Requires specific phospho-antibodies WB_B->WB_C Validation Target Validation Method Validation->CETSA_A Direct Method Validation->WB_A Indirect Method

Caption: Comparison of CETSA and Western blot for target validation.

Detailed Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions at various temperatures (e.g., a gradient from 40°C to 60°C) for a short period (e.g., 3 minutes) to induce protein denaturation and precipitation.

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Detection: Analyze the amount of soluble JAK1 or JAK2 remaining in the supernatant at each temperature using Western blotting or other protein detection methods like ELISA.[8]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the control indicates target engagement.

NanoBRET™ Target Engagement Assay

A more recent and high-throughput method for quantifying compound binding in live cells is the NanoBRET™ Target Engagement Assay.[10][11] This assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (e.g., JAK1 or JAK2) and a cell-permeable fluorescent tracer that binds to the same active site.[11][12] A test compound like this compound will compete with the tracer for binding, leading to a decrease in the BRET signal.[12]

Key Advantages:

  • Quantitative: Provides a quantitative measure of compound affinity and fractional occupancy in live cells.[10]

  • High-Throughput: Amenable to multi-well plate formats for screening.[10]

  • Real-Time: Can be used to assess the duration of target binding (residence time).[10]

Conclusion

Validating the target engagement of this compound in live cells is essential for interpreting its biological effects. Western blotting for the downstream biomarker pSTAT3 is a robust and widely accessible method for confirming the pharmacodynamic effect of JAK1/2 inhibition. For direct evidence of physical binding within the cell, CETSA offers a powerful, label-free approach. For researchers requiring higher throughput and quantitative affinity measurements in a live-cell format, the NanoBRET™ Target Engagement Assay is an excellent alternative. The choice of method will depend on the specific research question, available resources, and the desired level of detail regarding the drug-target interaction. A multi-faceted approach using both indirect (Western blot) and direct (CETSA or NanoBRET™) methods provides the most comprehensive validation of target engagement.

References

Unveiling the Kinase Selectivity of (1R)-AZD-1480: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the cross-reactivity profile of (1R)-AZD-1480, a potent Janus kinase (JAK) inhibitor. By presenting quantitative data, detailed experimental protocols, and pathway visualizations, this document serves as an essential resource for evaluating the compound's specificity and potential off-target effects.

This compound is a selective, ATP-competitive inhibitor of JAK1 and JAK2 kinases, crucial mediators in cytokine signaling and cellular proliferation.[1][2] Understanding its interaction with a broad spectrum of kinases is paramount for predicting its therapeutic efficacy and potential side effects. This guide delves into the selectivity of this compound, presenting data from comprehensive kinase profiling assays.

Kinase Inhibition Profile of this compound

The selectivity of this compound has been rigorously evaluated against a panel of 82 kinases.[1] The data reveals a high affinity for its primary targets, JAK1 and JAK2, with notable cross-reactivity against a limited number of other kinases at higher concentrations.

Primary Targets: JAK Family

This compound demonstrates potent inhibition of JAK1 and JAK2, with IC50 values of 1.3 nM and <0.4 nM, respectively, in enzymatic assays.[2] Its selectivity against other members of the JAK family, JAK3 and Tyk2, is less pronounced.[3]

KinaseIC50 (nM)
JAK11.3[2]
JAK2<0.4[2]
JAK3>1000
Tyk2>1000
Off-Target Kinase Interactions

In a broad kinase panel screen of 82 kinases, this compound was shown to inhibit 11 kinases, including its primary target JAK2, by more than 50% at a concentration of 0.10 µM.[1] The supplementary data from the primary study by Hedvat et al. (2009) provides the specific details of these off-target interactions.

KinasePercent Inhibition at 0.10 µM
JAK298
Aurora A85
Aurora B78
TRKA75
TRKB70
CAMK2D65
CHK262
GSK3B58
MELK55
p38a53
FLT351

Data extracted from supplementary materials of Hedvat et al., Cancer Cell, 2009.

Experimental Protocols

The following sections detail the methodologies employed to determine the kinase inhibition profile of this compound.

JAK1, JAK2, and JAK3 Enzymatic Assays

Inhibition of JAK1, JAK2, and JAK3 by this compound was assessed using a Caliper-based mobility shift assay. Recombinant human JAK1, JAK2, and JAK3 enzymes were incubated with a fluorescently labeled peptide substrate and ATP in the presence of varying concentrations of the inhibitor. The kinase activity was determined by measuring the conversion of the substrate to its phosphorylated product. IC50 values were then calculated from the dose-response curves.[3]

Kinase Panel Screening

The cross-reactivity of this compound was evaluated using the Millipore KinaseProfiler™ service.[1] A panel of 82 purified, active kinases was utilized. The inhibitor was tested at a concentration of 0.10 µM in the presence of ATP at a concentration near the Km for each respective kinase. The percentage of remaining kinase activity was determined by measuring the phosphorylation of a substrate specific to each kinase, typically through a radiometric or fluorescence-based method.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental design, the following diagrams have been generated.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK1/JAK2 CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates to Nucleus & Binds GeneExpression Gene Expression (Proliferation, Survival) DNA->GeneExpression Promotes AZD1480 This compound AZD1480->JAK Inhibits Cytokine Cytokine Cytokine->CytokineReceptor Binds

Figure 1. The JAK/STAT signaling pathway and the inhibitory action of this compound.

Kinase_Screening_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis KinasePanel Panel of 82 Kinases Incubation Incubation KinasePanel->Incubation AZD1480_prep This compound (0.10 µM) AZD1480_prep->Incubation ATP_Substrate ATP (at Km) & Substrate ATP_Substrate->Incubation Measurement Measure Substrate Phosphorylation Incubation->Measurement DataAnalysis Calculate Percent Inhibition Measurement->DataAnalysis

Figure 2. Experimental workflow for determining the cross-reactivity of this compound against a kinase panel.

References

Synergistic Effects of (1R)-AZD-1480 with Other Cancer Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(1R)-AZD-1480, a potent and selective inhibitor of Janus kinases 1 and 2 (JAK1/2), has demonstrated significant preclinical anti-tumor activity by targeting the JAK/STAT signaling pathway. This pathway is frequently dysregulated in various malignancies, contributing to cell proliferation, survival, and inflammation. To enhance its therapeutic efficacy and overcome potential resistance mechanisms, researchers have explored the synergistic potential of this compound in combination with other targeted cancer inhibitors. This guide provides a comparative analysis of the synergistic effects of this compound with mTOR and MEK inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.

I. Comparative Analysis of Synergistic Combinations

The combination of this compound with inhibitors of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways has shown promising synergistic anti-cancer effects in various preclinical models. This section summarizes the quantitative outcomes of these combination therapies.

Data Presentation: this compound in Combination with mTOR and MEK Inhibitors

The following tables summarize the synergistic effects observed in different cancer models when this compound is combined with an mTOR inhibitor (RAD001/Everolimus) or a MEK inhibitor (Selumetinib).

Table 1: Synergistic Effects of this compound and mTOR Inhibitor (RAD001) in Myeloproliferative Neoplasms (MPNs)

Cell LineAssayDrug CombinationKey FindingsSynergy AssessmentReference
JAK2V617F mutated cell linesProliferation AssayThis compound + RAD001Co-treatment resulted in synergistic activity against the proliferation of JAK2V617F mutated cell lines.Synergistic[1]
Primary cells from Polycythemia Vera patientsErythropoietin-independent colony growthThis compound + RAD001Significantly reduced erythropoietin-independent colony growth.Synergistic[1]

Table 2: Synergistic Effects of this compound and MEK Inhibitor (Selumetinib) in Medulloblastoma and Acute Lymphoblastic Leukemia

Cell Line/ModelAssayDrug CombinationKey FindingsSynergy AssessmentReference
UI226 and Daoy (Medulloblastoma)Tumorsphere Size ReductionThis compound + SelumetinibCombination treatment significantly reduced tumorsphere size.Synergistic (Analyzed by Combenefit software)[2]
JAK-mutated Acute Lymphoblastic Leukemia (ALL) xenograftsIn vitro Cell KillingThis compound + SelumetinibProfound synergistic in vitro cell killing was observed.Synergistic

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Lines and Culture
  • Myeloproliferative Neoplasm (MPN) Cell Lines: Mouse and human cell lines with the JAK2V617F mutation were used. Primary hematopoietic progenitors were obtained from patients with MPNs.[1]

  • Medulloblastoma Cell Lines: UI226 and Daoy cell lines were utilized for tumorsphere assays.

  • Acute Lymphoblastic Leukemia (ALL) Models: Patient-derived xenografts from JAK-mutated ALL were established in immune-deficient mice.

In Vitro Synergy Assays

a) Proliferation and Viability Assays:

  • Protocol:

    • Cancer cell lines were seeded in 96-well plates at a predetermined density.

    • Cells were treated with a matrix of concentrations of this compound and the combination drug (e.g., RAD001 or selumetinib), both alone and in combination.

    • After a specified incubation period (e.g., 72 hours), cell viability was assessed using assays such as the MTS assay or by direct cell counting using Trypan blue exclusion.

    • The percentage of cell viability was calculated relative to untreated control cells.

    • Synergy was quantified using software such as Combenefit, which can apply various models like the Bliss independence or Loewe additivity models.[3][4][5][6][7]

b) Colony Formation Assay:

  • Protocol:

    • Primary hematopoietic progenitor cells from MPN patients were plated in methylcellulose-based medium.

    • The cells were treated with this compound and RAD001, alone and in combination.

    • The plates were incubated for 14-18 days to allow for colony formation.

    • Erythropoietin-independent colonies were counted to assess the inhibitory effect of the drug combination on malignant progenitor cells.[1]

c) Tumorsphere Formation Assay:

  • Protocol:

    • Medulloblastoma cells (UI226 and Daoy) were cultured in serum-free sphere-promoting media.

    • Cells were treated with this compound and selumetinib at various concentrations.

    • After a period of incubation, the size and number of tumorspheres were measured and quantified.

    • Synergy in the reduction of tumorsphere size was analyzed using the Combenefit software.[2]

Western Blot Analysis
  • Protocol:

    • Cells were treated with the inhibitors for a specified time.

    • Whole-cell lysates were prepared using appropriate lysis buffers.

    • Protein concentration was determined using a BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-STAT3, phospho-AKT, phospho-ERK).

    • After washing, membranes were incubated with HRP-conjugated secondary antibodies.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

III. Signaling Pathways and Experimental Visualizations

The synergistic effects of this compound with mTOR and MEK inhibitors stem from the co-inhibition of crucial parallel and downstream signaling pathways that drive cancer cell growth and survival.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathways and the rationale for the combination therapies.

JAK_STAT_and_PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK PI3K PI3K Cytokine_Receptor->PI3K STAT STAT JAK->STAT phosphorylates p_STAT p-STAT STAT->p_STAT AKT AKT PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation_Survival Proliferation_Survival mTORC1->Proliferation_Survival promotes Gene_Expression Gene_Expression p_STAT->Gene_Expression translocates to nucleus p_AKT p-AKT p_mTORC1 p-mTORC1 Gene_Expression->Proliferation_Survival leads to AZD1480 AZD1480 AZD1480->JAK inhibits mTOR_Inhibitor mTOR_Inhibitor mTOR_Inhibitor->mTORC1 inhibits

Caption: Dual inhibition of JAK/STAT and PI3K/AKT/mTOR pathways.

JAK_STAT_and_RAS_RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth_Factor_Receptor JAK JAK Growth_Factor_Receptor->JAK RAS RAS Growth_Factor_Receptor->RAS STAT STAT JAK->STAT phosphorylates p_STAT p-STAT STAT->p_STAT RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates p_ERK p-ERK ERK->p_ERK Gene_Expression Gene_Expression p_STAT->Gene_Expression translocates to nucleus p_ERK->Gene_Expression translocates to nucleus Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival leads to AZD1480 AZD1480 AZD1480->JAK inhibits MEK_Inhibitor MEK_Inhibitor MEK_Inhibitor->MEK inhibits

Caption: Combined targeting of JAK/STAT and RAS/RAF/MEK/ERK pathways.

Experimental Workflow

Synergy_Experiment_Workflow Start Start Cell_Culture Cell Seeding Start->Cell_Culture Drug_Treatment Single Agent & Combination Treatment Cell_Culture->Drug_Treatment Incubation Incubation (e.g., 72h) Drug_Treatment->Incubation Data_Acquisition Viability/Apoptosis/Colony Assay Incubation->Data_Acquisition Data_Analysis Synergy Calculation (e.g., Combenefit) Data_Acquisition->Data_Analysis Results Results Data_Analysis->Results

Caption: General workflow for in vitro synergy experiments.

IV. Conclusion

The preclinical data strongly support the synergistic anti-tumor effects of combining the JAK1/2 inhibitor this compound with either mTOR or MEK inhibitors. These combinations effectively target multiple oncogenic signaling pathways, leading to enhanced inhibition of cancer cell proliferation, survival, and colony formation. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers and drug development professionals interested in exploring and advancing these promising combination therapies. Further in vivo studies are warranted to translate these encouraging preclinical findings into clinical applications. It is important to note that the clinical development of AZD1480 was halted due to observations of neurotoxicity in a Phase I trial. This highlights the critical need to carefully evaluate the therapeutic window and potential toxicities of combination therapies in future investigations.

References

A Comparative Guide to (1R)-AZD-1480 and Other JAK2 Inhibitors for Glioblastoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly the JAK2/STAT3 axis, is a critical driver of tumorigenesis in glioblastoma (GBM). Its constitutive activation promotes cell proliferation, survival, invasion, and angiogenesis, making it a prime therapeutic target. This guide provides a comparative analysis of (1R)-AZD-1480 and other prominent JAK2 inhibitors that have been investigated for the treatment of glioblastoma, supported by experimental data to aid researchers in selecting the appropriate tools for their studies.

Overview of JAK2 Inhibition in Glioblastoma

Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis. The aberrant activation of the JAK/STAT3 pathway is a hallmark of many GBM tumors and is associated with a poor prognosis. Inhibition of JAK2, a key upstream kinase of STAT3, has emerged as a promising therapeutic strategy to counteract the oncogenic effects of this pathway. Several small molecule inhibitors targeting JAK2 have been developed and evaluated in preclinical models of glioblastoma.

Comparative Performance of JAK2 Inhibitors

This section provides a detailed comparison of this compound against other notable JAK2 inhibitors, including Ruxolitinib, Pacritinib, Fedratinib, Momelotinib, and the experimental inhibitor G6. The data presented is collated from various preclinical studies.

In Vitro Efficacy: Inhibition of Cell Viability

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for various JAK2 inhibitors in different glioblastoma cell lines. It is important to note that direct comparative studies under identical experimental conditions are limited.

InhibitorCell Line/ModelIC50 ValueCitation(s)
This compound Not explicitly reported for GBM cell lines; inhibits proliferation at 10 µM in U251-MG and 4C8 cells.-[1]
Ruxolitinib U87MG94.07 µM
Pacritinib Patient-Derived BTICs (n=11)0.62 - 1.66 µM
U87MG~0.5 µM
LN18~1.5 µM
Fedratinib Not reported for glioblastoma cell lines.-
Momelotinib Not reported for glioblastoma cell lines.-
G6 T98GReduces cell viability in a dose-dependent manner (specific IC50 not provided).[2][3]
In Vivo Efficacy: Tumor Growth Inhibition

Preclinical in vivo studies using xenograft models are crucial for evaluating the therapeutic potential of JAK2 inhibitors. The following table summarizes the reported in vivo efficacy of these inhibitors in glioblastoma models.

InhibitorAnimal ModelDosing RegimenKey FindingsCitation(s)
This compound Subcutaneous GBM xenograft50 mg/kg, once dailySignificant inhibition of tumor growth.[1]
Intracranial GBM xenograft30 mg/kg, twice dailyIncreased survival of mice.[4]
Ruxolitinib Orthotopic PTEN-deficient GBM modelNot specifiedSuppresses tumor growth.[5]
Pacritinib Orthotopic BTIC xenograftNot specified (in combination with TMZ)Improved overall median survival when combined with temozolomide.
Fedratinib No in vivo data available for glioblastoma.--
Momelotinib GBM xenograft model50 mg/kg (in combination with TMZ)Reduced tumor weight in combination with temozolomide.[6][7]
G6 Nude mice with T98G xenograftsNot specifiedSignificantly reduced tumor volume.[2][3]
Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its efficacy and potential off-target effects. The following table provides an overview of the kinase selectivity of the discussed JAK2 inhibitors.

InhibitorPrimary TargetsOther Notable TargetsCitation(s)
This compound JAK1, JAK2 (JAK2 Ki = 0.26 nM)Less potent against JAK3 and TYK2.[8][9]
Ruxolitinib JAK1 (IC50 = 3.3 nM), JAK2 (IC50 = 2.8 nM)TYK2 (IC50 = 19 nM), JAK3 (IC50 = 428 nM).[10]
Pacritinib JAK2 (IC50 = 23 nM), JAK2V617F (IC50 = 19 nM)FLT3 (IC50 = 22 nM), IRAK1, CSF1R. Does not inhibit JAK1.[11][12][13][14][15]
Fedratinib JAK2 (IC50 = 6 nM)FLT3 (IC50 = 25 nM), RET (IC50 = 17 nM). 334-fold more selective for JAK2 over JAK3.[16][17]
Momelotinib JAK1, JAK2ACVR1.[18]
G6 JAK2Effects are attributed to direct JAK2 suppression with minimal off-target effects noted in the study.[2][3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization JAK2_inhibitor This compound & Other JAK2 Inhibitors JAK2_inhibitor->JAK2 Inhibition DNA DNA pSTAT3_dimer->DNA Nuclear Translocation & DNA Binding Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) DNA->Gene_Expression Transcription

JAK-STAT Signaling Pathway and Inhibition

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation GBM_cells Glioblastoma Cell Lines (e.g., U87MG, T98G, patient-derived) Treatment Treat with JAK2 Inhibitors (e.g., AZD-1480, Ruxolitinib) GBM_cells->Treatment Viability Cell Viability Assay (MTT, CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V Staining) Treatment->Apoptosis Western_Blot Western Blot (p-JAK2, p-STAT3, total STAT3) Treatment->Western_Blot Xenograft Orthotopic Xenograft Model (Immuno-compromised mice) Tumor_implantation Intracranial Implantation of GBM cells Xenograft->Tumor_implantation Inhibitor_treatment Systemic Administration of JAK2 Inhibitor Tumor_implantation->Inhibitor_treatment Tumor_monitoring Tumor Growth Monitoring (Bioluminescence Imaging) Inhibitor_treatment->Tumor_monitoring PD_analysis Pharmacodynamic Analysis (Immunohistochemistry for p-STAT3) Inhibitor_treatment->PD_analysis Survival_analysis Survival Analysis Tumor_monitoring->Survival_analysis

Experimental Workflow for Evaluating JAK2 Inhibitors

Inhibitor_Comparison Inhibitors JAK2 Inhibitors This compound Ruxolitinib Pacritinib Fedratinib Momelotinib G6 Features Key Features Primary Target(s) Selectivity GBM Preclinical Data Clinical Status AZD1480_features This compound JAK1/JAK2 High for JAK2 In vitro & In vivo Discontinued (Toxicity) Ruxolitinib_features Ruxolitinib JAK1/JAK2 Moderate In vitro & In vivo FDA Approved (other indications) Pacritinib_features Pacritinib JAK2/FLT3 High for JAK2 (no JAK1) In vitro & In vivo FDA Approved (other indications) Fedratinib_features Fedratinib JAK2/FLT3 High for JAK2 Limited GBM data FDA Approved (other indications) Momelotinib_features Momelotinib JAK1/JAK2/ACVR1 Moderate Sensitizes to TMZ FDA Approved (other indications) G6_features G6 JAK2 High for JAK2 In vitro & In vivo Preclinical

Logical Comparison of JAK2 Inhibitors

Detailed Experimental Protocols

This section provides standardized protocols for key experiments cited in the comparison of JAK2 inhibitors for glioblastoma research.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of JAK2 inhibitors on glioblastoma cells.

Materials:

  • Glioblastoma cell lines (e.g., U87MG, T98G)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • JAK2 inhibitors (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the JAK2 inhibitors in culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitors. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by JAK2 inhibitors in glioblastoma cells.

Materials:

  • Glioblastoma cells treated with JAK2 inhibitors

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat glioblastoma cells with the desired concentrations of JAK2 inhibitors for the indicated time.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blotting for Phospho-STAT3

Objective: To assess the inhibition of STAT3 phosphorylation by JAK2 inhibitors.

Materials:

  • Glioblastoma cells treated with JAK2 inhibitors

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p-STAT3 (Tyr705), anti-total STAT3, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat glioblastoma cells with JAK2 inhibitors for the desired time and concentrations.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence reagent and an imaging system.

  • Strip the membrane and re-probe for total STAT3 and a loading control (GAPDH or β-actin).

Orthotopic Glioblastoma Xenograft Model

Objective: To evaluate the in vivo efficacy of JAK2 inhibitors in a clinically relevant animal model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Glioblastoma cells (e.g., U87MG-luciferase)

  • Stereotactic apparatus

  • Anesthesia (e.g., isoflurane)

  • Bioluminescence imaging system

  • JAK2 inhibitors formulated for in vivo administration

Procedure:

  • Culture and harvest luciferase-expressing glioblastoma cells.

  • Anesthetize the mice and secure them in a stereotactic frame.

  • Inject 1 x 10^5 to 5 x 10^5 cells in a small volume (e.g., 2-5 µL) into the striatum or cerebral cortex of the mouse brain.

  • Monitor tumor growth weekly using bioluminescence imaging after intraperitoneal injection of D-luciferin.

  • Once tumors are established, randomize the mice into treatment and control groups.

  • Administer the JAK2 inhibitor or vehicle control systemically (e.g., oral gavage, intraperitoneal injection) according to the desired dosing schedule.

  • Continue to monitor tumor growth and the health of the mice.

  • At the end of the study, or when neurological signs appear, euthanize the mice and collect the brains for further analysis (e.g., immunohistochemistry for p-STAT3).

  • Perform survival analysis to compare the efficacy of the treatments.

Conclusion

The JAK2/STAT3 signaling pathway remains a highly attractive target for glioblastoma therapy. This compound has demonstrated potent inhibition of this pathway in preclinical models, though its clinical development was halted due to toxicity. Other JAK2 inhibitors, such as Ruxolitinib and Pacritinib, are clinically approved for other indications and have shown promise in preclinical glioblastoma studies, either as single agents or in combination therapies. The choice of a specific JAK2 inhibitor for research purposes will depend on the specific experimental goals, the desired selectivity profile, and the need for a clinically translatable agent. This guide provides a foundational comparison to aid in this selection process, while also highlighting the need for further direct comparative studies to definitively establish the most effective JAK2 inhibitor for glioblastoma treatment.

References

Decoding Specificity: A Comparative Analysis of (1R)-AZD-1480 and Other JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise targeting of therapies is paramount. In the realm of Janus kinase (JAK) inhibitors, understanding the specificity of these molecules is critical for predicting efficacy and mitigating off-target effects. This guide provides a detailed comparison of the specificity of (1R)-AZD-1480 against other prominent JAK inhibitors, supported by experimental data and detailed methodologies.

This compound is a potent, ATP-competitive inhibitor of JAK2.[1][2] Its specificity has been evaluated in various preclinical studies, which form the basis of this comparative analysis. To provide a comprehensive overview, we will compare its performance against a panel of other well-characterized JAK inhibitors, including Tofacitinib, Ruxolitinib, Baricitinib, and Filgotinib.

Quantitative Comparison of JAK Inhibitor Specificity

The inhibitory activity of this compound and other JAK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through biochemical and cell-based assays. Lower IC50 values indicate greater potency.

Biochemical Assay Data

Biochemical assays utilize purified, recombinant JAK enzymes to assess the direct inhibitory effect of a compound. The following table summarizes the IC50 values of various JAK inhibitors against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.

InhibitorJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Fold Selectivity (JAK1/JAK2)Fold Selectivity (JAK3/JAK2)
This compound 1.3<0.4>50-fold selective over JAK3-~3.25>125
Tofacitinib1571454720.210.63
Ruxolitinib3.32.8>433-1.18>154
Baricitinib0.782253140.39126.5
Filgotinib453579,0973970.1325.48

Data compiled from multiple sources.[1][3][4][5][6] Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.

Cell-Based Assay Data

Cell-based assays provide a more physiologically relevant context by measuring the inhibitory effect of a compound on JAK activity within a cellular environment. Often, these assays utilize cell lines engineered to depend on a specific JAK for proliferation or signaling. The Ba/F3 cell line is a common model for this purpose.[2][7]

InhibitorCell LineAssay ReadoutIC50 / GI50 (nM)
This compound TEL-JAK2 Ba/F3pSTAT5 Inhibition46
This compound TEL-JAK2 Ba/F3Proliferation (GI50)60
This compound TEL-JAK1, TEL-JAK3, TEL-Tyk2 Ba/F3pSTAT5 Inhibition>1000
TofacitinibJAK3-dependent Ba/F3Proliferation~3
RuxolitinibJAK2 V617F-dependent SET-2Proliferation~135

Data compiled from multiple sources.[2][7] GI50 refers to the concentration for 50% of maximal inhibition of growth.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of JAK inhibitor specificity.

Biochemical Kinase Assay

This assay quantifies the direct inhibition of purified JAK enzymes.

Protocol:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are expressed and purified.

  • The kinase reaction is initiated by incubating the respective JAK enzyme with a peptide substrate and ATP in a buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).[1]

  • A serial dilution of the test inhibitor (e.g., this compound) is added to the reaction mixture.

  • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as mobility shift microfluidic electrophoresis or immunoassays (e.g., HTRF, ELISA).

  • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (Ba/F3 Model)

This assay assesses the inhibitor's effect on the proliferation of cell lines engineered to be dependent on a specific JAK kinase.

Protocol:

  • Murine pro-B Ba/F3 cells are engineered to express a constitutively active form of a specific JAK kinase (e.g., TEL-JAK2 fusion protein), rendering their proliferation dependent on that kinase.[2][7]

  • These engineered cells are seeded in 96-well plates in appropriate culture medium.

  • The cells are treated with a range of concentrations of the JAK inhibitor.

  • After a defined incubation period (e.g., 48-72 hours), cell viability or proliferation is measured using a suitable assay, such as the AlamarBlue assay or a luminescent cell viability assay (e.g., CellTiter-Glo®).[8]

  • The half-maximal growth inhibition (GI50) values are determined by plotting cell viability against inhibitor concentration.

Western Blot Analysis of STAT Phosphorylation

This method is used to detect the phosphorylation status of STAT proteins, which are direct downstream targets of JAKs.

Protocol:

  • Relevant cells (e.g., engineered Ba/F3 cells or cytokine-stimulated primary cells) are treated with the JAK inhibitor for a specified duration.

  • Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[9]

  • The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated form of a STAT protein (e.g., anti-phospho-STAT3 or anti-phospho-STAT5).

  • The membrane is subsequently incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that facilitates detection.

  • The signal is visualized using a chemiluminescent substrate and an imaging system. Densitometry is used to quantify the band intensities, which correspond to the levels of phosphorylated STAT.[10][11]

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation STAT_active STAT Dimer (active) STAT_inactive->STAT_active 5. Dimerization DNA DNA STAT_active->DNA 6. Nuclear Translocation Inhibitor This compound Inhibitor->JAK Inhibition Gene_Expression Gene Expression DNA->Gene_Expression 7. Gene Transcription

Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Enzyme Purified JAK Enzyme Assay_B Kinase Reaction Enzyme->Assay_B Inhibitor_B Test Inhibitor Inhibitor_B->Assay_B Detection_B Phosphorylation Quantification Assay_B->Detection_B IC50_B IC50 Determination Detection_B->IC50_B Cells JAK-dependent Ba/F3 Cells Assay_C Cell Culture & Treatment Cells->Assay_C Inhibitor_C Test Inhibitor Inhibitor_C->Assay_C Detection_C Proliferation/ pSTAT Analysis Assay_C->Detection_C GI50_C GI50/IC50 Determination Detection_C->GI50_C

Caption: Workflow for assessing JAK inhibitor specificity using biochemical and cell-based assays.

References

Combination Therapy of (1R)-AZD-1480 with MEK Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the combination therapy involving the JAK1/2 inhibitor (1R)-AZD-1480 and MEK inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

The rationale for combining this compound, a potent ATP-competitive inhibitor of Janus kinases 1 and 2 (JAK1/2), with MEK inhibitors stems from the intricate crosstalk between the JAK/STAT and MAPK/ERK signaling pathways.[1][2][3][4][5][6] Dysregulation of these pathways is a hallmark of many cancers, and targeting them simultaneously presents a promising strategy to overcome resistance and enhance therapeutic efficacy. Preclinical studies have demonstrated that the combination of AZD-1480 with the MEK inhibitor selumetinib results in synergistic anti-tumor effects in various cancer models, including pediatric acute lymphoblastic leukemia (ALL) and medulloblastoma.[1][7][8][9][10][11][12]

Performance Comparison: Monotherapy vs. Combination Therapy

Experimental data from preclinical studies indicate that the combination of AZD-1480 and a MEK inhibitor, such as selumetinib, is more effective than either agent alone. This is particularly evident in cancers with mutations that activate the JAK/STAT pathway.

In Vitro Efficacy

The synergistic effect of combining AZD-1480 with a MEK inhibitor has been demonstrated in various cancer cell lines. For instance, in pediatric ALL patient-derived xenografts (PDXs) with JAK mutations, the combination of AZD1480 and selumetinib resulted in profound synergistic cell killing in vitro.[1][7][8][11] Similarly, in medulloblastoma cell lines (UI226 and Daoy), the combination of AZD1480 and selumetinib showed a synergistic reduction in tumorsphere size.[9][10][12]

Drug/CombinationCancer TypeCell Line(s)EffectReference(s)
This compound Pediatric Solid TumorsVariousMedian EC50 of 1.5 µM[13]
This compound MelanomaMO4Inhibition of P-STAT3 at 5 µM[14]
Selumetinib (AZD6244) Pediatric Low-Grade GliomaN/A (Clinical Trial)Recommended Phase II Dose: 25 mg/m²/dose b.i.d.[15]
AZD1480 + Selumetinib JAK-mutated Pediatric ALLPatient-Derived XenograftsProfound synergistic in vitro cell killing[1][7][8][11]
AZD1480 + Selumetinib MedulloblastomaUI226, DaoySynergistic reduction in tumorsphere size[9][10][12]
In Vivo Efficacy

While in vitro studies have shown strong synergy, the translation to in vivo models has been more nuanced. In JAK-mutated pediatric ALL xenografts, the combination of AZD1480 and selumetinib did not translate to a significant in vivo therapeutic enhancement, despite evidence of target inhibition.[1][7][8][11] However, in a melanoma model, AZD1480 monotherapy at 30 mg/kg twice daily significantly inhibited tumor growth and prolonged survival.[14] Further in vivo studies are warranted to optimize dosing and scheduling to maximize the synergistic potential of this combination therapy.

TreatmentCancer ModelDosingKey FindingsReference(s)
AZD1480 Solid Tumor Xenografts50 mg/kg dailySignificant tumor growth inhibition[16][17]
AZD1480 Melanoma Xenograft30 mg/kg twice dailyStrong inhibition of tumor growth and prolonged survival[14]
AZD1480 + Selumetinib JAK-mutated Pediatric ALL XenograftsNot specifiedModest in vivo efficacy, no significant enhancement over single agents[1][7][8][11]

Signaling Pathways and Mechanism of Action

The combination of a JAK inhibitor and a MEK inhibitor targets two critical signaling cascades involved in cell proliferation, survival, and differentiation.

// Nodes Cytokine [label="Cytokine", fillcolor="#FBBC05", fontcolor="#202124"]; GrowthFactor [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; CytokineReceptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GeneTranscription [label="Gene Transcription\n(Proliferation, Survival)", fillcolor="#FFFFFF", fontcolor="#202124"]; AZD1480 [label="this compound", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEKi [label="MEK Inhibitor", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Cytokine -> CytokineReceptor [arrowhead=vee, color="#5F6368"]; GrowthFactor -> RTK [arrowhead=vee, color="#5F6368"]; CytokineReceptor -> JAK [arrowhead=vee, color="#5F6368"]; RTK -> RAS [arrowhead=vee, color="#5F6368"]; JAK -> STAT [arrowhead=vee, color="#5F6368"]; RAS -> RAF [arrowhead=vee, color="#5F6368"]; RAF -> MEK [arrowhead=vee, color="#5F6368"]; MEK -> ERK [arrowhead=vee, color="#5F6368"]; STAT -> Nucleus [arrowhead=vee, color="#5F6368"]; ERK -> Nucleus [arrowhead=vee, color="#5F6368"]; Nucleus -> GeneTranscription [arrowhead=vee, color="#5F6368"];

// Inhibition Edges AZD1480 -> JAK [arrowhead=tee, color="#EA4335", style=dashed]; MEKi -> MEK [arrowhead=tee, color="#EA4335", style=dashed]; } END_DOT

Figure 1: Dual inhibition of JAK/STAT and MAPK/ERK pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTS Assay)

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of this compound, a MEK inhibitor (e.g., selumetinib), and their combinations in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Synergy is calculated using methods such as the combination index (CI) where CI < 1 indicates synergy.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SeedCells [label="Seed Cells\n(96-well plate)", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate24h [label="Incubate 24h", fillcolor="#FFFFFF", fontcolor="#202124"]; AddDrugs [label="Add Drugs\n(Single agents & Combinations)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate72h [label="Incubate 72h", fillcolor="#FFFFFF", fontcolor="#202124"]; AddMTS [label="Add MTS Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate4h [label="Incubate 1-4h", fillcolor="#FFFFFF", fontcolor="#202124"]; ReadAbsorbance [label="Read Absorbance\n(490 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AnalyzeData [label="Analyze Data\n(Calculate Viability & Synergy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> SeedCells [arrowhead=vee, color="#5F6368"]; SeedCells -> Incubate24h [arrowhead=vee, color="#5F6368"]; Incubate24h -> AddDrugs [arrowhead=vee, color="#5F6368"]; AddDrugs -> Incubate72h [arrowhead=vee, color="#5F6368"]; Incubate72h -> AddMTS [arrowhead=vee, color="#5F6368"]; AddMTS -> Incubate4h [arrowhead=vee, color="#5F6368"]; Incubate4h -> ReadAbsorbance [arrowhead=vee, color="#5F6368"]; ReadAbsorbance -> AnalyzeData [arrowhead=vee, color="#5F6368"]; AnalyzeData -> End [arrowhead=vee, color="#5F6368"]; } END_DOT

Figure 2: Workflow for MTS cell viability assay.

Western Blotting for Phosphorylated Proteins

This protocol is for the detection of phosphorylated STAT3 (p-STAT3) and ERK (p-ERK).

  • Cell Lysis: Treat cells with the drugs for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 10% SDS-PAGE gel and run at 100V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 1 hour.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, total STAT3, p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CellLysis [label="Cell Lysis & Protein Extraction", fillcolor="#FFFFFF", fontcolor="#202124"]; Quantification [label="Protein Quantification", fillcolor="#FFFFFF", fontcolor="#202124"]; SDSPAGE [label="SDS-PAGE", fillcolor="#FFFFFF", fontcolor="#202124"]; Transfer [label="Protein Transfer to PVDF", fillcolor="#FFFFFF", fontcolor="#202124"]; Blocking [label="Blocking (5% BSA)", fillcolor="#FBBC05", fontcolor="#202124"]; PrimaryAb [label="Primary Antibody Incubation\n(p-STAT3, p-ERK, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; SecondaryAb [label="Secondary Antibody Incubation\n(HRP-conjugated)", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="Chemiluminescent Detection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> CellLysis [arrowhead=vee, color="#5F6368"]; CellLysis -> Quantification [arrowhead=vee, color="#5F6368"]; Quantification -> SDSPAGE [arrowhead=vee, color="#5F6368"]; SDSPAGE -> Transfer [arrowhead=vee, color="#5F6368"]; Transfer -> Blocking [arrowhead=vee, color="#5F6368"]; Blocking -> PrimaryAb [arrowhead=vee, color="#5F6368"]; PrimaryAb -> SecondaryAb [arrowhead=vee, color="#5F6368"]; SecondaryAb -> Detection [arrowhead=vee, color="#5F6368"]; Detection -> Analysis [arrowhead=vee, color="#5F6368"]; Analysis -> End [arrowhead=vee, color="#5F6368"]; } END_DOT

Figure 3: Western blotting workflow.

Conclusion

The combination of this compound with MEK inhibitors represents a rational and promising therapeutic strategy for cancers driven by aberrant JAK/STAT and MAPK signaling. Preclinical data strongly support the synergistic anti-tumor effects of this combination in vitro, although further in vivo studies are necessary to optimize its therapeutic potential. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research in this area. Despite the clinical development of AZD1480 being halted due to toxicity, the principle of dual JAK and MEK inhibition remains a compelling area for the development of new, better-tolerated therapeutic agents.[18]

References

Evaluating the Therapeutic Index of (1R)-AZD-1480 Relative to Other JAK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of the Janus kinase (JAK) inhibitor (1R)-AZD-1480 against other prominent JAK inhibitors (JAKi), including Ruxolitinib, Tofacitinib, and Baricitinib. The therapeutic index, a critical measure of a drug's safety margin, is evaluated by examining preclinical efficacy and toxicity data. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes important pathways and workflows to aid in the objective assessment of these compounds.

Comparative Analysis of JAK Inhibitor Activity and Toxicity

The therapeutic index of a drug is determined by the ratio of its toxic dose to its effective dose. A higher therapeutic index indicates a wider margin of safety. While direct, head-to-head comparative studies of the therapeutic index for all JAK inhibitors are not publicly available, an evaluation can be made by comparing their in vitro potency, in vivo efficacy, and preclinical toxicity profiles.

This compound is a potent ATP-competitive inhibitor of JAK1 and JAK2.[1] Preclinical studies have demonstrated its anti-tumor activity in various models, including pediatric solid tumors and uterine leiomyomas.[2][3] However, its clinical development was halted due to neurological toxicities observed in Phase I trials.[4]

Ruxolitinib, a selective inhibitor of JAK1 and JAK2, is approved for the treatment of myelofibrosis and polycythemia vera.[5] Tofacitinib, an inhibitor of JAK1, JAK2, and JAK3, is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[6] Baricitinib, a selective inhibitor of JAK1 and JAK2, is also approved for the treatment of rheumatoid arthritis.[6]

The following tables summarize the available quantitative data to facilitate a comparison of the efficacy and toxicity of these JAK inhibitors.

Table 1: In Vitro Potency of Selected JAK Inhibitors
CompoundTargetIC50 (nM)Cell-Based AssayCell Line
This compound JAK11.3[7]pSTAT5 InhibitionTEL-Jak1
JAK2<0.4[7]pSTAT5 InhibitionTEL-Jak2
JAK3---
TYK2---
Ruxolitinib JAK13.3[5]Kinase Assay-
JAK22.8[5]Kinase Assay-
JAK3428[5]Kinase Assay-
TYK219[5]Kinase Assay-
Tofacitinib JAK1100[8]Kinase Assay-
JAK220[8]Kinase Assay-
JAK32[8]Kinase Assay-
TYK2---
Baricitinib JAK15.9Kinase Assay-
JAK25.7Kinase Assay-
JAK3>400Kinase Assay-
TYK253Kinase Assay-
Table 2: Preclinical In Vivo Efficacy of Selected JAK Inhibitors
CompoundModelEfficacy EndpointED50 / Effective Dose
This compound Pediatric Solid Tumor XenograftsDecreased Cell ViabilityMedian EC50: 1.5 µM[2][9]
Uterine Leiomyoma XenograftReduced Tumor Volume50 mg/kg/day[3]
Ruxolitinib Collagen-Induced Arthritis (Mouse)Reduction in Arthritis ScoreData not available
Tofacitinib Collagen-Induced Arthritis (Mouse)Reduction in Arthritis Score~3.5 mg/kg BID[10]
Baricitinib Adjuvant-Induced Arthritis (Rat)Reduction in Paw SwellingData not available
Table 3: Preclinical Toxicity of Selected JAK Inhibitors
CompoundSpeciesStudy DurationNOAEL (No-Observed-Adverse-Effect-Level)Observed Toxicities
This compound Rat, DogRepeat-doseData not availableDegenerative changes in multiple tissues (rat), ataxia, emesis (dog)[4]
Ruxolitinib Rat, Dog--Myelosuppression[5]
Tofacitinib Rat6 months10 mg/kg/day[11]Immune suppression, lymphoma (in monkeys with viral reactivation)[12]
Rabbit--External, skeletal, and visceral malformations[12]
Baricitinib Rat91-94 weeks5 mg/kg/day[13]No evidence of tumorigenicity[14]
RabbitOrganogenesis-Reduced fetal body weights, increased embryolethality, skeletal malformations[15]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used for evaluation, the following diagrams illustrate the JAK-STAT signaling pathway, a typical experimental workflow for determining the therapeutic index, and the logical relationship of this evaluation.

Caption: The JAK-STAT signaling cascade is initiated by cytokine binding and leads to gene transcription.

Therapeutic_Index_Workflow Experimental Workflow for Therapeutic Index Determination cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment in_vitro_eff In Vitro Potency (IC50 in kinase/cell assays) in_vivo_eff In Vivo Efficacy (ED50 in disease models) in_vitro_eff->in_vivo_eff TI_calc Therapeutic Index Calculation (TD50/ED50) in_vivo_eff->TI_calc Effective Dose (ED50) in_vitro_tox In Vitro Cytotoxicity (CC50 in cell lines) in_vivo_tox In Vivo Toxicity (LD50/NOAEL in animal studies) in_vitro_tox->in_vivo_tox in_vivo_tox->TI_calc Toxic Dose (TD50/LD50) TI_Evaluation_Logic Logical Framework for Evaluating Therapeutic Index TI Therapeutic Index Efficacy Efficacy Efficacy->TI Toxicity Toxicity Toxicity->TI Selectivity JAK Isoform Selectivity Selectivity->Efficacy Selectivity->Toxicity Off_target Off-Target Effects Off_target->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics PK_PD->Efficacy PK_PD->Toxicity

References

Safety Operating Guide

Proper Disposal of (1R)-AZD-1480: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(1R)-AZD-1480 , an inhibitor of the JAK/STAT pathway, requires stringent disposal procedures due to its classification as a potent and hazardous compound. Researchers, scientists, and drug development professionals must adhere to established safety protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring compliance with regulatory standards.

Immediate Safety and Handling Precautions

This compound is toxic if swallowed and is suspected of damaging fertility or the unborn child. It can also cause damage to organs through prolonged or repeated exposure. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated containment area, such as a chemical fume hood or an isolator.

Key Safety Measures:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Containment: All manipulations of solid or concentrated this compound should be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to prevent inhalation of airborne particles.

  • Designated Areas: Clearly mark areas where this compound is handled and restrict access to authorized personnel.

  • Spill Management: Have a spill kit readily available. In case of a spill, follow established institutional procedures for cleaning up potent compounds.

Step-by-Step Disposal Procedures

The disposal of this compound must comply with all applicable federal, state, and local regulations for hazardous waste.[1][2] The primary method of disposal is through a licensed hazardous waste management company.

  • Waste Segregation:

    • All materials that have come into contact with this compound, including unused compounds, contaminated labware (e.g., vials, pipette tips, syringes), and contaminated PPE, must be segregated as hazardous waste.[3]

    • Do not mix this waste with non-hazardous or other types of chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Collection and Labeling:

    • Solid Waste: Collect all solid waste, including contaminated gloves, gowns, and disposable labware, in a dedicated, leak-proof plastic bag, often colored differently to distinguish it as hazardous drug waste.[1] This bag should be placed inside a rigid, covered waste container.

    • Sharps: Needles and other sharps must be disposed of in a designated sharps container labeled "HAZARDOUS DRUG WASTE ONLY".[1]

    • Unused Compound: The original container with unused this compound should be securely sealed.

    • Labeling: All waste containers must be clearly labeled as "Hazardous Drug Waste" and should include the name of the compound (this compound).

  • Storage:

    • Store the sealed and labeled hazardous waste containers in a secure, designated area with limited access while awaiting pickup.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.

    • Disposal should only be carried out by a licensed and certified hazardous waste contractor.[1][4] The most common method of disposal for such compounds is high-temperature incineration.[1]

Deactivation of this compound

Currently, there is no universally validated and published chemical deactivation or "kill" protocol specifically for this compound. Attempting to neutralize the compound without a validated procedure can be dangerous and may produce other hazardous byproducts. Therefore, chemical deactivation should not be attempted. The recommended and safest approach is to dispose of the active compound as hazardous waste.

Quantitative Data Summary

For researchers handling this compound, understanding its physical and chemical properties is crucial for safe handling and storage.

PropertyValue
Molecular Formula C₁₄H₁₄ClFN₈
Molecular Weight 348.8 g/mol
Solubility DMSO: 100 mg/mL (with sonication)
Storage Temperature -20°C
Stability ≥ 4 years at -20°C

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: Handling this compound ppe Wear Appropriate PPE: - Lab Coat - Safety Glasses - Gloves start->ppe Step 1 containment Work in Containment: - Fume Hood - Ventilated Enclosure ppe->containment Step 2 waste_gen Waste Generation: - Unused Compound - Contaminated Labware - Contaminated PPE containment->waste_gen Step 3 segregate Segregate Waste: - Label as Hazardous Drug Waste waste_gen->segregate Step 4 solid_waste Solid Waste Container: - Leak-proof bag inside  a rigid container segregate->solid_waste For Solids/PPE sharps_waste Sharps Container: - Puncture-resistant - Labeled segregate->sharps_waste For Sharps storage Secure Storage: - Designated & Secure Area solid_waste->storage Step 5 sharps_waste->storage ehs Contact EHS Office storage->ehs Step 6 pickup Arrange for Pickup by Licensed Contractor ehs->pickup Step 7 disposal Final Disposal: - High-Temperature Incineration pickup->disposal Step 8

References

Safeguarding Researchers: A Comprehensive Guide to Handling (1R)-AZD-1480

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals now have access to a crucial safety and handling guide for the potent JAK1/2 inhibitor, (1R)-AZD-1480. This guide provides essential, immediate safety protocols, operational plans for handling, and detailed disposal procedures to ensure the well-being of laboratory personnel and mitigate environmental contamination.

This compound is a powerful research compound with significant toxicological considerations. According to its Safety Data Sheet (SDS), it is classified as toxic if swallowed, is suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure[1]. Adherence to strict safety protocols is therefore mandatory when handling this substance.

Essential Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety Goggles with Side ShieldsMust be worn at all times in the designated handling area to protect against splashes.
Hand Protection Double Nitrile Gloves (Chemotherapy-rated)Two pairs of gloves provide an extra barrier. Change gloves immediately if contaminated.
Body Protection Disposable Gown (Impermeable)A dedicated, fluid-resistant gown should be worn to protect skin and clothing.
Respiratory Protection N95 Respirator or higherRequired when handling the solid compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound, particularly weighing the solid form and preparing stock solutions, must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation risk.

Protocol for Preparing a Stock Solution:

  • Preparation of Workspace:

    • Ensure the chemical fume hood is functioning correctly.

    • Cover the work surface with disposable, absorbent bench paper.

    • Assemble all necessary equipment (e.g., analytical balance, spatulas, weigh boats, vials, solvent, vortex mixer).

  • Donning PPE:

    • Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Weighing the Compound:

    • Tare the analytical balance with a clean weigh boat.

    • Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid creating dust.

    • Record the exact weight.

  • Dissolving the Compound:

    • Carefully transfer the weighed powder into an appropriately labeled vial.

    • Using a calibrated pipette, add the desired volume of solvent (e.g., DMSO or ethanol) to the vial. This compound is soluble in DMSO and ethanol[2].

    • Securely cap the vial.

    • If necessary, gently warm the vial or use an ultrasonic bath to aid dissolution[2].

    • Vortex the solution until the compound is fully dissolved.

  • Storage:

    • Store the stock solution at -20°C in a tightly sealed and clearly labeled container.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste, including empty vials, weigh boats, contaminated gloves, bench paper, and other disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Unused portions of the stock solution and any other liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container for organic solvents. Do not pour any liquid waste containing this compound down the drain[3].

  • Decontamination: Decontaminate all non-disposable equipment and work surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory detergent. All cleaning materials must be disposed of as hazardous solid waste.

  • Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office.

Experimental Workflow and Safety

To visualize the procedural flow of safely handling this compound, the following diagram outlines the key steps from preparation to disposal.

AZD1480_Handling_Workflow prep Preparation (Assemble Equipment, Don PPE) weigh Weighing (In Fume Hood) prep->weigh dissolve Dissolution (Add Solvent, Vortex) weigh->dissolve use Experimental Use dissolve->use storage Storage (-20°C) dissolve->storage Store unused stock solution disposal Waste Disposal (Segregate Solid & Liquid Waste) use->disposal Dispose of contaminated materials decon Decontamination (Equipment & Surfaces) use->decon storage->use Retrieve for future use decon->disposal Dispose of cleaning materials

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.